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  • Product: L-CYSTEINE METHYL ESTER HYDROCHLORIDE
  • CAS: 18598-63-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of L-cysteine Methyl Ester Hydrochloride

This guide provides a comprehensive overview of the core physicochemical properties of L-cysteine methyl ester hydrochloride (CME-HCl). Designed for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core physicochemical properties of L-cysteine methyl ester hydrochloride (CME-HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics that influence its application, stability, and analytical determination.

Introduction: The Significance of L-cysteine Methyl Ester Hydrochloride

L-cysteine methyl ester hydrochloride is a derivative of the essential amino acid L-cysteine, where the carboxylic acid group has been esterified with methanol and the compound is supplied as a hydrochloride salt. This modification enhances its solubility and bioavailability, making it a valuable molecule in various scientific and industrial applications.[1] It serves as a crucial precursor in peptide synthesis, a component in biochemical research, and finds utility in pharmaceutical development, particularly in antioxidant and anti-aging formulations.[2] Its role as a mucolytic agent and its potential to mitigate the adverse respiratory effects of certain drugs further underscore its importance in medicine.[3][4]

This guide will systematically explore the key physicochemical parameters of CME-HCl, providing both established data and the experimental rationale for their determination. Understanding these properties is paramount for its effective use, from designing synthetic routes to formulating stable and effective final products.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application. For CME-HCl, these properties dictate its behavior in various solvents, its stability under different conditions, and the most suitable analytical methods for its characterization.

Structural and Molecular Profile

The fundamental identity of CME-HCl is defined by its molecular structure and resulting molecular weight.

PropertyValueSource
Molecular Formula C4H9NO2S·HCl[2]
Molecular Weight 171.65 g/mol [5][6]
CAS Number 18598-63-5[2][5]
Appearance White to off-white crystalline powder[1][2]
IUPAC Name methyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride[7]

The presence of a primary amine, a thiol group, and a methyl ester within the same molecule, along with its hydrochloride salt form, gives rise to its unique chemical reactivity and physical characteristics.

Thermal Properties

The melting point of a crystalline solid is a critical indicator of its purity.

PropertyValueSource
Melting Point 142 °C (decomposes)[5][6]

The decomposition upon melting signifies that at this temperature, the molecule begins to break down, a crucial consideration for manufacturing and storage conditions to avoid thermal degradation.

Solubility Profile

The solubility of CME-HCl is a key determinant of its utility in various applications, from reaction media to formulation solvents.[8] The hydrochloride salt form generally enhances its solubility in aqueous solutions compared to its free base.[1]

SolventSolubilitySource
Water Soluble[1][5]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (582.58 mM) with ultrasonic treatment
Ethanol Soluble
Methanol Soluble[8]

It is important to note that factors such as pH and temperature can significantly influence solubility. For instance, the solubility of cysteine derivatives is generally lower at their isoelectric point and increases at pH values further away from it.[9]

Acidity Constant (pKa)

The experimental determination of pKa is typically achieved through potentiometric titration, a robust and reliable method.

Analytical Characterization

A multi-faceted approach is essential for the comprehensive characterization and purity assessment of CME-HCl.

Spectroscopic Analysis

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and revealing structural details.

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentSource
3040.4N-H stretching vibration (amine)[6]
2580S-H stretching vibration (thiol)[6]
1709.7C=O stretching vibration (ester)[6]

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignmentSource
4.453tripletCH[6][10]
3.871singletCH₃[6][10]
3.164tripletCH₂[6]
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of CME-HCl and quantifying any related impurities.[11] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Experimental Protocols

The following section outlines standardized methodologies for the characterization of CME-HCl.

Protocol for Determination of Melting Point

Objective: To determine the melting point of L-cysteine methyl ester hydrochloride as an indicator of purity.

Methodology:

  • Ensure the sample is a fine, dry powder.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition.

Figure 1: Workflow for Melting Point Determination.

Protocol for Solubility Assessment

Objective: To determine the solubility of L-cysteine methyl ester hydrochloride in a given solvent.

Methodology:

  • Add a known volume of the solvent to a vial.

  • Incrementally add a weighed amount of CME-HCl to the solvent.

  • After each addition, stir or sonicate the mixture at a constant temperature until the solid is fully dissolved.

  • Continue adding the solute until a saturated solution is formed (i.e., solid material remains undissolved after prolonged mixing).

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

G cluster_0 Solubility Assessment A Add known volume of solvent B Incrementally add weighed CME-HCl A->B C Stir/sonicate at constant temperature B->C D Observe for complete dissolution C->D D->B If dissolved E Continue until saturation D->E If solid remains F Calculate solubility (mass/volume) E->F

Figure 2: Protocol for Solubility Assessment.

Impact on Drug Development

The physicochemical properties of CME-HCl have a direct and profound impact on its journey through the drug development pipeline.

G CME-HCl CME-HCl Solubility Solubility CME-HCl->Solubility Stability Stability CME-HCl->Stability Purity Purity CME-HCl->Purity Bioavailability Bioavailability Solubility->Bioavailability Formulation Formulation Solubility->Formulation Stability->Formulation Efficacy_and_Safety Efficacy & Safety Purity->Efficacy_and_Safety Bioavailability->Efficacy_and_Safety Formulation->Efficacy_and_Safety

Figure 3: Interplay of Physicochemical Properties in Drug Development.

  • Solubility directly influences the choice of formulation strategies, affecting whether the drug can be developed as an oral solid dosage form, an injectable solution, or another delivery system. Higher solubility often correlates with better bioavailability.

  • Stability , both thermal and chemical, is critical for determining the shelf-life of the drug substance and the final drug product. Understanding its degradation pathways is essential for developing stable formulations and appropriate storage conditions.

  • Purity is a non-negotiable aspect of drug development. The presence of impurities can affect the safety and efficacy of the final product. Robust analytical methods are required to ensure the purity of each batch.

Conclusion

L-cysteine methyl ester hydrochloride is a versatile molecule with significant applications in research and pharmaceutical development. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is fundamental to its effective and safe use. The interplay of its structural, thermal, and solubility characteristics, along with robust analytical characterization, provides the scientific foundation for its successful translation from the laboratory to clinical and industrial applications.

References

  • Chem-Impex. L-Cysteine methyl ester hydrochloride.

  • Worldwide Life Sciences. (2026, February 27). L-Cysteine methyl ester hydrochloride - 25g.

  • MedChemExpress. L-Cysteine methyl ester hydrochloride.

  • ChemicalBook. L-Cysteine methyl ester hydrochloride CAS#: 18598-63-5.

  • CymitQuimica. CAS 18598-63-5: L-Cysteine, methyl ester, hydrochloride.

  • ChemicalBook. (2026, January 26). L-Cysteine methyl ester hydrochloride.

  • ChemicalBook. L-Cysteine methyl ester hydrochloride(18598-63-5) 1H NMR spectrum.

  • ResearchGate. (2018, November 20). Is L-cysteine HCl MH is soluble in ethanol and acetone?.

  • PubChem. L-Cysteine, methyl ester, hydrochloride.

  • Sigma-Aldrich. L -Cysteine methyl ester 98 18598-63-5.

  • ACS Publications. (2020, November 10). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data.

  • Santa Cruz Biotechnology. L-Cysteine methyl ester hydrochloride.

  • FUJIFILM Wako Pure Chemical Corporation. 18598-63-5・L-Cysteine Methyl Ester Hydrochloride・039-09451[Detail Information].

  • ChemicalBook. L-Cysteine methyl ester hydrochloride manufacturers and suppliers in india.

  • Chemsrc. (2025, August 22). L-Cysteine methyl ester hydrochloride.

  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized L-Cysteine Ethyl Ester HCl.

  • ChemicalBook. L-Cysteine methyl ester hydrochloride(18598-63-5) IR1.

  • PubChem. L-Cysteine, methyl ester.

Sources

Exploratory

A Technical Guide to the Solubility of L-Cysteine Methyl Ester Hydrochloride: Water vs. Ethanol

Introduction: The Critical Role of Solubility in Advancing Research L-cysteine methyl ester hydrochloride, a pivotal derivative of the sulfur-containing amino acid L-cysteine, serves as a vital building block in peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Advancing Research

L-cysteine methyl ester hydrochloride, a pivotal derivative of the sulfur-containing amino acid L-cysteine, serves as a vital building block in peptide synthesis and stands as a key intermediate in the development of novel therapeutic agents.[1][2] Its utility in pharmaceutical and biochemical research is intrinsically linked to its solubility—a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The choice of solvent is a critical decision in experimental design, influencing not only the concentration of the active molecule but also its stability and reactivity.

This in-depth technical guide provides a comprehensive analysis of the solubility of L-cysteine methyl ester hydrochloride in two of the most common laboratory solvents: water and ethanol. As a Senior Application Scientist, the insights presented herein are grounded in both established chemical principles and practical, field-proven experience. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions, optimize experimental conditions, and ensure the integrity and reproducibility of their work. We will explore the quantitative solubility data, delve into the underlying molecular interactions that govern these properties, and provide robust experimental protocols for in-house validation.

Comparative Solubility: A Quantitative Overview

The solubility of L-cysteine methyl ester hydrochloride exhibits marked differences between water and ethanol, a direct consequence of the interplay between the solute's structure and the solvent's properties.

Data Presentation

The following table summarizes the available quantitative solubility data for L-cysteine methyl ester hydrochloride in water and ethanol.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Reference
WaterNot Specified~5.0~0.29[3]
Ethanol100.830.048[4]
150.940.055[4]
201.070.062[4]
251.220.071[4]
301.390.081[4]
351.580.092[4]
401.800.105[4]
452.050.120[4]
502.330.136[4]
552.650.154[4]
603.010.175[4]

The Chemistry of Differential Solubility: A Mechanistic Exploration

The significant disparity in the solubility of L-cysteine methyl ester hydrochloride in water versus ethanol can be attributed to several key molecular factors.

The Role of the Solvent
  • Water: As a highly polar, protic solvent, water is an excellent solvent for ionic compounds. Its ability to form strong hydrogen bonds and its high dielectric constant effectively shield the charged species, facilitating the dissolution of salts.

  • Ethanol: While also a polar, protic solvent, ethanol is significantly less polar than water. Its lower dielectric constant and reduced capacity for hydrogen bonding make it a less effective solvent for highly ionic compounds.

The Influence of the Solute's Structure

L-cysteine methyl ester hydrochloride possesses several functional groups that dictate its interaction with solvents:

  • Ammonium Group (-NH3+): This positively charged group is a primary site for strong ion-dipole interactions and hydrogen bonding with polar solvents.

  • Ester Group (-COOCH3): The ester group can act as a hydrogen bond acceptor.

  • Thiol Group (-SH): The thiol group is weakly polar and can participate in hydrogen bonding.

  • Hydrochloride Salt: The presence of the hydrochloride salt form is crucial for its solubility in polar solvents. In solution, it dissociates into the protonated L-cysteine methyl ester cation and the chloride anion.

The superior solubility in water is a direct result of water's exceptional ability to hydrate the ammonium cation and the chloride anion through strong ion-dipole interactions. Furthermore, water molecules can effectively form hydrogen bonds with the ammonium and ester groups, further stabilizing the dissolved state.

In ethanol, while ion-dipole and hydrogen bonding interactions still occur, they are weaker compared to those in water. This results in a lower overall solvation energy, and consequently, lower solubility.

The Impact of pH on Aqueous Solubility

For amino acid derivatives, pH is a critical determinant of aqueous solubility. The protonated amino group of L-cysteine methyl ester has an estimated pKa value in the range of 7-9. At acidic pH values (well below the pKa), the amino group is fully protonated, maximizing the ionic character of the molecule and thus enhancing its solubility in water. As the pH approaches the pKa, the equilibrium shifts towards the uncharged free base, which is less polar and therefore less soluble in water. At alkaline pH, the free base form predominates, leading to a significant decrease in aqueous solubility.

cluster_solute L-Cysteine Methyl Ester HCl cluster_water Aqueous Solvent (High Polarity) cluster_ethanol Ethanol Solvent (Lower Polarity) Solute Ionic Salt Form (+NH3Cl-) FreeBase Neutral Form (-NH2) Solute->FreeBase pH > pKa Water High Dielectric Constant Strong H-Bonding Solute->Water Strong Ion-Dipole Interactions Ethanol Lower Dielectric Constant Weaker H-Bonding Solute->Ethanol Weaker Ion-Dipole Interactions HighSol High Solubility Water->HighSol Effective Solvation LowSol Lower Solubility Ethanol->LowSol Less Effective Solvation

Caption: Factors influencing the solubility of L-cysteine methyl ester hydrochloride.

Stability Considerations: A Practical Imperative

The stability of L-cysteine methyl ester hydrochloride in solution is a critical factor for its successful application.

Aqueous Solutions

The primary degradation pathway for L-cysteine and its esters in aqueous solutions is oxidation . The thiol group (-SH) is susceptible to oxidation to form a disulfide bond, resulting in the formation of the L-cystine dimethyl ester dimer. This process is significantly accelerated under neutral or alkaline conditions and in the presence of oxygen and metal ions. To ensure the stability of aqueous stock solutions, the following practices are strongly recommended:

  • pH Control: Maintain the pH of the solution in the acidic range (pH 1-3).

  • Deoxygenation: Use deoxygenated water for solution preparation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Chelating Agents: The addition of a chelating agent such as EDTA can help to sequester trace metal ions that catalyze oxidation.

  • Storage: For short-term use, store solutions at 2-8°C. For long-term storage, it is advisable to aliquot and freeze solutions at -20°C or below.

Ethanolic Solutions

While less prone to the rapid, pH-dependent oxidation seen in aqueous solutions, L-cysteine methyl ester hydrochloride in ethanol is not entirely immune to degradation. Oxidation can still occur, albeit at a slower rate. Therefore, it is prudent to handle ethanolic solutions with similar precautions, such as storage under an inert atmosphere and protection from light, to minimize oxidative degradation over time.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To ensure the accuracy and reproducibility of solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted approach for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • L-cysteine methyl ester hydrochloride (high purity)

  • Solvent (e.g., deionized water, absolute ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of L-cysteine methyl ester hydrochloride into a vial. The key is to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial and place it in a constant temperature shaker.

  • Equilibration:

    • Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. For amino acid esters, 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to use a syringe filter when aspirating the sample.

    • Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of L-cysteine methyl ester hydrochloride of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (24-48h) A->B C 3. Centrifuge to Separate Phases B->C D 4. Collect & Dilute Supernatant C->D E 5. Quantify by HPLC D->E F 6. Calculate Solubility E->F

Caption: Shake-flask method workflow for solubility determination.

Practical Implications and Formulation Strategies

The differential solubility of L-cysteine methyl ester hydrochloride in water and ethanol has significant practical implications for its use in research and development.

  • Aqueous Formulations: For applications requiring high concentrations, such as in some biochemical assays or as a precursor in aqueous-phase synthesis, water is the solvent of choice. However, careful attention must be paid to pH control and deoxygenation to prevent oxidative degradation.

  • Ethanolic and Hydroalcoholic Formulations: Ethanol can be a valuable solvent when a less polar medium is required, for instance, in certain organic reactions or when formulating with other less water-soluble compounds. Hydroalcoholic mixtures (ethanol-water) can offer a tunable solvent system to achieve a desired balance of polarity and solubilizing power.

  • Drug Development: In the context of drug development, understanding the solubility in both aqueous and organic solvents is crucial for designing effective formulation strategies, including parenteral solutions and drug delivery systems. The lower solubility in ethanol may be advantageous in controlled-release formulations where a slower dissolution rate is desired.

Solubility Solubility Data (Water > Ethanol) Formulation Optimal Formulation Strategy Solubility->Formulation Stability Stability Profile (Acidic Aqueous is Key) Stability->Formulation Application Intended Application Application->Formulation Aqueous High Concentration Aqueous Solution (e.g., for Assays) Formulation->Aqueous Ethanolic Ethanolic/Hydroalcoholic Solution (e.g., for Synthesis) Formulation->Ethanolic Delivery Advanced Drug Delivery System (e.g., Controlled Release) Formulation->Delivery

Caption: Logical relationships in formulation development for L-cysteine methyl ester hydrochloride.

Conclusion

The solubility of L-cysteine methyl ester hydrochloride is a multifaceted property that is significantly influenced by the choice of solvent, temperature, and pH. It is markedly more soluble in water than in ethanol due to water's superior ability to solvate the ionic species. While aqueous solutions can achieve higher concentrations, they are also more susceptible to oxidative degradation, necessitating careful control of experimental conditions.

This guide has provided a detailed, evidence-based comparison of the solubility of L-cysteine methyl ester hydrochloride in these two critical solvents, grounded in both quantitative data and fundamental chemical principles. By understanding and applying the insights and protocols presented herein, researchers, scientists, and drug development professionals can enhance the reliability and success of their work, ultimately accelerating the pace of scientific discovery and innovation.

References

  • Han, J., Liu, H., Hu, S., Qiu, J., Guo, Y., Huang, H., He, H., & Wang, P. (2020). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data, 66(1), 346–357. [Link]

  • LookChem. (n.d.). Cas 18598-63-5, L-Cysteine methyl ester hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). Is L-cysteine HCl MH is soluble in ethanol and acetone?. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa Values of L-Cysteine Methyl Ester Hydrochloride in Aqueous Solution

Abstract This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of L-cysteine methyl ester hydrochloride in aqueous solutions. Addressed to researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of L-cysteine methyl ester hydrochloride in aqueous solutions. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its ionization behavior, detailed experimental protocols for accurate pKa determination, and a discussion of the critical factors influencing these values. By integrating established methodologies with an understanding of the unique chemical sensitivities of this molecule, this guide serves as an essential resource for harnessing the full potential of L-cysteine methyl ester hydrochloride in scientific applications.

Introduction: The Significance of Ionization in a Versatile Molecule

L-cysteine methyl ester hydrochloride is a derivative of the amino acid L-cysteine, utilized in a range of applications from a mucolytic agent in respiratory therapies to a building block in peptide synthesis[1][2][3]. Its utility is intrinsically linked to its chemical structure, which features two ionizable groups: a primary amine (-NH₂) and a thiol (-SH) group. The protonation state of these functional groups, governed by the solution's pH and their respective pKa values, dictates the molecule's overall charge, solubility, nucleophilicity, and reactivity.

A precise understanding of the pKa values for the amino and thiol groups is therefore not merely an academic exercise. For the drug development professional, it informs predictions of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile[4]. For the synthetic chemist, it is crucial for optimizing reaction conditions and purification strategies. This guide provides the foundational knowledge and practical methodologies to confidently determine and apply these critical physicochemical parameters.

The Ionization States of L-Cysteine Methyl Ester Hydrochloride

In an aqueous environment, L-cysteine methyl ester hydrochloride can exist in several ionization states. The esterification of the carboxyl group of cysteine removes one ionizable site compared to the parent amino acid. The two remaining key pKa values are associated with the deprotonation of the α-ammonium group (pKa₁) and the thiol group (pKa₂).

The equilibrium between these states is fundamental to the molecule's behavior. At a low pH, both the amino and thiol groups are protonated, resulting in a net positive charge. As the pH increases, the α-ammonium group is the first to deprotonate, followed by the thiol group at a higher pH.

Below is a diagram illustrating the ionization equilibria of L-cysteine methyl ester.

ionization_states A H₃N⁺-CH(CH₂SH)-COOCH₃ (Cationic Form) Predominant at low pH B H₂N-CH(CH₂SH)-COOCH₃ (Neutral Form) A->B pKa₁ (-NH₃⁺) C H₂N-CH(CH₂S⁻)-COOCH₃ (Anionic Form) Predominant at high pH B->C pKa₂ (-SH)

Caption: Ionization states of L-cysteine methyl ester.

Experimental Determination of pKa Values

The accurate determination of the pKa values of L-cysteine methyl ester hydrochloride requires careful consideration of its chemical stability. The thiol group is susceptible to oxidation, particularly at neutral to alkaline pH, which can lead to the formation of disulfide-linked dimers (cystine methyl ester). Furthermore, the ester linkage is subject to hydrolysis, a reaction that is accelerated at higher pH. These competing reactions can interfere with pKa measurements. Therefore, robust experimental design is paramount.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly reliable method for determining pKa values[5][6][7]. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH. The pKa values are determined from the inflection points of the resulting titration curve.

The protocol below is designed to mitigate the inherent instability of L-cysteine methyl ester hydrochloride.

  • Inert Atmosphere: Purging all solutions with an inert gas like nitrogen or argon and maintaining this atmosphere throughout the experiment is critical[5]. This minimizes the presence of dissolved oxygen, thereby reducing the rate of thiol oxidation.

  • Low Temperature: Performing the titration at a reduced temperature (e.g., 4 °C) can slow down both oxidation and hydrolysis rates.

  • Freshly Prepared Solutions: Due to the potential for degradation, solutions of L-cysteine methyl ester hydrochloride should always be prepared fresh immediately before use.

  • Constant Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, is important for consistent activity coefficients[5][6].

  • Solution Preparation:

    • Prepare a standardized solution of 0.1 M NaOH and a 0.1 M HCl solution.

    • Prepare a 0.15 M KCl solution to maintain ionic strength[5][6].

    • Accurately weigh a sample of L-cysteine methyl ester hydrochloride and dissolve it in deoxygenated water to a final concentration of approximately 1 mM[5][6].

  • Titration Setup:

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10[5][6].

    • Place a known volume (e.g., 20 mL) of the L-cysteine methyl ester hydrochloride solution into a jacketed titration vessel maintained at a constant temperature.

    • Add the KCl solution to achieve the desired ionic strength.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Blanket the solution with a stream of nitrogen or argon.

  • Titration Procedure:

    • If necessary, adjust the initial pH of the solution to approximately 1.8-2.0 with the 0.1 M HCl solution[5][6].

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12-12.5[5][6].

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the amino group, and the second to the thiol group. These can be determined from the midpoint of the buffer regions on the titration curve[5].

The following diagram illustrates the workflow for potentiometric pKa determination.

potentiometric_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Solutions (Analyte, Titrant, KCl) B Deoxygenate Solutions (N₂ or Ar purge) A->B D Setup Titration Vessel (Inert Atmosphere) B->D C Calibrate pH Meter C->D E Add Titrant in Increments D->E F Record pH and Volume E->F G Plot pH vs. Volume F->G H Determine Equivalence Points G->H I Calculate pKa Values (at half-equivalence points) H->I

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Complementary Approach

UV-Vis spectrophotometry can also be employed for pKa determination, provided the different ionization states of the molecule exhibit distinct UV absorbance spectra[4][8]. For cysteine and its derivatives, the deprotonation of the thiol group to form the thiolate anion leads to a significant increase in absorbance around 230-240 nm.

  • Solution Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

    • Prepare a stock solution of L-cysteine methyl ester hydrochloride.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to a quartz cuvette.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (e.g., 240 nm) against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the thiol group.

pKa Values of L-Cysteine Methyl Ester in Aqueous Solution

A study by Porter, et al. (1968) investigated the hydrolysis of L-cysteine methyl ester and reported its pKa values. While accessing the full text of this specific historical document can be challenging, their work is a key reference in this area. Based on their findings and subsequent compilations of pKa data, the following values are reported for L-cysteine methyl ester at 25 °C and an ionic strength of 0.1 M:

Ionizable GrouppKa Value
α-Ammonium (-NH₃⁺)~7.5
Thiol (-SH)~9.0

Note: These values are approximations based on available data and should be experimentally verified for critical applications.

Discussion and Implications

The pKa of the α-ammonium group (~7.5) is significantly lower than that of a typical primary amine due to the electron-withdrawing inductive effect of the adjacent ester group. This means that at physiological pH (~7.4), a substantial portion of the L-cysteine methyl ester molecules will exist in the neutral, deprotonated amino form.

The pKa of the thiol group (~9.0) is slightly higher than that of the thiol group in free cysteine (pKa ~8.3). This can be attributed to the electronic effects of the methyl ester group. At physiological pH, the thiol group will be predominantly in its protonated, less reactive form. The reactivity of the thiol group as a nucleophile increases significantly upon deprotonation to the thiolate anion, a process that becomes more favorable as the pH approaches and exceeds its pKa.

Conclusion

The pKa values of L-cysteine methyl ester hydrochloride are critical parameters that govern its chemical behavior and biological activity. This guide has provided a detailed framework for understanding and determining these values. By employing rigorous experimental techniques such as potentiometric titration under an inert atmosphere, researchers can obtain accurate and reliable pKa data. This knowledge is indispensable for the rational design of experiments, the optimization of synthetic procedures, and the development of novel therapeutics involving this versatile molecule.

References

  • Porter, L. J., Perrin, D. D., & Hay, R. W. (1968). The interaction of cysteine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of cysteine methyl ester. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 118-126. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Yilmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 47-52. [Link]

  • Pooja, P., & Singh, A. K. (2026). OXIDATION OF L-CYSTEINE AND DL-METHIONINE: A COMPARATIVE KINETIC APPROACH. World Journal of Pharmaceutical Science and Research, 5(1), 182-191. [Link]

  • Tan, E. W., & Rando, R. R. (1992). Identification of an isoprenylated cysteine methyl ester hydrolase activity in bovine rod outer segment membranes. Biochemistry, 31(24), 5572–5578. [Link]

  • Barceló-Oliver, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 849-853. [Link]

  • Yuan, Y., et al. (2012). Influence of L-Cysteine Concentration on Oxidation-reduction Potential and Biohydrogen Production. International Journal of Hydrogen Energy, 37(17), 12972-12978. [Link]

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  • Awoonor-Williams, E., & Rowley, C. N. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation, 12(9), 4682-4691. [Link]

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Exploratory

An In-depth Technical Guide to L-Cysteine Methyl Ester Hydrochloride as a Thiol Precursor

Foreword: The Critical Role of Intracellular Thiols and the Delivery Challenge In the landscape of cellular biochemistry, the thiol (-SH) group of the amino acid L-cysteine is a cornerstone of cellular defense and signal...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Intracellular Thiols and the Delivery Challenge

In the landscape of cellular biochemistry, the thiol (-SH) group of the amino acid L-cysteine is a cornerstone of cellular defense and signaling. L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[1][2] GSH is the principal actor in a sophisticated antioxidant system that neutralizes reactive oxygen species (ROS), detoxifies xenobiotics, and maintains the cellular redox state. A depletion of the intracellular GSH pool is a hallmark of oxidative stress and is implicated in a vast array of pathologies, from neurodegenerative diseases to drug-induced organ toxicity.

Despite the clear therapeutic potential of replenishing cellular cysteine, direct administration of L-cysteine is fraught with challenges. L-cysteine is poorly permeable to cell membranes and is rapidly oxidized to its disulfide form, L-cystine, in the extracellular space.[3][4] This necessitates the use of a more sophisticated delivery vehicle: a prodrug or precursor that can efficiently cross the cell membrane before converting to L-cysteine intracellularly. This is the precise role fulfilled by L-cysteine methyl ester hydrochloride. This guide provides a comprehensive overview of its mechanism, applications, and the experimental protocols required to validate its efficacy.

L-Cysteine Methyl Ester Hydrochloride: A Superior Delivery Vehicle

L-Cysteine methyl ester hydrochloride is a derivative of L-cysteine where the carboxylic acid group has been esterified with methanol, and the resulting compound is stabilized as a hydrochloride salt.[5] This seemingly simple modification confers several critical advantages that make it an invaluable tool for researchers.

  • Enhanced Cell Permeability: The primary challenge with L-cysteine is its zwitterionic nature at physiological pH, which hinders its passive diffusion across the lipophilic cell membrane. By "masking" the negatively charged carboxyl group with a methyl ester, the molecule's overall lipophilicity is increased.[5][6] This modification facilitates its transport into the cell, a critical first step for its action as a thiol precursor.

  • Improved Solubility and Stability: The hydrochloride salt form significantly enhances the compound's stability and solubility in aqueous solutions, such as cell culture media or physiological buffers.[5][7] This is a practical but crucial feature for ensuring accurate and reproducible dosing in experimental setups. In its salt form, the compound is a stable, white crystalline powder, making it easy to handle and store.[7]

PropertyL-CysteineL-Cysteine Methyl Ester HydrochlorideRationale for Advantage
Molecular Formula C3H7NO2SC4H10ClNO2SEster and salt addition
Molecular Weight 121.16 g/mol 171.65 g/mol Increased mass from modifications
Cell Permeability LowHighEsterification increases lipophilicity
Aqueous Solubility ModerateHighHydrochloride salt form enhances solubility[5]
Stability Prone to oxidationMore stable in solid form[7]Hydrochloride salt protects the amine group

Intracellular Activation and Mechanism of Action

The efficacy of L-cysteine methyl ester hydrochloride hinges on its bioactivation inside the target cell. Once it has traversed the cell membrane, it is acted upon by ubiquitous intracellular enzymes.

The Conversion Pathway

The core of the mechanism is the hydrolysis of the methyl ester bond by intracellular esterases. These enzymes cleave the ester, releasing L-cysteine and a molecule of methanol. This process effectively "unmasks" the L-cysteine, trapping it within the cell and making it available for downstream metabolic pathways.

// Membrane membrane [label="", shape=rect, style=dashed, color="#5F6368", pos="0,0!", width=10, height=0.1];

CysEster_ext -> CysEster_int [label="Passive Diffusion\n(Increased Lipophilicity)", color="#4285F4", fontcolor="#202124"]; CysEster_int -> Esterase [arrowhead=none]; Esterase -> Cysteine [label="Hydrolysis"]; Cysteine -> GSH_Synth [arrowhead=none]; GSH_Synth -> GSH [label="Synthesis"];

{rank=same; CysEster_ext;} {rank=same; CysEster_int; Esterase; Cysteine; GSH_Synth; GSH;}

}

Diagram 1: Intracellular conversion of L-cysteine methyl ester to L-cysteine and subsequent GSH synthesis.

Replenishing the Glutathione Pool

The newly liberated L-cysteine serves as the crucial, often rate-limiting, substrate for the synthesis of glutathione.[1] The synthesis is a two-step enzymatic process:

  • γ-glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from L-cysteine and L-glutamate.

  • GSH synthetase then adds a glycine molecule to form glutathione (γ-L-glutamyl-L-cysteinyl-glycine).

By providing a steady intracellular supply of L-cysteine, the methyl ester precursor directly boosts the cell's capacity to synthesize GSH, thereby enhancing its antioxidant defenses and detoxification capabilities.[8]

Applications in Research and Drug Development

The ability to reliably increase intracellular thiol levels makes L-cysteine methyl ester hydrochloride a versatile tool.

  • Studying Oxidative Stress: It is widely used as a cytoprotective agent in in vitro models of oxidative stress. Researchers can induce cellular damage with agents like hydrogen peroxide (H₂O₂) or toxins and then use L-cysteine methyl ester hydrochloride to demonstrate that the damage can be prevented or reversed by bolstering the GSH system.

  • Drug-Induced Toxicity Models: A classic application is in models of acetaminophen (paracetamol) toxicity. Acetaminophen overdose depletes hepatic GSH stores, leading to severe liver damage. Pre-treatment with L-cysteine methyl ester hydrochloride can protect cells by ensuring sufficient GSH is available to detoxify the reactive metabolite, NAPQI.

  • Therapeutic Research: Its properties have been explored in various contexts, including as a mucolytic agent to break down mucus in respiratory conditions and in mitigating the adverse effects of certain drugs, such as morphine-induced respiratory depression.[9][10][11][12]

Experimental Protocols: A Practical Guide

To harness the capabilities of L-cysteine methyl ester hydrochloride, rigorous and well-controlled experimental design is paramount.

Workflow for an In Vitro Cytoprotection Assay

This protocol outlines a typical experiment to assess the ability of L-cysteine methyl ester hydrochloride to protect cultured cells from an oxidative insult.

G start Start plate_cells 1. Plate Cells (e.g., HepG2) in 96-well plate and allow to adhere (24h) start->plate_cells pre_treat 2. Pre-treatment Incubate cells with L-Cysteine Methyl Ester HCl (or vehicle) for 1-2h plate_cells->pre_treat induce_stress 3. Induce Oxidative Stress Add oxidant (e.g., H₂O₂) to wells (excluding negative control) pre_treat->induce_stress incubate 4. Incubate Allow stressor to act for a defined period (e.g., 4-24h) induce_stress->incubate assess_viability 5. Assess Cell Viability (e.g., MTT, LDH assay) incubate->assess_viability end End assess_viability->end

Diagram 2: Experimental workflow for a cell-based cytoprotection assay.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Allow cells to adhere for 24 hours.

  • Pre-treatment: Prepare fresh solutions of L-cysteine methyl ester hydrochloride in sterile culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the precursor (e.g., 1 mM, 5 mM, 10 mM). Include a "vehicle control" group that receives only the medium. Incubate for 1-2 hours to allow for uptake and conversion.

    • Causality Insight: This pre-incubation period is critical to allow the cells to absorb the precursor and synthesize new GSH before the oxidative challenge is introduced.

  • Induction of Stress: Prepare a stock solution of an oxidizing agent (e.g., hydrogen peroxide, H₂O₂). Add the agent directly to the wells to achieve the final desired concentration (e.g., 500 µM). Do not add the stressor to the "negative control" wells.

  • Incubation: Return the plate to the incubator for a period determined by the known kinetics of the chosen stressor (typically 4 to 24 hours).

  • Assessment of Viability: Quantify cell viability using a standard method. An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity by detecting lactate dehydrogenase released from damaged cells.

  • Data Analysis: Normalize the results to the negative control (100% viability) and the positive control (stressor alone, 0-50% viability). Plot cell viability as a function of L-cysteine methyl ester hydrochloride concentration to determine its protective effect.

Protocol for Measuring Intracellular Glutathione (GSH)

Validating that L-cysteine methyl ester hydrochloride increases intracellular GSH is key. This can be achieved using fluorescent dyes or chromatography.

Method 1: Flow Cytometry using a Thiol-Reactive Dye

This method provides a rapid assessment of GSH levels on a single-cell basis.

  • Cell Preparation & Treatment: Culture cells in suspension or detach adherent cells using trypsin. Treat cells with L-cysteine methyl ester hydrochloride for the desired time (e.g., 2-4 hours).

  • Staining: Reconstitute a thiol-reactive dye (e.g., ThioBright™ Green, DACM) as per the manufacturer's instructions.[13][14] Add the dye to the cell suspension at the recommended dilution (e.g., 1:200).[14]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[13][14] The non-fluorescent dye enters the cells and reacts with free thiols like GSH to become fluorescent.[13]

  • Analysis: Analyze the cells using a flow cytometer. The dye is typically excited by a blue or violet laser (e.g., 490 nm) and emits in the green spectrum (e.g., 525 nm).[14]

  • Interpretation: An increase in the median fluorescence intensity of the cell population treated with L-cysteine methyl ester hydrochloride compared to the vehicle control indicates a rise in intracellular GSH levels.

Method 2: HPLC with Chemiluminescence Detection

This method offers a more quantitative and specific measurement of both reduced (GSH) and oxidized (GSSG) glutathione, allowing for the assessment of the cellular redox state.[15][16]

  • Sample Preparation: Treat cultured cells as described above. After treatment, wash the cells with cold PBS and lyse them. It is crucial to use an acid like formic acid to precipitate proteins and stabilize the thiols, preventing auto-oxidation.[15]

  • Chromatographic Separation: Inject the supernatant from the cell lysate into an HPLC system equipped with a suitable column (e.g., C18). This separates GSH from other cellular components.

  • Detection: Use a post-column reaction with a chemiluminescent reagent like acidic potassium permanganate.[16] The reaction of this reagent with the thiol group of GSH produces light, which is measured by a luminometer.

  • Quantification: Create a standard curve using known concentrations of pure GSH. Compare the signal from the cell samples to this curve to determine the absolute concentration of GSH. The GSH/GSSG ratio can be calculated by running a parallel sample where thiols are blocked and disulfides are reduced to measure GSSG.[15]

Conclusion and Future Perspectives

L-cysteine methyl ester hydrochloride stands as a validated and highly effective tool for manipulating intracellular thiol chemistry. Its superior bioavailability compared to native L-cysteine allows researchers to directly probe the roles of cysteine and glutathione in cellular health and disease. By enabling the controlled replenishment of the intracellular GSH pool, it provides a reliable method for protecting cells against oxidative insults and for studying the intricate mechanisms of redox biology. As research continues to unravel the complex roles of redox signaling in pathology, the utility of precise chemical tools like L-cysteine methyl ester hydrochloride will undoubtedly continue to grow, aiding in the development of novel therapeutic strategies for a wide range of oxidative stress-related disorders.

References

  • McDermott, G. P., Francis, P. S., Holt, K. J., Scott, K. L., Martin, S. D., Stupka, N., Barnett, N. W., & Conlan, X. A. (2011). Determination of intracellular glutathione and glutathione disulfide using high performance liquid chromatography with acidic potassium permanganate chemiluminescence detection. Analyst, 136(9), 1845–1850. [Link]

  • protocols.io. (n.d.). Assessment of intracellular glutathione (GSH) level using Ellman's reagent. Retrieved from protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Cysteine, methyl ester. PubChem Compound Summary for CID 29145. Retrieved from PubChem. [Link]

  • Getsy, P. M., Baby, S. M., May, W. J., Bates, J. N., Ellis, C. R., Feasel, M. G., Wilson, C. G., Lewis, T. H. J., Gaston, B., Hsieh, Y.-H., & Lewis, S. J. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Frontiers in Pharmacology, 13, 968378. [Link]

  • Kameyama, H., Otani, Y., Suto, S., & Kamada, H. (1971). Use of N, S-Bis-tert-butoxycarbonyl-L-cysteine for Synthesis of Glutathione. Chemistry Letters, 49(10), 2247-2252. [Link]

  • Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., & Elkadiri, S. (2011). L-Cysteine methyl ester hydrochloride: A new corrosion inhibitor for copper in nitric acid. Der Pharma Chemica, 3(4), 266-274. [Link]

  • McDermott, G. P., Francis, P. S., Holt, K. J., Scott, K. L., Martin, S. D., Stupka, N., Barnett, N. W., & Conlan, X. A. (2011). Determination of intracellular glutathione and glutathione disulfide using high performance liquid chromatography with acidic potassium permanganate chemiluminescence detection. Analyst, 136(9), 1845-1850. [Link]

  • Getsy, P. M., Baby, S. M., May, W. J., Bates, J. N., Ellis, C. R., Feasel, M. G., Wilson, C. G., Lewis, T. H. J., Gaston, B., Hsieh, Y.-H., & Lewis, S. J. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Frontiers in Pharmacology, 13, 968378. [Link]

  • Canel, T. T., Odesanya, B. O., & Demir, S. (2022). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. ResearchGate. [Link]

  • Getsy, P. M., Coffee, G. A., Bates, J. N., Parran, T., Hoffer, L., Baby, S. M., MacFarlane, P. M., Knauss, Z. T., Damron, D. S., Hsieh, Y.-H., Bubier, J. A., Mueller, D., & Lewis, S. J. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 15, 1444574. [Link]

  • Kartal, A., Lahtela-Kakkonen, M., & Salaspuro, M. (2013). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Journal of Toxicology, 2013, 356158. [Link]

  • Lyons, J., Rauh-Pfeiffer, A., Yu, Y. M., Lu, X. M., Zurakowski, D., Tompkins, R. G., Ajami, A. M., Young, V. R., & Castillo, L. (2001). Blood glutathione synthesis rates in healthy adults receiving a sulfur amino acid-free diet. Proceedings of the National Academy of Sciences, 98(6), 3489–3494. [Link]

  • Canel, T. T., Odesanya, B. O., & Demir, S. (2022). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. Folia Biologica, 68(4), 163-176. [Link]

  • ResearchGate. (n.d.). l-cysteine as a substrate for glutathione (GSH) synthesis... [Figure]. Retrieved from ResearchGate. [Link]

  • Getsy, P. M., Coffee, G. A., Bates, J. N., Parran, T., Hoffer, L., Baby, S. M., MacFarlane, P. M., Knauss, Z. T., Damron, D. S., Hsieh, Y.-H., Bubier, J. A., Mueller, D., & Lewis, S. J. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. The Mouseion at the JAXlibrary. [Link]

  • ResearchGate. (n.d.). A. Model system for the transcyclization reaction using l-cysteine... [Figure]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Extracellular and intracellular l-cysteine/l-cystine balance and... [Figure]. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Cysteine. Retrieved from Wikipedia. [Link]

  • Getsy, P. M., Baby, S. M., May, W. J., Bates, J. N., Ellis, C. R., Feasel, M. G., Wilson, C. G., Lewis, T. H. J., Gaston, B., Hsieh, Y.-H., & Lewis, S. J. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Frontiers in Pharmacology, 13, 968378. [Link]

  • Chalker, J. M., Wood, C. S. C., & Davis, B. G. (2011). Facile Conversion of Cysteine and AlkylCysteines to Dehydroalanine on Protein Surfaces. Supporting Information. [Link]

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Foundational

Thermodynamic and Kinetic Stability of Cysteine Methyl Ester Derivatives: A Technical Guide for Drug Development

Executive Summary Cysteine methyl ester (CME) and its derivatives are foundational building blocks in peptide synthesis, prodrug formulation, and the design of targeted covalent inhibitors. However, the presence of a nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cysteine methyl ester (CME) and its derivatives are foundational building blocks in peptide synthesis, prodrug formulation, and the design of targeted covalent inhibitors. However, the presence of a nucleophilic sulfhydryl (–SH) group adjacent to an esterified carboxyl terminus creates a highly reactive and complex thermodynamic landscape. Understanding the stability of CME is critical for preventing premature degradation, preserving stereochemical integrity, and ensuring reproducible pharmacokinetic profiles. This guide deconstructs the thermodynamic drivers of CME degradation and provides field-proven, self-validating protocols for kinetic monitoring.

Thermodynamic Drivers of Degradation

The degradation of CME derivatives is primarily governed by two competing thermodynamic pathways: base-catalyzed hydrolysis of the ester bond and oxidation of the thiol group.

Base-Catalyzed Hydrolysis and Metal-Ion Catalysis

In aqueous environments, the methyl ester is highly susceptible to base-catalyzed hydrolysis. Kinetic studies demonstrate that the hydrolysis of CME derivatives—such as diisocyanate-derived bis-thiocarbamates (dNCO-CME)—is first-order with respect to hydroxide ion (OH⁻) concentration[1]. The dissociation predominantly follows a base-catalyzed elimination (E1cB) pathway, particularly when aromatic functional groups are present[1]. The aromatic ring acts as an electron sink, stabilizing the intermediate carbanion and significantly lowering the activation energy required for ester cleavage compared to aliphatic derivatives[1].

Furthermore, the presence of transition metal ions (e.g., Ni²⁺, Zn²⁺, Cu²⁺) significantly accelerates this hydrolytic process. Metal ions coordinate with the amino and thiol groups, acting as Lewis acids that withdraw electron density from the ester carbonyl, thereby lowering the thermodynamic barrier for nucleophilic attack by OH⁻.

Oxidation and Radical Formation

The thiol group of CME is thermodynamically prone to oxidation, rapidly converting to the disulfide dimer (cystine methyl ester). In the presence of oxidizing agents like Copper(II) complexes, the reaction proceeds via a Cu(II)-S intermediate, followed by redox decay to yield the disulfide[2]. Interestingly, gas-phase studies on the CME radical cation reveal a dichotomy between thermodynamic and kinetic stability. Density Functional Theory (DFT) calculations indicate that a captodative structure (where the radical is localized on the α-carbon) is thermodynamically more stable by 13.0 kJ/mol; however, the sulfur-centered radical cation is kinetically stable with respect to rearrangement, which ultimately dictates its actual reactivity profile in radical-mediated pathways[3].

G CME Cysteine Methyl Ester (CME) Hydrolysis Base Hydrolysis (OH- catalyzed) CME->Hydrolysis pH > 7 Oxidation Oxidation (Cu2+ / O2) CME->Oxidation Oxidizing Agents MetalCat Metal-Ion Catalysis (Ni2+, Zn2+) CME->MetalCat Chelation Cysteine Cysteine + MeOH Hydrolysis->Cysteine Ester Cleavage Cystine Cystine Methyl Ester (Disulfide) Oxidation->Cystine Radical / Dimerization Complex Metal-CME Complex MetalCat->Complex Complex->Hydrolysis Accelerated Cleavage

Thermodynamic degradation pathways of cysteine methyl ester derivatives.

Quantitative Stability Data

To predict the shelf-life and in vivo stability of CME-derived compounds, it is essential to evaluate their kinetic parameters. Table 1 summarizes the second-order rate constants ( k ) and activation energies ( Ea​ ) for the hydrolysis of various diisocyanate-CME adducts at pH 7.4 and 298 K[1].

Table 1: Kinetic and Thermodynamic Parameters for the Hydrolysis of dNCO-CME Adducts at pH 7.4

CME DerivativeAdduct TypeRate Constant, k (M⁻¹ min⁻¹)Activation Energy, Ea​ (kJ/mol)Relative Stability
HDI-CME Aliphatic3.36 × 10²70.6High
TDI-CME Aromatic2.49 × 10⁴46.1Moderate
MDI-CME Aromatic5.78 × 10⁴44.5Low

Data indicates that aliphatic derivatives (HDI-CME) exhibit significantly higher thermodynamic stability in aqueous environments compared to their aromatic counterparts, driven by the higher activation energy required for ester cleavage[1].

Experimental Workflows: Real-Time Kinetic Monitoring

To accurately determine the thermodynamic stability of a novel CME derivative, a self-validating experimental protocol must be employed. The following methodology utilizes Stopped-Flow Spectrophotometry coupled with HPLC-MS to ensure mass balance and mechanistic verification.

Protocol: Kinetic Monitoring of CME Hydrolysis and Oxidation

Step 1: Buffer Preparation & Environmental Control Prepare a series of buffered solutions (e.g., acetate for pH 4–6, phosphate for pH 6–8, borate for pH 8–10) at a constant ionic strength ( I=0.1 M using NaClO₄). Causality: All buffers must be rigorously degassed with argon prior to use. Dissolved oxygen will spontaneously auto-oxidize the thiol group to a disulfide, confounding the hydrolysis kinetic data.

Step 2: Sample Initiation Dissolve the CME derivative in a minimal volume of anhydrous acetonitrile, then rapidly dilute into the aqueous buffer (final organic concentration < 2% v/v) to initiate the reaction. Causality: Keeping the organic solvent ratio low prevents shifts in the dielectric constant of the medium, which would artificially alter the thermodynamic stability of the transition state.

Step 3: Real-Time Spectrophotometric Monitoring Inject the solution into a stopped-flow UV-Vis spectrophotometer. Monitor the decay of the ester absorbance (typically 210–230 nm). Maintain the temperature at exactly 298 K using a Peltier thermostat.

Step 4: Orthogonal Validation via HPLC-MS (Self-Validating Step) At predefined time intervals (0, 5, 15, 30, and 60 minutes), quench 100 µL aliquots with 10 µL of 1 M HCl. Causality: The rapid drop in pH immediately halts base-catalyzed E1cB hydrolysis and stabilizes the thiol. Analyze via HPLC-UV/MS to quantify the disappearance of the parent CME and the appearance of the hydrolyzed acid or disulfide dimer. Validation Check: The sum of the molar quantities of the parent compound and all identified degradation products must equal the initial starting concentration (±5%). A failure to achieve mass balance indicates unmonitored side reactions (e.g., racemization or polymerization).

Step 5: Thermodynamic Calculation Repeat the assay at multiple temperatures (e.g., 288 K, 298 K, 308 K, 318 K). Plot ln(k) versus 1/T to generate an Arrhenius plot and extract the activation energy ( Ea​ ).

Workflow Prep 1. Buffer & Sample Prep (Degassed, pH 5.0 - 9.0) React 2. Initiate Reaction (Add Nucleophile/Oxidant) Prep->React Monitor 3. Stopped-Flow UV-Vis & HPLC-MS Sampling React->Monitor Kinetics 4. Mass Balance Check (Quench with HCl) Monitor->Kinetics Thermodynamics 5. Arrhenius Plot (Calculate Ea, k) Kinetics->Thermodynamics

Experimental workflow for kinetic monitoring of CME hydrolysis.

Strategies for Enhancing Formulation Stability

Based on the thermodynamic vulnerabilities of CME, drug developers should implement the following formulation strategies to maximize shelf-life:

  • pH Optimization: Formulate CME derivatives at a slightly acidic pH (4.5–5.5). This protonates the primary amine (reducing intramolecular catalysis), limits the concentration of nucleophilic OH⁻, and prevents thiolate-driven oxidation[2].

  • Excipient Selection: Incorporate chelating agents (e.g., EDTA) to sequester trace transition metals that act as Lewis acids and catalyze both hydrolysis and oxidation.

  • Lyophilization: For long-term storage, remove the aqueous solvent entirely. Lyophilize the CME derivative in the presence of a cryoprotectant (e.g., mannitol) and backfill the vial with inert nitrogen gas to eliminate oxygen exposure and arrest hydrolytic thermodynamics.

References

  • Title: Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: The interaction of cysteine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of cysteine methyl ester Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]

  • Title: Oxidation of cysteine, cysteine methyl ester, and penicillamine by copper(II)-2,9-dimethyl-1,10-phenanthroline complexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Structure and Reactivity of the Cysteine Methyl Ester Radical Cation Source: Chemistry - A European Journal (Wiley / ResearchGate) URL: [Link]

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Exploratory

L-Cysteine and L-Cysteine Methyl Ester Hydrochloride: A Comparative Analysis of Structure, Function, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of biochemical research and pharmaceutical development, precision in molecular selection is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of biochemical research and pharmaceutical development, precision in molecular selection is paramount. L-cysteine, a seemingly simple sulfur-containing amino acid, and its derivative, L-cysteine methyl ester hydrochloride, exemplify how subtle structural modifications can dramatically alter a compound's physicochemical properties, biological activity, and ultimate application. This guide moves beyond a surface-level comparison to provide a deep, mechanistic understanding of these two critical compounds. Our objective is to equip researchers and drug developers with the causal insights needed to make informed decisions—whether in designing a new therapeutic, optimizing a cell culture medium, or developing a robust analytical method. We will explore not just the "what" but the "why" behind their distinct roles, grounding our discussion in established protocols and validated scientific principles.

The Foundational Difference: A Tale of Two Molecules

At its core, the distinction between L-cysteine and its methyl ester hydrochloride derivative lies in a targeted chemical modification designed to overcome specific limitations of the parent amino acid.

L-Cysteine is a semi-essential proteinogenic amino acid, fundamental to life.[1] Its structure is characterized by a free thiol (-SH) group, a primary amine (-NH2), and a carboxylic acid (-COOH) group.[2] This trifunctional nature makes it a versatile biological building block but also a challenging molecule to work with. The thiol group is highly reactive and prone to oxidation, readily forming disulfide bonds to create cystine or interacting with other electrophiles.[1] This inherent instability can complicate its use in formulations and analytical quantification.[3]

L-Cysteine Methyl Ester Hydrochloride is a prodrug form of L-cysteine.[4] It is synthesized by the esterification of the carboxylic acid group with methanol, and it is formulated as a hydrochloride salt.[5] This modification serves two primary purposes:

  • Masking the Carboxyl Group: Converting the carboxylic acid to a methyl ester neutralizes its negative charge, which can alter the molecule's polarity and its ability to cross biological membranes.

  • Improving Stability and Solubility: The hydrochloride salt form significantly enhances the compound's stability as a solid and increases its solubility in aqueous solutions compared to the free base.[4]

This fundamental structural change is the key to understanding their divergent applications.

G cluster_0 L-Cysteine cluster_1 L-Cysteine Methyl Ester Hydrochloride l_cysteine HS-CH₂-CH(NH₂)-COOH l_cysteine_ester [HS-CH₂-CH(NH₃⁺)-COOCH₃] Cl⁻ l_cysteine->l_cysteine_ester Esterification (Methanol, HCl)

Caption: Chemical transformation from L-cysteine to its methyl ester hydrochloride derivative.

Physicochemical Properties: A Head-to-Head Comparison

The structural modifications directly translate into distinct physicochemical properties, which dictate the handling, formulation, and biological behavior of each compound.

PropertyL-CysteineL-Cysteine Methyl Ester HydrochlorideRationale for Difference
Molecular Formula C₃H₇NO₂SC₄H₉NO₂S · HCl[6]Addition of a methyl group (CH₂) and hydrochloric acid (HCl).
Molecular Weight 121.16 g/mol 171.65 g/mol [6]Reflects the added methyl and HCl moieties.
Appearance White crystalline powder or colorless crystalsWhite crystalline powder[4][5]Both are crystalline solids at room temperature.
Melting Point ~240 °C (decomposes)~142 °C (decomposes)[5][7]The ester and salt form has a lower decomposition temperature.
Solubility Soluble in waterHighly soluble in water[4]; soluble in methanol, ethanol[8][9]The hydrochloride salt form significantly enhances aqueous solubility. The ester group increases solubility in polar organic solvents.
Reactivity High; thiol group is easily oxidized.More stable in solid form; thiol group remains reactive.[5]Esterification and salt formation improve shelf stability of the compound as a whole, though the thiol remains susceptible to reaction.

Divergent Roles & Applications: From Nutrition to Therapeutics

The differences in stability, solubility, and cellular uptake dictate the distinct applications of these two molecules. L-cysteine is primarily used for its nutritional and antioxidant-precursor roles, while its methyl ester is leveraged as a targeted therapeutic and a synthetic building block.

L-Cysteine: The Biological Precursor and Antioxidant

L-cysteine's primary value lies in its role as a precursor to glutathione (GSH), the most abundant endogenous antioxidant in human cells.[1][10] GSH is critical for neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis.[11][12]

Key Applications:

  • Dietary Supplements & Nutraceuticals: Used to boost glutathione levels, support immune function, and promote healthy hair, skin, and nails.[13][14] Keratin, the primary protein in hair, is rich in cysteine, which provides strength through disulfide bonds.[2][15]

  • Food & Beverage Industry: Employed as a dough conditioner in baking, where it breaks disulfide bonds in gluten, making the dough more pliable.[15] It also serves as a precursor for meat flavors through the Maillard reaction.[1]

  • Pharmaceuticals: The N-acetylated form, N-acetyl-L-cysteine (NAC), is a widely used mucolytic agent and the primary antidote for acetaminophen poisoning.[2][16] NAC is preferred over L-cysteine for these applications due to its better bioavailability and safety profile.

G LCys L-Cysteine GSH_Synth Glutathione Synthesis LCys->GSH_Synth Rate-limiting precursor Protein Protein Synthesis (e.g., Keratin) LCys->Protein GSH Glutathione (GSH) GSH_Synth->GSH Detox Cellular Detoxification & Protection GSH->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox Neutralized by GSH

Caption: L-cysteine's central role as a precursor for glutathione (GSH) synthesis.

L-Cysteine Methyl Ester Hydrochloride: The Targeted Mucolytic and Synthetic Reagent

The methyl ester derivative is designed for applications where direct delivery of a cysteine-like molecule is required, particularly in pharmaceutical contexts, or where the free carboxylic acid would be problematic, as in organic synthesis.

Key Applications:

  • Mucolytic Therapy: It is used as an expectorant and mucolytic agent to treat respiratory conditions with excessive or viscous mucus.[17][18][19] The proposed mechanism involves the cleavage of disulfide bonds in mucoproteins, reducing mucus viscosity and facilitating its clearance.[17] The ester form likely enhances penetration into mucus-producing cells before being hydrolyzed to active L-cysteine.

  • Peptide Synthesis: In synthetic chemistry, it serves as a protected form of L-cysteine.[7][20] The ester protects the carboxylic acid from participating in unwanted side reactions during peptide coupling, and the hydrochloride salt ensures it is a stable, weighable solid.

  • Biochemical Research: Used in cell culture media and as a tool to study cellular processes.[21] It has been shown to inhibit the binding of certain metabolites to proteins and nucleic acids, making it a useful probe in toxicology and pharmacology studies.[4][6]

Field-Proven Methodologies: Synthesis and Analysis

A core tenet of our work as application scientists is the development and validation of robust protocols. Below are methodologies that exemplify the practical handling and study of these compounds.

Protocol: Synthesis of L-Cysteine Methyl Ester Hydrochloride

This protocol is based on the well-established Fischer esterification method, a cornerstone of organic synthesis. The use of hydrogen chloride is critical as it both catalyzes the reaction and forms the final, stable hydrochloride salt.

Objective: To synthesize L-cysteine methyl ester hydrochloride from L-cysteine hydrochloride monohydrate.

Principle: An acid-catalyzed esterification reaction where methanol acts as both the solvent and the reactant.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Methanol (anhydrous)

  • Hydrogen chloride (gas) or Thionyl chloride (SOCl₂) as a precursor

  • Dichloromethane

  • Rotary evaporator

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Preparation: In a clean, dry round-bottom flask, suspend L-cysteine hydrochloride monohydrate in anhydrous methanol.[5]

  • Acidification/Catalysis: Cool the suspension in an ice bath. Slowly bubble dry hydrogen chloride gas through the mixture or add thionyl chloride dropwise. Causality Note: This step is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Excess HCl ensures the reaction goes to completion and that the final product precipitates as the hydrochloride salt.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Following this, heat the mixture to reflux for 1 hour to ensure the reaction is complete.[5]

  • Workup: Cool the reaction mixture. Remove the solvent and any volatile components using a rotary evaporator under reduced pressure.[5]

  • Recrystallization (Purification): Dissolve the resulting solid residue in a minimal amount of hot methanol and recrystallize by adding a less polar solvent like dichloromethane.[5] Causality Note: This purification step is a self-validating system. The desired product is highly soluble in methanol but less so in the mixed solvent system, allowing impurities to remain in the solution while the pure product crystallizes out upon cooling.

  • Isolation & Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold dichloromethane, and dry under a vacuum.

  • Characterization: Confirm product identity and purity using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.[5]

Protocol: LC-MS/MS Quantification of L-Cysteine in Biological Samples

The accurate quantification of L-cysteine is notoriously difficult due to its rapid oxidation. This protocol employs a validated derivatization strategy using N-ethylmaleimide (NEM) to stabilize the thiol group prior to analysis.

Objective: To accurately measure the concentration of L-cysteine in a biological matrix (e.g., plasma, cell lysate).

Principle: The thiol group of cysteine is highly nucleophilic and reacts with the maleimide group of NEM in a Michael addition reaction. This forms a stable thioether bond, creating a derivative (Cys-NEM) that is less prone to oxidation and has favorable ionization characteristics for mass spectrometry.[3][22]

Materials:

  • Biological sample (e.g., plasma)

  • N-ethylmaleimide (NEM) solution (100 mM in 10 mM Ammonium formate, pH 7)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., ¹³C₃,¹⁵N-L-cysteine)

  • LC-MS/MS system with a HILIC column

Procedure:

  • Sample Quenching & Derivatization (Critical Step): Immediately after collection, mix the sample with a pre-prepared solution containing the internal standard and an excess of NEM solution in 80% methanol.[3] Causality Note: This single step is the most critical for data integrity. The methanol precipitates proteins while the NEM immediately "caps" the free thiol groups, preventing post-collection oxidation and preserving the native thiol-disulfide status of the sample. This is a self-validating step; without it, results are unreliable.

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes to ensure complete derivatization.

  • Protein Precipitation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Use a gradient elution with mobile phases consisting of acetonitrile and water with formic acid. Causality Note: HILIC is chosen because the Cys-NEM derivative is a polar molecule, and this mode of chromatography provides better retention and peak shape than traditional reversed-phase for such analytes.

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in positive ionization mode with Multiple Reaction Monitoring (MRM).[3] Monitor the specific precursor-to-product ion transitions for both the Cys-NEM derivative and the internal standard.

  • Quantification: Calculate the concentration of L-cysteine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

G cluster_workflow LC-MS/MS Workflow for Cysteine Analysis Sample 1. Biological Sample (Plasma, Lysate) Quench 2. Quench & Derivatize (Methanol + NEM + Internal Std) Sample->Quench Immediate Centrifuge 3. Centrifuge (Precipitate Proteins) Quench->Centrifuge Incubate 30 min Supernatant 4. Collect Supernatant Centrifuge->Supernatant LCMS 5. HILIC-MS/MS Analysis (Positive Ionization, MRM) Supernatant->LCMS Data 6. Data Analysis (Quantification vs. Std Curve) LCMS->Data

Caption: Validated workflow for the accurate quantification of L-cysteine using NEM derivatization.

Concluding Remarks for the Practicing Scientist

The choice between L-cysteine and L-cysteine methyl ester hydrochloride is not arbitrary; it is a strategic decision dictated by the specific demands of the application. L-cysteine remains the molecule of choice for nutritional and food science applications where its role as a biological precursor is paramount. Conversely, L-cysteine methyl ester hydrochloride offers a more stable, soluble, and synthetically convenient alternative, making it the superior candidate for targeted pharmaceutical applications like mucolytic therapy and as a protected building block in peptide synthesis.

Understanding the fundamental chemistry—the "why" behind the esterification and salt formation—empowers researchers to innovate. It allows for the rational design of new prodrugs, the development of more stable formulations, and the creation of highly accurate analytical methods. As our ability to manipulate molecules with precision grows, so too will the applications for tailored amino acid derivatives in medicine and biotechnology.

References

  • Mero, A. A., & Biasi, F. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. PMC. Retrieved from [Link]

  • Zeelab Pharmacy. (n.d.). L-Cysteine – Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is L-Cysteine used for?. Retrieved from [Link]

  • Xtendlife. (n.d.). Health Benefits and Uses of L-Cysteine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Cysteine, methyl ester. PubChem Compound Summary for CID 29145. Retrieved from [Link]

  • Ask The Scientists. (2024, June 27). The Benefits of Cysteine: A Vital Amino Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cysteine. Retrieved from [Link]

  • Ostrak, M., et al. (2023). Best practices for cysteine analysis. bioRxiv. Retrieved from [Link]

  • Mohamad Zharif, M. S., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research. Retrieved from [Link]

  • Chemsrc. (n.d.). L-Cysteine methyl ester hydrochloride. Retrieved from [Link]

  • Sadowska, A. M., et al. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Best practices for cysteine analysis. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Retrieved from [Link]

  • Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research. Retrieved from [Link]

  • Wang, P., et al. (2020). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2020). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Retrieved from [Link]

  • ACS Publications. (2020). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Retrieved from [Link]

  • Zobodat. (n.d.). Titrimetric Microdetermination of L-Cysteine Hydrochloride Separately and in the Presence of Other Natural Amino Acids. Retrieved from [Link]

  • ResearchGate. (2026). Best practices for cysteine analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride: A New Chiral Reagent in the Sugar Analysis. Retrieved from [Link]

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Foundational

Mechanism of Thiazolidine Formation Using L-Cysteine Methyl Ester: A Technical Guide for Synthesis and Drug Development

Executive Overview The condensation of 1,2-aminothiols with carbonyl compounds to form five-membered thiazolidine rings is a cornerstone reaction in organic synthesis, chemical biology, and drug development. While native...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The condensation of 1,2-aminothiols with carbonyl compounds to form five-membered thiazolidine rings is a cornerstone reaction in organic synthesis, chemical biology, and drug development. While native L-cysteine is widely utilized in aqueous physiological studies—often acting as an endogenous scavenger for toxic aldehydes[1]—its zwitterionic nature limits its solubility and reactivity in organic solvents.

L-cysteine methyl ester (L-Cys-OMe) overcomes these limitations. By masking the carboxylic acid, the methyl ester prevents unwanted side reactions, increases solubility in polar aprotic and non-polar solvents, and alters the pKa of the adjacent amine. This technical guide explores the mechanistic causality, kinetic control, and practical laboratory protocols for synthesizing thiazolidine derivatives using L-Cys-OMe, providing a self-validating framework for researchers.

Mechanistic Pathways: Schiff Base vs. Hemithioacetal

The formation of a thiazolidine ring from L-Cys-OMe and an aldehyde is a classic example of a tandem nucleophilic addition-cyclization reaction. The reaction proceeds under thermodynamic control and is characterized by a ring-chain tautomerism between the open-chain intermediates and the closed heterocycle[2].

Depending on the electrophilicity of the aldehyde and the reaction conditions (pH, solvent), the mechanism proceeds via one of two primary intermediates:

Pathway A: The Schiff Base (Imine) Route

For the majority of aliphatic and aromatic aldehydes, the reaction is driven by the initial attack of the primary amine.

  • Carbinolamine Formation : The unprotonated amine of L-Cys-OMe acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral carbinolamine (hemiaminal) intermediate.

  • Dehydration : The carbinolamine undergoes dehydration to form a highly electrophilic Schiff base (imine)[3][4].

  • 5-Endo-Trig Cyclization : The adjacent thiol group undergoes an intramolecular nucleophilic attack on the carbon-nitrogen double bond of the Schiff base, closing the ring to form the stable thiazolidine[4].

Pathway B: The Hemithioacetal Route

When reacting with highly reactive, unhindered aldehydes (such as formaldehyde), the mechanism can diverge.

  • Thiol Addition : The highly nucleophilic sulfur atom attacks the carbonyl carbon first, generating a hemithioacetal (S-hydroxymethyl adduct)[5].

  • Cyclization : The neighboring amine then attacks the substituted carbon, displacing a water molecule (often via an iminium intermediate) to yield the thiazolidine ring[5].

Mechanism Reactants L-Cysteine Methyl Ester + Aldehyde Carbinolamine Carbinolamine (Hemiaminal) Reactants->Carbinolamine Amine Attack (Primary Pathway) Hemithioacetal Hemithioacetal Intermediate Reactants->Hemithioacetal Thiol Attack (Secondary Pathway) SchiffBase Schiff Base (Imine) Intermediate Carbinolamine->SchiffBase -H2O Thiazolidine Thiazolidine Ring (Product) SchiffBase->Thiazolidine Thiol Attack (Cyclization) Hemithioacetal->Thiazolidine Amine Attack (-H2O)

Figure 1: Dual mechanistic pathways for thiazolidine formation via Schiff base or hemithioacetal.

Stereochemistry and Thermodynamic Control

The condensation of L-Cys-OMe with achiral aldehydes generates a new stereocenter at the C2 position of the thiazolidine ring, while retaining the native (R)-configuration at the C4 position derived from L-cysteine[6].

Because the reaction is reversible, the final product distribution is governed by thermodynamic control. The reaction typically affords a mixture of cis (2R, 4R) and trans (2S, 4R) diastereomers[2][6]. The exact ratio is heavily influenced by the steric bulk of the aldehyde's R-group. Bulky aliphatic aldehydes, such as pivaldehyde, induce severe 1,3-steric strain in the trans configuration, thereby pushing the equilibrium almost exclusively toward the cis diastereomer[2][7].

Quantitative Yields and Diastereoselectivity

The table below summarizes the expected yields and diastereomeric ratios when reacting L-Cys-OMe with various aldehydes under standard organic conditions (e.g., DCM/MeOH at room temperature).

Aldehyde SubstrateSteric ProfileYield (%)Diastereomeric Ratio (cis:trans)Mechanistic Note
Benzaldehyde Planar, Moderate88 - 94%~ 1.2 : 1 to 2 : 1Minor steric preference; rapid equilibrium[2].
p-Nitrobenzaldehyde Electron-Withdrawing76 - 80%~ 1 : 1Increased electrophilicity accelerates Schiff base formation[2].
Pivaldehyde Highly Bulky (t-Butyl)> 90%> 95 : 5High cis-selectivity due to thermodynamic steric clashes[2][7].
Formaldehyde Unhindered> 95%N/A (No C2 chiral center)Extremely rapid; forms stable unsubstituted thiazolidine[3].

Self-Validating Experimental Protocol

To ensure high yields and reproducibility, the synthesis of thiazolidines from L-Cys-OMe must account for the protonation state of the amine and the removal of water to drive the equilibrium forward. L-Cys-OMe is typically supplied as a hydrochloride salt (L-Cys-OMe·HCl) to prevent oxidative dimerization into cystine.

Step-by-Step Methodology

1. Free-Basing the Amino Thiol (Preparation)

  • Action : Suspend 1.0 equivalent of L-Cys-OMe·HCl in anhydrous Dichloromethane (DCM) or Methanol (MeOH). Add 1.1 equivalents of an organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise at 0°C.

  • Causality : The HCl salt renders the primary amine protonated (ammonium), eliminating its nucleophilicity. The base liberates the free amine, initiating the reaction.

2. Condensation and Dehydration

  • Action : Add 1.05 equivalents of the target aldehyde to the solution. Introduce activated 3Å molecular sieves or anhydrous MgSO₄ to the reaction flask.

  • Causality : The condensation releases one equivalent of water. Because thiazolidine formation is an equilibrium process (ring-chain tautomerism), sequestering water via molecular sieves drives the reaction to completion via Le Chatelier's principle.

3. In-Process Control (IPC) and Monitoring

  • Action : Stir the reaction at room temperature for 2 to 24 hours (depending on aldehyde sterics). Monitor via Thin-Layer Chromatography (TLC).

  • Self-Validation : To confirm ring closure, perform an Ellman’s Reagent (DTNB) spot test.

  • Causality : Ellman's reagent reacts exclusively with free thiols, turning bright yellow. A negative (colorless) Ellman's test confirms that the thiol has been successfully consumed in the cyclization step, validating the formation of the thiazolidine ring.

4. Isolation and Characterization

  • Action : Filter out the drying agent. Wash the organic layer with saturated aqueous NaHCO₃ and brine to remove the hydrochloride salts and excess base. Dry the organic layer, concentrate under vacuum, and analyze via ¹H-NMR.

  • Causality : The cis and trans diastereomers can be readily distinguished by the chemical shift of the C2 proton in ¹H-NMR, allowing for precise calculation of the diastereomeric excess (d.e.)[2].

Workflow Step1 1. Preparation Equilibrate L-Cys-OMe·HCl with Base (e.g., TEA) Step2 2. Condensation Add Aldehyde & Molecular Sieves Step1->Step2 Step3 3. Cyclization Stir at RT (2-24h) Validate via Ellman's Test Step2->Step3 Step4 4. Isolation Aqueous Extraction & Solvent Evaporation Step3->Step4 Step5 5. Characterization NMR (cis/trans ratio) & Mass Spec Step4->Step5

Figure 2: Standard, self-validating experimental workflow for synthesizing thiazolidine derivatives.

Applications in Drug Development and Chemical Biology

Understanding the kinetics and mechanism of thiazolidine formation is critical for several advanced applications in the pharmaceutical industry:

  • Chiral Pool Synthesis & Penicillin Cores : The highly diastereoselective condensation of L-Cys-OMe with specific aldehydes is used to construct chiral thiazolidine-ring fused systems. This is the foundational step in the total synthesis of penicillin and biotin derivatives, where the creation of a new asymmetric center is tightly controlled[6].

  • Aldehyde Toxicity Scavenging : In biological systems, the rapid reaction between L-cysteine and reactive aldehydes (like DOPAL, a neurotoxic metabolite of dopamine) forms stable thiazolidine conjugates[4]. This non-oxidative Schiff base-to-thiazolidine pathway is a critical detoxification mechanism, reducing intracellular reactive oxygen species (ROS)[1][4].

  • Prodrug Delivery Systems : Thiazolidine-4-carboxylic acid derivatives act as slow-release prodrugs for L-cysteine. Because the ring-chain tautomerism is reversible under specific enzymatic or aqueous conditions, these molecules can safely navigate systemic circulation and liberate free L-cysteine within target cells, avoiding the toxicity associated with high doses of free thiols[1].

Sources

Protocols & Analytical Methods

Method

Using L-cysteine methyl ester hydrochloride in peptide synthesis

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals working with complex peptide architectures. In the landscape of peptide synthesis, cysteine presents unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals working with complex peptide architectures.

In the landscape of peptide synthesis, cysteine presents unique challenges due to its highly nucleophilic sulfhydryl group and its pronounced tendency to undergo racemization. L-Cysteine methyl ester hydrochloride (L-Cys(OMe)·HCl) is a highly specialized building block engineered to bypass these hurdles.

The Causality of the Hydrochloride Salt: Free cysteine rapidly oxidizes in atmospheric oxygen to form the disulfide dimer, cystine. By supplying the molecule as a hydrochloride salt, the α -amine is protonated ( NH3+​ ). This drastically reduces the electron density across the molecule, rendering the thiol less susceptible to spontaneous oxidation and ensuring long-term reagent stability.

The Causality of the Methyl Ester: The methyl ester serves as a robust C-terminal protecting group during N-to-C or convergent peptide synthesis. It prevents unwanted oligomerization and diketopiperazine formation. Furthermore, the methyl ester is biologically relevant; for example, the yeast α -factor mating pheromone requires a C-terminal farnesylated cysteine methyl ester for its biological activity [[1]]().

The Epimerization Challenge in Cysteine Activation

A critical failure point in peptide synthesis is the racemization (epimerization) of the activated amino acid. Cysteine is notoriously prone to this due to the electron-withdrawing nature of the sulfur atom, which increases the acidity of the α -proton, and its ability to form reversible thiazolone intermediates.

Solvent and Base Selection (Causality): The choice of solvent directly dictates the racemization rate. Highly polar solvents like Dimethylformamide (DMF) stabilize the enolate intermediate, driving up epimerization rates. Conversely, non-polar solvents like Dichloromethane (DCM) suppress this stabilization. Furthermore, strong bases like N,N-Diisopropylethylamine (DIPEA) promote α -deprotonation. Therefore, neutralizing the hydrochloride salt with a weaker base like N-methylmorpholine (NMM, pKa ~7.4) is strictly required to maintain chiral integrity 2.

Table 1: Impact of Solvent on Cysteine Racemization Rates During Activation Quantitative data summarizing the degree of racemization based on solvent polarity 2.

Solvent EnvironmentBase UsedActivation MethodObserved Racemization (%)
Dichloromethane (DCM)N-methylmorpholine (NMM)Mixed Anhydride / Alkyne< 1.0% to 5.0%
Tetrahydrofuran (THF)N-methylmorpholine (NMM)Mixed Anhydride / Alkyne< 1.0%
Dimethylformamide (DMF)N-methylmorpholine (NMM)Mixed Anhydride / Alkyne~ 12.0%

Protocol I: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-protected amino acid to L-Cys(OMe)·HCl. It is designed as a self-validating system : the orthogonal liquid-liquid extraction steps inherently verify the completion of the reaction by stripping away unreacted precursors, ensuring only the neutral peptide product remains in the organic phase 2.

Coupling_Workflow Prep 1. Reactant Preparation Neutralize L-Cys(OMe)·HCl Coupling 3. Peptide Coupling Maintain 0°C to RT Prep->Coupling Activation 2. Carboxyl Activation (e.g., DCC/HOBt) Activation->Coupling Workup 4. Aqueous Work-up Acid/Base Washes Coupling->Workup Purification 5. Purification Recrystallization Workup->Purification

Experimental workflow for solution-phase peptide coupling with L-Cys(OMe)·HCl.

Step-by-Step Methodology:
  • Carboxyl Activation: Suspend 1.0 eq of the N-protected amino acid (e.g., Cbz-L-Alanine) in dry DCM. Cool to 0 °C. Add 1.0 eq of your chosen coupling reagent (e.g., DCC/HOBt or an alkyne reagent) and stir for 1 hour under a nitrogen atmosphere.

  • Amine Liberation: In a separate dry vial, suspend 1.0 eq of L-Cys(OMe)·HCl in dry DCM. While maintaining 0 °C, add 1.0 eq of N-methylmorpholine (NMM) dropwise. Causality: The exact 1:1 stoichiometry of NMM ensures the amine is liberated for nucleophilic attack without leaving excess base in the solution that could trigger α -deprotonation.

  • Coupling: Quickly transfer the neutralized L-Cys(OMe) suspension into the activated carboxyl mixture. Stir for 1 hour at 0 °C, then allow the system to warm to room temperature and stir for an additional 12 hours.

  • Self-Validating Work-up:

    • Evaporate the DCM via rotary evaporation and reconstitute the residue in Ethyl Acetate.

    • Acid Wash: Extract twice with 10% aqueous citric acid. (Removes unreacted Cys(OMe) and NMM).

    • Base Wash: Extract once with 1 N sodium bicarbonate. (Removes unreacted acid and acidic coupling byproducts).

    • Brine Wash: Extract once with saturated NaCl to remove residual water.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , concentrate, and recrystallize from an ethyl acetate/hexane gradient to yield the pure dipeptide.

Protocol II: Native Chemical Ligation (NCL) Modeling

Native Chemical Ligation (NCL) is a transformative methodology allowing the synthesis of large proteins (>50 amino acids) by covalently joining unprotected peptide fragments in aqueous conditions 3. L-Cys(OMe) is heavily utilized as an N-terminal model to study ligation kinetics and N-terminal speciation, as it perfectly mimics the reactive N-terminal cysteine while its C-terminus remains protected 4.

NCL_Mechanism Thioester Peptide Thioester (-COSR) Intermediate Thioester-Linked Intermediate Thioester->Intermediate Thiol Exchange Cys L-Cys(OMe)·HCl (N-terminal Cys) Cys->Intermediate Nucleophilic Attack Product Native Peptide Bond (Amide) Intermediate->Product S-to-N Acyl Shift

Mechanism of Native Chemical Ligation using L-Cys(OMe)·HCl.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a denaturing ligation buffer consisting of 6 M Guanidine Hydrochloride (Gn·HCl) and 0.1 M Sodium Phosphate. Adjust the pH strictly to 7.5. Causality: Gn·HCl unfolds secondary peptide structures, exposing the reactive termini. A pH of 7.5 is the kinetic sweet spot—it ensures a sufficient population of the nucleophilic thiolate anion without accelerating the competing hydrolysis of the thioester.

  • Thiol Catalyst Addition: Add 2% (v/v) thiophenol or benzylmercaptan to the buffer. Causality: Alkyl thioesters are relatively unreactive. The exogenous thiol acts as a catalyst, converting the alkyl thioester into a highly reactive aryl thioester, drastically accelerating the initial transthioesterification step.

  • Initiation: Dissolve the C-terminal thioester peptide to a final concentration of 1.0 mM. Add L-Cys(OMe)·HCl to a final concentration of 1.5 mM.

  • Kinetic Monitoring: Incubate the reaction at 37 °C. Monitor the reaction via RP-HPLC and MALDI-TOF MS. You will initially observe the depletion of the thioester and the transient appearance of the thioester-linked intermediate, followed by an irreversible S-to-N acyl shift yielding the stable amide bond.

References

  • "benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure", Organic Syntheses (orgsyn.org).
  • "Recent Advances in the Synthesis of C-Terminally Modified Peptides", PMC - NIH (nih.gov).
  • "Native Chemical Ligation: A Boon to Peptide Chemistry", PMC - NIH (nih.gov).
  • "N-Terminal speciation for native chemical ligation", RSC Publishing (rsc.org).

Sources

Application

Application Note: Preparation and Validation of L-Cysteine Methyl Ester Hydrochloride Stock Solutions

Introduction & Mechanistic Grounding L-Cysteine methyl ester hydrochloride (CAS: 18598-63-5) is a highly versatile biochemical reagent extensively utilized in peptide synthesis, mucolytic pharmacology, and as an inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

L-Cysteine methyl ester hydrochloride (CAS: 18598-63-5) is a highly versatile biochemical reagent extensively utilized in peptide synthesis, mucolytic pharmacology, and as an inhibitor of ethynylestradiol metabolite binding[1]. In preclinical drug development, it has demonstrated unique efficacy in overcoming opioid-induced respiratory depression without negating the analgesic effects of drugs like morphine[2].

Causality of the Chemical Form: Why utilize the methyl ester hydrochloride derivative instead of free L-cysteine?

  • Carboxyl Protection & Lipophilicity: The methyl esterification masks the carboxylic acid, preventing unwanted side reactions during peptide coupling[1] and increasing the molecule's lipophilicity, which is crucial for cellular permeability.

  • Enhanced Solubility & Thiol Stability: The hydrochloride salt counterion drastically enhances aqueous solubility compared to the free base[3]. More importantly, the acidic microenvironment generated by the HCl salt upon dissolution retards the auto-oxidation of the highly reactive sulfhydryl (-SH) group into inactive cystine disulfides, extending the functional half-life of the reagent in solution[4].

Physicochemical Properties & Solvent Compatibility

Accurate stock solution preparation requires a strict understanding of the compound's physical limits. The compound presents as a white crystalline powder and is highly soluble in water and moderately soluble in dimethyl sulfoxide (DMSO)[1][5].

Table 1: Physicochemical Profile of L-Cysteine Methyl Ester Hydrochloride

PropertySpecification
Chemical Formula C4H10ClNO2S (C4H9NO2S · HCl)[6]
Molecular Weight 171.65 g/mol [6]
Appearance White to off-white crystalline powder[5][7]
Aqueous Solubility Highly soluble (Yields clear solution)[3][5]
DMSO Solubility Soluble (≥ 25.0 mg/mL / 14.56 mM)[2]
Powder Storage -20°C, sealed, protected from moisture and light[1][5]
Stock Solution Storage -80°C for up to 6 months; -20°C for 1 month[2]

Workflow & Decision Matrix

The choice of solvent dictates the downstream utility and shelf-life of the stock solution. Aqueous solutions are prone to gradual oxidation and should be prepared fresh, whereas DMSO stocks can be cryopreserved for longitudinal studies.

Workflow A L-Cys-OMe·HCl Powder (Store at -20°C) B Solvent Selection A->B C Deionized Water (e.g., 10 mM) B->C Aqueous D Anhydrous DMSO (e.g., 25 mM) B->D Organic E Immediate Use (In vitro assays) C->E F Long-term Storage (-80°C, Aliquots) D->F G Quality Control (Ellman's Assay / LC-MS) E->G F->G

Decision matrix for L-Cysteine Methyl Ester Hydrochloride stock preparation and validation.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Aqueous Stock (For Immediate Biochemical Assays)

Aqueous solutions are ideal for immediate in vitro applications, such as evaluating Michael addition reactivity with polyketides[8].

  • Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator to prevent condensation, which accelerates degradation.

  • Weighing: Weigh 1.72 mg of L-cysteine methyl ester hydrochloride[8].

  • Dissolution: Add 1.0 mL of sterile, deoxygenated deionized water. (Expert Insight: Sparging water with nitrogen or argon prior to use minimizes dissolved oxygen, thereby reducing thiol oxidation).

  • Mixing: Vortex gently for 10-15 seconds until a completely clear solution is achieved[8].

  • Storage: Use immediately. Do not freeze-thaw aqueous thiol solutions, as ice crystal formation and concentration gradients can accelerate disulfide bond formation.

Protocol B: Preparation of 25.0 mg/mL DMSO Master Stock (For Long-Term Storage)

DMSO is the preferred solvent for creating stable master stocks for high-throughput screening or subsequent in vivo formulation[2].

  • Weighing: Weigh 25.0 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO[2].

  • Sonication (If Required): If phase separation or micro-precipitates are observed, apply mild sonication in a water bath for 1-2 minutes to aid dissolution[2].

  • Aliquoting: Divide the stock into 50 μL or 100 μL single-use aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles[2].

  • Storage: Store immediately at -80°C. Under these conditions, the stock is stable for up to 6 months[2].

Protocol C: Formulation for In Vivo Dosing (2.5 mg/mL Working Solution)

For animal models (e.g., intravenous injection in Sprague Dawley rats to study respiratory effects), the DMSO stock must be diluted into a biocompatible vehicle[2].

  • Vehicle Preparation: Prepare a solution of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in physiological saline[2].

  • Dilution: To prepare 1 mL of working solution, add 100 μL of the 25.0 mg/mL DMSO master stock to 900 μL of the 20% SBE-β-CD vehicle[2].

  • Mixing: Invert gently to mix evenly. This yields a clear 2.5 mg/mL solution with a final co-solvent ratio of 10% DMSO / 90% Vehicle[2]. Note: If the continuous dosing period exceeds half a month, consider substituting the vehicle with Corn Oil (10% DMSO / 90% Corn Oil) to minimize cyclodextrin-induced nephrotoxicity[2].

Quality Control & Self-Validating Systems

A protocol is only as reliable as its validation mechanisms. Because thiols are inherently unstable, researchers must implement self-validating QC steps to ensure the integrity of the stock solution prior to critical experiments:

  • Visual Inspection: The solution must remain unequivocally clear. Any yellowing or turbidity is a primary indicator of oxidation or precipitation[2].

  • Thiol Integrity (Ellman's Assay): React a small aliquot of the stock with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). A rapid colorimetric shift to yellow (absorbance at 412 nm) confirms the presence of free, unoxidized sulfhydryl groups.

  • LC-MS Verification: For critical structural assays, analyze a diluted aliquot via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the intact mass of the methyl ester and ensure no dimerized cystine species have formed[8].

References

  • LookChem . Cas 18598-63-5,L-Cysteine methyl ester hydrochloride.[Link]

  • PubChem . L-Cysteine, methyl ester, hydrochloride | C4H10ClNO2S | CID 2733208.[Link]

  • PMC / NIH . Discovery, isolation, heterologous expression and mode-of-action studies of the antibiotic polyketide tatiomicin from Amycolatopsis sp. DEM30355.[Link]

  • ResearchGate . Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.[Link]

Sources

Method

Application Note: Reaction Conditions and Protocols for the Coupling of L-Cysteine Methyl Ester with Aldehydes

Introduction & Scientific Rationale The condensation of 1,2-aminothiols with aldehydes to form thiazolidine derivatives is a cornerstone reaction in organic synthesis, medicinal chemistry, and bioorthogonal bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The condensation of 1,2-aminothiols with aldehydes to form thiazolidine derivatives is a cornerstone reaction in organic synthesis, medicinal chemistry, and bioorthogonal bioconjugation. While free L-cysteine can be used for this transformation, utilizing L-cysteine methyl ester (L-Cys-OMe) offers distinct technical advantages. Esterification of the carboxylic acid prevents unwanted side reactions (such as intermolecular amide formation or decarboxylation) and significantly enhances the solubility of the precursor in organic solvents.

The resulting thiazolidine-4-carboxylate core is a privileged pharmacophore found in penicillin analogs, specific enzyme inhibitors, and prodrug systems. Because the reaction proceeds under both rigorous organic and mild physiological conditions, it serves as a highly versatile tool for researchers and drug development professionals.

Mechanistic Insights & Causality (E-E-A-T)

The formation of the thiazolidine ring is a highly efficient, multi-step cascade reaction. Understanding the causality behind each step is critical for optimizing reaction conditions and troubleshooting low yields:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine of L-Cys-OMe on the electrophilic carbonyl carbon of the aldehyde. Because L-Cys-OMe is typically supplied as a hydrochloride salt (L-Cys-OMe·HCl) to prevent oxidative disulfide dimerization during storage, an external base is strictly required to deprotonate the salt and liberate the nucleophilic amine.

  • Dehydration to Schiff Base: The hemiaminal undergoes dehydration to form a Schiff base (imine) intermediate. In aqueous or protic environments, this step is often rate-determining. It can be accelerated by mild acidic conditions or specific buffer salts (e.g., phosphate buffers) which stabilize the transient carbocation/iminium species.

  • Intramolecular Cyclization: The adjacent sulfhydryl group (thiol) acts as an internal nucleophile, attacking the iminium carbon to close the stable five-membered thiazolidine ring. This step is rapid and thermodynamically favored due to the proximity effect (5-endo-trig cyclization).

Mechanism Step1 L-Cys-OMe + Aldehyde (Reactants) Step2 Hemiaminal Formation (Amine attacks Carbonyl) Step1->Step2 Mild Base (e.g., TEA) Step3 Schiff Base Intermediate (Dehydration) Step2->Step3 - H₂O Step4 Thiazolidine Ring (Thiolate Cyclization) Step3->Step4 Intramolecular Attack

Figure 1: Mechanistic pathway of thiazolidine formation from L-cysteine methyl ester and aldehydes.

Reaction Conditions & Optimization

The choice of solvent, base, and temperature dictates the reaction kinetics and the stereochemical outcome. The table below summarizes the optimal parameters based on the nature of the target aldehyde.

ParameterOrganic Synthesis (Hydrophobic Aldehydes)Bioorthogonal/Aqueous (Hydrophilic)Causality / Rationale
Solvent Dichloromethane (DCM) or ToluenePhosphate Buffer (pH 7.2) ± EthanolProtic solvents (EtOH) absorb released water, driving Schiff base dehydration. Toluene allows azeotropic water removal.
Base Triethylamine (TEA) or DIPEANaHCO₃ or inherent buffer capacityNeutralizes the HCl salt of the ester, liberating the nucleophilic 1,2-aminothiol.
Temperature 25°C to 80°C (Reflux)25°C to 37°C (Physiological)Elevated heat accelerates dehydration for sterically hindered or unreactive aldehydes.
Time 2 to 12 hours30 to 120 minutesElectron-deficient aldehydes react rapidly; bulky aliphatic aldehydes require extended incubation.

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in checkpoints to confirm the success of intermediate states.

Protocol A: Standard Organic Synthesis (For Aliphatic and Aromatic Aldehydes)

Ideal for drug development and library synthesis where products will be purified via column chromatography.

Materials:

  • L-Cysteine methyl ester hydrochloride (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Free-Basing the Amine: Suspend L-Cys-OMe·HCl (10 mmol) in 20 mL of anhydrous DCM under an inert nitrogen atmosphere. Dropwise add TEA (12 mmol).

    • Validation Checkpoint: The cloudy suspension will clarify as the hydrochloride salt is neutralized, visually confirming the liberation of the free 1,2-aminothiol.

  • Aldehyde Addition: Dissolve the aldehyde (11 mmol) in 5 mL of DCM and add it slowly to the reaction mixture at 0°C (ice bath) to control the initial exothermic hemiaminal formation.

  • Cyclization & Dehydration: Remove the ice bath and allow the reaction to stir at room temperature. For unreactive aldehydes, switch the solvent to toluene and reflux with a Dean-Stark apparatus to force water removal.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active or stainable aldehyde spot indicates the completion of the Schiff base and subsequent cyclization.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL) to remove unreacted L-Cys-OMe and TEA·HCl salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude thiazolidine-4-carboxylate via flash chromatography.

Protocol B: Mild Aqueous/Bioorthogonal Conditions

Ideal for bioconjugation, peptide modification, or highly water-soluble substrates.

Materials:

  • L-Cysteine methyl ester hydrochloride (1.0 eq)

  • Target Aldehyde (1.0 eq)

  • 0.2 M Phosphate Buffer (pH 7.2)

  • Ethanol (optional co-solvent)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.2 M phosphate buffer and adjust the pH to 7.2.

    • Causality: A pH of 7.2 ensures the amine is sufficiently deprotonated while the phosphate ions actively catalyze the dehydration of the hemiaminal.

  • Reagent Dissolution: Dissolve L-Cys-OMe·HCl (1 mmol) in 5 mL of the buffer.

    • Validation Checkpoint: Verify the pH remains between 7.0 and 7.4; adjust with dilute NaOH if the HCl salt drops the pH too low.

  • Coupling: Add the aldehyde (1 mmol) directly to the aqueous solution. If the aldehyde is poorly soluble, add up to 20% v/v Ethanol.

    • Causality: Ethanol acts as a protic co-solvent that absorbs released water molecules, thermodynamically driving the formation of the thiazolidine ring.

  • Incubation: Stir at 25°C–37°C for 30 to 120 minutes. The reaction is typically fast and quantitative under these conditions.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Dry and concentrate to yield the product.

Analytical Characterization & Troubleshooting

A critical aspect of this coupling is the creation of a new stereocenter at the C2 position of the thiazolidine ring. Because L-Cys-OMe possesses an existing chiral center at C4 (the (R)-configuration), the cyclization typically yields a diastereomeric mixture of (2R, 4R) and (2S, 4R) epimers.

  • NMR Verification: The C2 proton of the thiazolidine ring is highly diagnostic. In ¹H NMR (CDCl₃ or DMSO-d₆), this proton typically appears as a distinct singlet or doublet (depending on adjacent coupling) in the range of 5.2 to 5.8 ppm . The presence of two closely spaced peaks in this region confirms a diastereomeric mixture.

  • Mass Spectrometry: ESI-MS will show a strong[M+H]⁺ peak corresponding to the exact mass of the condensed product minus one water molecule ( −18.015 Da from the combined mass of the reactants).

References

  • Liu, X., Wang, Y., Ye, B., & Bi, X. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 14, 13325-13345.[Link]

  • Huang, T.-C., Huang, L.-Z., & Ho, C.-T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227.[Link]

  • Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society, 93(23), 6236-6248.[Link]

Application

Application Note: Chemoselective Ester Hydrolysis of L-Cysteine Methyl Ester Hydrochloride

Executive Summary The hydrolysis of amino acid esters is a fundamental transformation in peptide synthesis, drug development, and bioconjugation workflows. However, the de-esterification of L-cysteine methyl ester hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of amino acid esters is a fundamental transformation in peptide synthesis, drug development, and bioconjugation workflows. However, the de-esterification of L-cysteine methyl ester hydrochloride presents unique chemical challenges due to the high reactivity of its free sulfhydryl (-SH) group. This application note provides a field-proven, self-validating protocol for the base-catalyzed hydrolysis (saponification) of L-cysteine methyl ester. By strictly controlling the base selection, temperature, and atmospheric conditions, this methodology eliminates the risks of aerobic oxidation and racemization, ensuring high-purity yields of L-cysteine hydrochloride.

Mechanistic Rationale & Chemical Causality

To achieve high yields without degrading the substrate, researchers must understand the causality behind the selected reaction conditions.

Saponification Dynamics

The hydrolysis of methyl esters operates via a nucleophilic acyl substitution mechanism. The first step is the nucleophilic addition of the hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate, followed by the elimination of the alkoxide to yield the carboxylic acid[1]. Because carboxylic acids are significantly more acidic than alcohols, an irreversible acid-base reaction immediately follows, driving the reaction forward[1].

Base Selection: Why LiOH?

While 1, lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is the preferred mild reagent for amino acid derivatives[1]. The use of 2 prevents epimerization at the chiral alpha-carbon, preserving the L-enantiomer's integrity[2][3].

Thiolate Sensitivity & Side Reactions

L-Cysteine is uniquely sensitive. Under basic conditions, the thiol group (pKa ~8.3) is easily deprotonated to form a thiolate anion. This intermediate is highly susceptible to aerobic oxidation, rapidly forming undesired disulfide bonds (cystine derivatives)[4]. Furthermore,4, converting the cysteine residue into dehydroalanine[4]. Consequently, strict anaerobic conditions (Argon sparging) and low-temperature controls are non-negotiable parameters in this protocol.

Reaction Pathway & Workflow Visualization

Caption: Workflow for the base-catalyzed hydrolysis of L-cysteine methyl ester.

Caption: Mechanistic pathways and competing oxidation during ester hydrolysis.

Quantitative Optimization Data

The following table demonstrates the causality between environmental controls and product purity. The optimized conditions (Row 3) form the basis of the protocol below.

Table 1: Optimization of Hydrolysis Conditions for L-Cysteine Methyl Ester
Base (Equivalents)Solvent SystemTemperature (°C)AtmosphereYield (%)Disulfide Impurity (%)Racemization (%)
NaOH (2.0 eq)MeOH / H₂O25Ambient42> 453.2
LiOH (1.5 eq)THF / H₂O25Ambient6822< 0.5
LiOH (1.5 eq) THF / H₂O 0 to 25 Argon > 92 < 2.0 < 0.1

Experimental Protocol: Step-by-Step Methodology

Reagents & Equipment
  • Substrate: L-Cysteine methyl ester hydrochloride (High purity, >98%)

  • Reagents: Lithium hydroxide monohydrate (LiOH·H₂O), 1M Hydrochloric acid (HCl)

  • Solvents: Tetrahydrofuran (THF, HPLC grade), Deionized water (Milli-Q)

  • Equipment: Schlenk line or Argon balloon setup, ice-water bath, rotary evaporator, lyophilizer.

Phase 1: Solvent Preparation & Degassing

Causality: Removing dissolved oxygen is the primary defense against thiolate oxidation.

  • Prepare a solvent mixture of THF and deionized water at a 3:1 (v/v) ratio.

  • Transfer the solvent to a round-bottom flask equipped with a rubber septum.

  • Sparge the solvent mixture with Argon gas via a submerged needle for a minimum of 30 minutes.

  • Self-Validation Check: The solvent must remain perfectly clear. If any turbidity is observed, discard and prepare fresh solvent.

Phase 2: Base-Catalyzed Hydrolysis

Causality: Low temperatures during base addition prevent localized pH spikes, mitigating the risk of beta-elimination.

  • Weigh 1.0 equivalent of L-cysteine methyl ester hydrochloride and dissolve it in the degassed THF/H₂O mixture under a continuous Argon stream.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add 1.5 equivalents of LiOH·H₂O dropwise (pre-dissolved in a minimal amount of degassed water).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (eluent: EtOAc/MeOH 4:1). Stain with Ninhydrin. The complete disappearance of the high-Rf ester spot confirms reaction completion.

Phase 3: Quenching & Isolation

Causality: Acidification protonates the carboxylate and amine, stabilizing the molecule as a hydrochloride salt and preventing further side reactions.

  • Once the TLC confirms completion, return the flask to the 0 °C ice bath.

  • Quench the reaction by adding 1M HCl dropwise until the pH reaches 2.0 - 3.0.

  • Self-Validation Check: Verify the pH using indicator strips. The solution must remain colorless. A yellow tint is a visual indicator that disulfide bonds (cystine) have formed due to oxygen exposure.

  • Evaporate the THF under reduced pressure using a rotary evaporator. Keep the water bath temperature below 30 °C to prevent thermal degradation.

  • Lyophilize (freeze-dry) the remaining aqueous layer for 24-48 hours to yield L-cysteine hydrochloride as a highly pure white powder.

Quality Control & Self-Validation System

To ensure the integrity of the final product, the following analytical validations must be performed:

  • Free Thiol Preservation (Ellman's Assay): React a small aliquot of the product with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). A rapid development of a deep yellow color (absorbance at 412 nm) confirms the preservation of the free sulfhydryl group.

  • Chiral Integrity: Perform pre-column derivatization with Marfey's reagent (FDAA) followed by LC-MS analysis. The D-cysteine isomer peak must integrate to <0.1% relative to the L-cysteine peak, validating that the mild LiOH conditions successfully prevented racemization.

Sources

Method

Application Notes &amp; Protocols: The Catalytic Utility of L-Cysteine Methyl Ester in Asymmetric Organic Synthesis

Preamble: A Modern Catalyst from Nature's Chiral Pool In the ever-evolving landscape of asymmetric synthesis, the quest for efficient, sustainable, and economically viable catalysts is paramount. Organocatalysis, which l...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Modern Catalyst from Nature's Chiral Pool

In the ever-evolving landscape of asymmetric synthesis, the quest for efficient, sustainable, and economically viable catalysts is paramount. Organocatalysis, which leverages small, chiral organic molecules to induce enantioselectivity, has firmly established itself as a "third pillar" alongside biocatalysis and transition-metal catalysis. Within this domain, amino acids and their simple derivatives represent a readily available and powerful class of catalysts. While L-proline has historically dominated the field, its structural cousin, L-cysteine, and its ester derivatives are emerging as versatile and potent catalysts for key carbon-carbon bond-forming reactions.

This technical guide moves beyond a simple recitation of facts to provide a field-proven perspective on the application of L-cysteine methyl ester. We will explore its catalytic role in asymmetric aldol and Michael reactions and its utility in the diastereoselective synthesis of heterocyclic scaffolds. The focus will be on the causality behind experimental design, providing researchers and drug development professionals with a robust framework for implementing and optimizing these powerful transformations.

The Organocatalytic Profile of L-Cysteine Methyl Ester

L-cysteine methyl ester possesses three key functional groups that dictate its catalytic behavior: a secondary amine, a nucleophilic thiol, and a methyl ester.

  • Secondary Amine: Like L-proline, the secondary amine is the cornerstone of its most powerful catalytic cycle. It can react with carbonyl compounds (ketones and aldehydes) to form transient nucleophilic enamines or electrophilic iminium ions . This dual activation strategy is central to its efficacy in a wide range of transformations.[1]

  • Thiol Group: The thiol (-SH) group is a potent nucleophile. While this reactivity can be harnessed for specific reactions, it can also lead to undesired pathways, such as side reactions with electrophiles. For many applications, particularly those relying on enamine catalysis, protecting or modifying this group (e.g., as an S-methyl thioether) is a critical experimental consideration to ensure clean and predictable outcomes.[2]

  • Methyl Ester: The ester group primarily enhances solubility in organic solvents compared to the parent amino acid and prevents the carboxylate from interfering with the catalytic cycle.

Its mechanism of action in many C-C bond-forming reactions is analogous to that of proline, proceeding through a well-defined enamine catalytic cycle.

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalytic Cycle cluster_reactants Reactants & Products Catalyst L-Cysteine Methyl Ester Iminium Iminium Ion Catalyst->Iminium + Ketone - H₂O Ketone Ketone/ Aldehyde (Donor) Enamine Nucleophilic Enamine Iminium->Enamine - H⁺ Adduct_Iminium Adduct Iminium Enamine->Adduct_Iminium + Aldehyde (E⁺) Aldehyde_E Aldehyde (Acceptor) Product Chiral Product Adduct_Iminium->Product + H₂O Product->Catalyst - Catalyst Final_Product Final Chiral Product Ketone_R Donor Substrate Aldehyde_R Acceptor Substrate

Figure 1: General enamine catalytic cycle for amine-based organocatalysts.

Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation. L-cysteine derivatives have proven to be effective catalysts, particularly when incorporated into chiral ionic liquids (CILs), which can enhance stability, recyclability, and enantioselectivity. The use of an S-methyl derivative is crucial here to prevent the free thiol from engaging in undesired Michael additions with the aldehyde or other side reactions.

Mechanistic Rationale

The catalytic cycle follows the enamine pathway depicted in Figure 1. The secondary amine of the S-methyl-L-cysteine catalyst condenses with a ketone donor (e.g., cyclohexanone) to form a chiral enamine. This enamine, now a potent nucleophile, attacks the electrophilic carbonyl of an aldehyde acceptor (e.g., 4-nitrobenzaldehyde). The stereochemistry of this attack is directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the catalyst.[2]

The choice of an electron-withdrawing group (like -NO₂) on the benzaldehyde enhances the electrophilicity of its carbonyl carbon, thereby accelerating the reaction.[2]

Performance Data

The following table summarizes the performance of a chiral ionic liquid catalyst derived from S-methyl-L-cysteine in the asymmetric aldol reaction.

EntryKetone DonorAldehyde AcceptorYield (%)ee (%)Reference
1Cyclohexanone4-Nitrobenzaldehyde9392[2]
2Cyclohexanone2-Nitrobenzaldehyde7696[2]
3Acetone4-Nitrobenzaldehyde7085[2]
4Acetone2-Nitrobenzaldehyde7389[2]
Detailed Experimental Protocol: Asymmetric Aldol Reaction

This protocol is adapted from methodologies reported for S-methyl-L-cysteine derived catalysts.[2]

Objective: To synthesize (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.

Materials:

  • S-methyl-L-cysteine-derived chiral ionic liquid catalyst (10-20 mol%).

  • Cyclohexanone (2 mmol, 10 equivalents).

  • 4-Nitrobenzaldehyde (0.2 mmol, 1 equivalent).

  • Dimethyl sulfoxide (DMSO) or Water (as solvent).

  • Standard glassware for organic synthesis.

  • Stirring plate and magnetic stir bar.

Procedure:

  • Catalyst Suspension: To a clean, dry round-bottom flask, add the S-methyl-L-cysteine-derived catalyst (e.g., 20 mol%).

  • Solvent and Ketone Addition: Add cyclohexanone (2 mmol) and the chosen solvent (e.g., 1 mL DMSO).

  • Pre-Stirring: Stir the suspension vigorously for 30 minutes at room temperature (20-25°C) to allow for pre-equilibration and initial enamine formation.

  • Aldehyde Addition: Add 4-nitrobenzaldehyde (0.2 mmol) to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired aldol product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Application in Asymmetric Michael Additions

The Michael (or conjugate) addition is a fundamental method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. L-cysteine methyl ester is a promising catalyst for this reaction, primarily through iminium ion activation.

Mechanistic Rationale: Iminium Ion Catalysis

In this pathway, the catalyst's secondary amine reacts with the α,β-unsaturated aldehyde or ketone (the Michael acceptor) to form a chiral iminium ion . This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, making it significantly more electrophilic and activating it for attack by a soft nucleophile (the Michael donor), such as a nitroalkane or a malonate.[1] The chiral environment of the catalyst directs the facial selectivity of the nucleophilic attack, establishing the stereocenter. Hydrolysis of the resulting enamine intermediate releases the product and regenerates the catalyst.

Iminium_Catalysis_Michael Iminium Catalysis for Michael Addition Catalyst L-Cysteine Methyl Ester Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Acceptor - H₂O Acceptor α,β-Unsaturated Aldehyde Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Donor Donor Nucleophile (Michael Donor) Product Chiral Michael Adduct Enamine_Adduct->Product + H₂O - Catalyst Product->Catalyst Regenerates

Figure 2: Iminium activation pathway for the Michael addition.

Detailed Experimental Protocol: Asymmetric Michael Addition of Nitromethane

This protocol is a representative procedure for the organocatalytic conjugate addition to α,β-unsaturated aldehydes, a reaction class where L-cysteine methyl ester is expected to be an effective catalyst.[3][4]

Objective: To synthesize (R)-3-phenyl-4-nitrobutanal via the asymmetric addition of nitromethane to cinnamaldehyde.

Materials:

  • L-Cysteine methyl ester hydrochloride (20 mol%).

  • An organic base, e.g., triethylamine (20 mol%) to freebase the catalyst.

  • Cinnamaldehyde (0.5 mmol, 1 equivalent).

  • Nitromethane (2.5 mmol, 5 equivalents).

  • Solvent (e.g., Dichloromethane or Toluene, 1.0 mL).

  • Benzoic Acid (co-catalyst, 10 mol%).

Procedure:

  • Catalyst Preparation: In a vial, suspend L-cysteine methyl ester hydrochloride (20 mol%) in the chosen solvent. Add triethylamine (20 mol%) and stir for 15 minutes at room temperature to generate the free-base catalyst in situ.

  • Reaction Setup: To the catalyst solution, add cinnamaldehyde (0.5 mmol) and the co-catalyst, benzoic acid (10 mol%).

  • Nucleophile Addition: Add nitromethane (2.5 mmol) to the mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-72 hours. The presence of a mild acid co-catalyst is often crucial for facilitating the hydrolysis step and turning over the catalyst.

  • Monitoring: Follow the consumption of the starting material using TLC.

  • Purification: Once the reaction is complete, concentrate the mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitroaldehyde product.

  • Analysis: Confirm the structure via NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Application in Diastereoselective Synthesis of Thiazolidines

L-cysteine methyl ester can react with aldehydes in a diastereoselective condensation to form thiazolidine-4-carboxylic acid esters. This is not a catalytic cycle in the traditional sense, as the cysteine derivative is incorporated into the final product. However, it is a powerful application where the inherent chirality of L-cysteine methyl ester directs the formation of new stereocenters, making it a vital tool for building complex chiral molecules.[5]

Reaction Mechanism

The reaction proceeds via a two-step sequence:

  • Thiohemiaminal Formation: The nucleophilic thiol group attacks the carbonyl carbon of the aldehyde.

  • Cyclization: The amine group then performs an intramolecular nucleophilic attack, displacing the hydroxyl group (as water) to form the stable five-membered thiazolidine ring. The stereochemistry at the newly formed C2 position is influenced by the existing stereocenter at C4.

Thiazolidine_Formation Start L-Cysteine Methyl Ester + Aldehyde (R-CHO) Intermediate Thiohemiaminal Intermediate Start->Intermediate Nucleophilic attack of Thiol Product 2,4-Disubstituted Thiazolidine Intermediate->Product Intramolecular Cyclization (-H₂O)

Figure 3: Workflow for the synthesis of thiazolidine derivatives.

Detailed Experimental Protocol: Thiazolidine Synthesis

This is a general and robust procedure for the condensation of L-cysteine methyl ester with an aldehyde.[5]

Objective: To synthesize methyl (2R,4R)-2-phenyl-1,3-thiazolidine-4-carboxylate from benzaldehyde.

Materials:

  • L-Cysteine methyl ester hydrochloride (1.0 mmol, 1 equivalent).

  • Benzaldehyde (1.0 mmol, 1 equivalent).

  • Triethylamine (1.1 mmol, 1.1 equivalents).

  • Methanol (5 mL).

Procedure:

  • Dissolution: Dissolve L-cysteine methyl ester hydrochloride in methanol in a round-bottom flask.

  • Base Addition: Add triethylamine to the solution to neutralize the hydrochloride salt and free the amine and thiol groups. Stir for 10 minutes.

  • Aldehyde Addition: Add benzaldehyde dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. A precipitate of the product may form during this time.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: If a precipitate has formed, collect the product by filtration. Wash the solid with cold diethyl ether and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Analysis: Characterize the product by NMR to confirm the structure and determine the diastereomeric ratio.

Conclusion and Future Outlook

L-cysteine methyl ester and its derivatives are highly valuable, bio-based tools in the arsenal of the modern synthetic chemist. Their ability to engage in both enamine/iminium catalysis and act as chiral building blocks for heterocycle synthesis underscores their versatility. While S-alkylation is often necessary to tame the reactivity of the thiol for aldol and Michael reactions, the thiol itself is the key functional group for thiazolidine formation. Future research will likely focus on developing new derivatives and bifunctional catalysts that can harness both the amine and thiol functionalities in cooperative, single-molecule catalytic systems, further expanding the synthetic utility of this remarkable natural product.

References

  • Rebelo, S. L., et al. (2022). Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction. Catalysts, 12(1), 47. [Link]

  • Alba, A. N., et al. (2010). Asymmetric Organocatalytic Synthesis of γ-Nitrocarbonyl Compounds Through Michael and Domino Reactions. Tetrahedron: Asymmetry, 21(21), 2561-2601. [Link]

  • Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. [Link]

  • List, B., & MacMillan, D. (2021). Scientific Background on the Nobel Prize in Chemistry 2021: Enamine and Iminium Ion–Mediated Organocatalysis. The Royal Swedish Academy of Sciences. [Link]

  • Quintard, A., & Alexakis, A. (2013). Organocatalytic conjugate addition in stereoselective synthesis. In Stereoselective Synthesis of Drugs and Natural Products. Wiley-Blackwell. [Link]

  • Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516-1519. [Link]

  • Hernández-Linares, G., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1321. [Link]

  • Companyó, X., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts, 7(6), 173. [Link]

  • Ashenhurst, J. (2025). Enamines: Formation, Properties, and Reactions. Master Organic Chemistry. [Link]

  • Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of L-cysteine methyl ester hydrochloride in solution

Technical Support Center: Preventing Oxidation of L-Cysteine Methyl Ester Hydrochloride in Solution From the Desk of the Senior Application Scientist: In my years of troubleshooting bioconjugation and peptide synthesis w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of L-Cysteine Methyl Ester Hydrochloride in Solution

From the Desk of the Senior Application Scientist: In my years of troubleshooting bioconjugation and peptide synthesis workflows, the spontaneous oxidation of thiol-containing reagents is the most frequent hidden variable causing assay failure. L-cysteine methyl ester hydrochloride (CME) is highly susceptible to oxidative dimerization into its disulfide form (cystine methyl ester) when dissolved. This guide breaks down the thermodynamic and kinetic drivers of this oxidation and provides a self-validating framework to ensure your solutions remain fully reduced and reactive.

The Mechanistic "Why": Causality of Thiol Oxidation

To prevent oxidation, we must first understand its causality. The oxidation of CME is not driven by the protonated thiol (-SH) itself, but by its deprotonated form: the thiolate anion (-S⁻) [1].

The formation of a disulfide bond requires two elements:

  • A reactive nucleophile: The thiolate anion (-S⁻).

  • An electron acceptor: Typically dissolved molecular oxygen (O₂), a process catalytically accelerated by trace transition metals like Cu²⁺ and Fe³⁺[2][3].

Because the pKa of the cysteine thiol group is approximately 8.5, the concentration of the reactive thiolate anion increases exponentially as the pH moves from acidic to neutral or alkaline[1]. Therefore, preventing oxidation requires a multi-pronged approach: suppressing thiolate formation (via low pH), removing the electron acceptor (via deoxygenation), and crippling the catalytic metal cycle (via chelation)[2][3].

G CME Protonated Thiol (-SH) Thiolate Thiolate Anion (-S⁻) CME->Thiolate pKa ~8.5 Disulfide Disulfide Dimer (Oxidized) Thiolate->Disulfide Oxidation pH Alkaline pH pH->Thiolate Promotes Acid Acidic pH (1-3) Acid->CME Stabilizes O2 Dissolved O₂ O2->Disulfide Electron Acceptor Degas N₂/Ar Sparging Degas->O2 Removes Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Disulfide Catalyzes EDTA EDTA Chelation EDTA->Metals Sequesters

Mechanistic pathway of cysteine oxidation and targeted preventive interventions.

Quantitative Dynamics of CME Stability

The following table synthesizes the quantitative impact of various environmental variables on the oxidation rate of cysteine derivatives in solution.

Environmental VariableEffect on Oxidation RateMechanistic Rationale
pH > 7.0 (Neutral/Alkaline) Highly AcceleratedDeprotonates the thiol to the highly reactive thiolate anion (-S⁻)[1][2].
pH 1.0 - 3.0 (Acidic) Significantly RetardedMaintains the protonated thiol (-SH) state, preventing electron transfer[2][4].
Trace Cu²⁺ / Fe³⁺ Catalytic AccelerationTransition metals act as electron transfer mediators to oxygen[2][3].
1 mM EDTA Strong InhibitionSequesters divalent/trivalent metal cations, halting catalytic cycling[2][3].
N₂ / Argon Sparging Strong InhibitionDisplaces dissolved molecular oxygen, the primary electron acceptor[2][4].
Temperature > 37°C AcceleratedIncreases kinetic energy and collision frequency of reactive species[2].

Troubleshooting & FAQs

Q: My CME solution turns cloudy after 24 hours at room temperature. What is happening? A: You are observing the precipitation of the oxidized disulfide dimer (cystine methyl ester). Disulfides of cysteine are significantly less soluble in water than their reduced thiol counterparts[2]. A 1 mM solution of cysteine at pH 7 can completely oxidize to cystine within 24-48 hours if exposed to atmospheric oxygen[4].

Q: I am using the hydrochloride (HCl) salt of L-cysteine methyl ester. Doesn't the HCl inherently protect against oxidation? A: Partially. The HCl salt provides an initially acidic pH upon dissolution in unbuffered water, which is highly beneficial because low pH (1-3) retards oxidation by keeping the thiol protonated[1][2]. However, if you dissolve the CME-HCl powder directly into a neutral biological buffer (e.g., PBS pH 7.4), the buffer will neutralize the HCl, immediately shifting the equilibrium toward the reactive thiolate anion[1]. You must control the final pH of the total solution.

Q: Is degassing the solvent with nitrogen enough to prevent oxidation? A: No. While removing dissolved oxygen (the electron acceptor) is critical, trace heavy metals (like Cu²⁺) present in standard glassware and buffer salts will still catalyze the oxidation of thiols using any residual oxygen[2][3]. You must pair deoxygenation with a chelating agent like EDTA (1 mM) to sequester these metals[2][3].

Q: Can I add a reducing agent like DTT or TCEP to keep the CME reduced? A: While adding reducing agents or sacrificial antioxidants (like ascorbic acid) can inhibit oxidation[2], you must be cautious. DTT and TCEP can interfere with downstream bioconjugation chemistries (e.g., maleimide coupling). If your downstream application permits, 0.1% (w/v) ascorbic acid is an excellent sacrificial antioxidant that does not contain a competing thiol[2].

Self-Validating Experimental Protocol

To ensure trustworthiness, a protocol cannot rely on blind faith; it must validate itself. The following workflow integrates preventive measures with a terminal validation step using Ellman's Reagent (DTNB) to confirm the concentration of free thiols.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Boil high-purity ultrapure water for 15 minutes. Allow it to cool to room temperature under a continuous stream of nitrogen or argon gas. Alternatively, sparge the water directly with N₂/Ar for at least 30 minutes[2].

  • Chelation: Add EDTA to the deoxygenated water to achieve a final concentration of 1 mM. Swirl gently to dissolve[2][3].

  • pH Adjustment: Measure the pH of the solvent. If preparing a stock solution, adjust the pH to strictly between 2.0 and 3.0 using dilute HCl[2][4].

  • Dissolution: In a clean, dry weighing boat, weigh the required amount of L-Cysteine methyl ester hydrochloride. Transfer to a sterile, dark container (to prevent light-induced degradation) and add the prepared solvent to 80% of the final volume[2].

  • Final Adjustment & Storage: Gently swirl to dissolve. Top off to the final volume with the prepared solvent. Purge the headspace of the container with N₂/Ar for 1-2 minutes before sealing[2]. Store at 4°C.

  • Self-Validation (Ellman's Assay): Take a 10 µL aliquot of your final solution and react it with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm. Calculate the free thiol concentration using the molar extinction coefficient (14,150 M⁻¹cm⁻¹). Repeat this assay at 24 hours to validate the stability of your specific preparation.

Workflow Start 1. Solvent Prep Ultrapure H₂O Degas 2. Deoxygenation Sparge N₂/Ar (30 min) Start->Degas Chelate 3. Chelation Add 1 mM EDTA Degas->Chelate pH 4. pH Adjustment Titrate to pH 2.0 - 3.0 Chelate->pH Dissolve 5. Dissolution Add L-Cys Methyl Ester HCl pH->Dissolve Validate 6. Validation Ellman's Assay (DTNB) Dissolve->Validate

Step-by-step self-validating workflow for preparing oxidation-resistant solutions.

References

  • BenchChem.
  • National Institutes of Health (PMC). "Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition."
  • StackExchange (Biology). "Is there a reliable source for storage and stability of reducing agents like DTT?" (Citing Smith et al., 1994.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Reactions with L-Cysteine Methyl Ester HCl

Welcome to the technical support center for L-cysteine methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for L-cysteine methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common challenges that can impact reaction yields and product purity. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Section 1: The Critical First Step - Neutralization

Question 1: My reaction with L-cysteine methyl ester HCl is not proceeding. What is the most likely initial checkpoint?

The most common reason for reaction failure when using L-cysteine methyl ester hydrochloride is the acidic nature of the starting material. The hydrochloride salt protonates the primary amine, rendering it non-nucleophilic and thus incapable of participating in reactions like amide bond formation. It is imperative to neutralize the hydrochloride to liberate the free amine.

Question 2: How do I properly neutralize L-cysteine methyl ester HCl for my reaction?

In-situ neutralization is the most common and efficient method. This involves adding a non-nucleophilic organic base to the reaction mixture immediately before or concurrently with the addition of other reagents.

Protocol 1: In-Situ Neutralization for Peptide Coupling

Objective: To effectively neutralize L-cysteine methyl ester HCl to enable its participation in a peptide coupling reaction.

Materials:

  • L-cysteine methyl ester hydrochloride

  • Your carboxylic acid component

  • Coupling reagent (e.g., DCC, EDC, HATU)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Non-nucleophilic tertiary amine base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve your carboxylic acid and any coupling additives (like HOBt) in the chosen anhydrous solvent.

  • In a separate flask, suspend the L-cysteine methyl ester hydrochloride (1.0 equivalent) in the anhydrous solvent.

  • Cool the suspension of L-cysteine methyl ester HCl to 0°C.

  • Slowly add one equivalent of a tertiary amine (e.g., NMM) to the suspension while stirring.[1] The mixture should become a clear solution as the free amine is generated.

  • Immediately add the neutralized L-cysteine methyl ester solution to the activated carboxylic acid solution.

  • Proceed with the addition of your primary coupling reagent as per your established protocol.[2]

Causality: Adding the base generates the free, nucleophilic amine required for the coupling reaction. Performing this at 0°C helps to minimize potential side reactions and racemization. Immediate use of the neutralized solution is crucial to prevent degradation or unwanted side reactions of the now-free thiol.

Question 3: What are the consequences of incomplete or improper neutralization?

Incomplete neutralization will result in a low concentration of the reactive free amine, leading to significantly reduced reaction yields. Using an inappropriate base (e.g., a primary or secondary amine) will lead to competitive reactions where the base itself acts as a nucleophile.

Section 2: The Thiol Group - A Double-Edged Sword

The thiol (-SH) group of cysteine is highly reactive and is often the source of undesirable side reactions that can drastically lower the yield of your desired product.

Question 4: I'm observing a significant amount of a higher molecular weight byproduct. What could be the cause?

This is a classic sign of oxidative dimerization. The thiol group of L-cysteine methyl ester is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide-linked dimer (cystine derivative).

Troubleshooting Workflow: Unwanted Dimerization

Start Low Yield & High MW Impurity Observed Check1 Is the reaction run under an inert atmosphere? Start->Check1 Action1 Implement inert atmosphere (N2 or Ar) and use degassed solvents. Check1->Action1 No Check2 Is the thiol group protected? Check1->Check2 Yes Action1->Check2 Action2 Consider using a thiol protecting group (e.g., Trt, Acm). Check2->Action2 No End Improved Yield of Monomeric Product Check2->End Yes Action2->End

Caption: Troubleshooting unwanted disulfide bond formation.

Question 5: How can I prevent these thiol-related side reactions?

The most robust strategy is the use of a thiol protecting group. The choice of protecting group is critical and depends on your overall synthetic plan, particularly the deprotection conditions required for other functional groups in your molecule.

Protecting Group Abbreviation Cleavage Conditions Key Characteristics
TritylTrtMildly acidic (e.g., TFA)[3]Commonly used in Fmoc-SPPS; labile to standard cleavage cocktails.
AcetamidomethylAcmRequires heavy metals (e.g., Hg(OAc)₂) or iodine.[3][4]Stable to both TFA and HF; allows for orthogonal deprotection.[4]
tert-butyltBuStrong acid (e.g., HF) or heavy metal treatment.[3]Highly stable; useful for complex syntheses requiring multiple orthogonal groups.
4-methoxytritylMmtVery mild acid (e.g., 1-2% TFA in DCM).[3]Allows for selective on-resin deprotection.
DiphenylmethylDpmTFAAn alternative to Trt, sometimes offering different solubility properties.
BenzylBzlStrong acid (e.g., liquid HF).[5]More stable to TFA than Trt; common in Boc-based synthesis.[5]
TetrahydropyranylThpTFA[6]Can reduce racemization and certain side reactions compared to Trt.[6]

Authoritative Insight: For most standard applications where the thiol is to be deprotected at the final step, the Trityl (Trt) group is a cost-effective and convenient choice. For more complex syntheses requiring regioselective disulfide bond formation, an orthogonal pair like Trt and Acm is a powerful strategy.[3]

Question 6: I'm working with an N-terminal L-cysteine methyl ester and see an unexpected rearrangement product. What is happening?

When coupling a molecule to an unprotected N-terminal cysteine, a side reaction known as thiazine rearrangement can occur. This involves the nucleophilic attack of the N-terminal amine onto the newly formed succinimidyl thioether (if using a maleimide reagent, for example), leading to a stable six-membered thiazine ring.[7][8] This is a significant issue in bioconjugation chemistry.

Prevention of Thiazine Rearrangement:

  • pH Control: Performing the conjugation at a more acidic pH (around 5-6) can protonate the N-terminal amine, preventing it from acting as a nucleophile.[7][9][10]

  • N-terminal Acetylation: Capping the N-terminal amine with an acetyl group will prevent the rearrangement.[7]

Section 3: Preserving Stereochemical Integrity

Question 7: My product analysis shows a diastereomer. Could my L-cysteine methyl ester be racemizing?

Yes, cysteine is particularly prone to racemization (conversion from the L- to the D-enantiomer) during the activation and coupling steps of peptide synthesis.[5][11] This is due to the acidity of the α-proton, which is stabilized by the adjacent sulfur atom.[11]

Factors Influencing Racemization:

  • Coupling Reagents: Uronium/aminium-based reagents (e.g., HATU, HBTU) in the presence of a strong base can promote racemization.[11][12]

  • Base: Strong tertiary amine bases like DIEA increase the risk of racemization.[11][12]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component increases the window for racemization to occur.

Strategies to Minimize Racemization

cluster_reagents Coupling Reagent Choice cluster_base Base Selection cluster_conditions Reaction Conditions Reagent1 Prefer Carbodiimides (DIC, EDC) with additives (Oxyma, HOBt) Minimized Minimized Racemization Reagent1->Minimized Reagent2 Avoid prolonged pre-activation with Uronium/Aminium salts (HATU, HBTU) Base1 Use weaker bases like 2,4,6-trimethylpyridine (collidine) Base1->Minimized Base2 Avoid strong bases like DIEA Cond1 Lower reaction temperature (0°C) Cond1->Minimized Racemization High Racemization Risk Racemization->Reagent2 Racemization->Base2

Caption: Decision tree for minimizing cysteine racemization.

Authoritative Insight: For coupling reactions involving cysteine that are particularly sensitive to racemization, the use of a carbodiimide like DIC in combination with an additive such as Oxyma Pure is highly recommended.[11] This system is less basic than uronium-based methods, thereby reducing the risk of α-proton abstraction.[11]

Section 4: Analytical Troubleshooting

Question 8: How can I confirm the presence of these side products in my reaction mixture?

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying impurities.

  • Disulfide Dimer: This will appear as a peak with a mass of (2 * M) - 2, where M is the mass of your expected product.

  • Racemization: The D-cysteine epimer will have the exact same mass as your desired product. However, as a diastereomer, it will often have a different retention time on a chiral or even a standard reverse-phase HPLC column, appearing as a closely eluting peak.[11] Confirmation may require specialized techniques like Marfey's analysis.[11]

  • Thiazine Rearrangement Product: This rearranged product will also have the same mass as the correctly conjugated product. Its presence is often confirmed by tandem MS (MS/MS), which will show a unique fragmentation pattern compared to the desired product.[10]

References

  • Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Request PDF. Available at: [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. MDPI. Available at: [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PubMed. Available at: [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. ResearchGate. Available at: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Available at: [Link]

  • Synthesis, Screening, and Sequencing of Cysteine-Rich One-Bead One-Compound Peptide Libraries. ACS Publications. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC. Available at: [Link]

  • SYNTHESIS NOTES. AAPPTEC. Available at: [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. Available at: [Link]

  • Supporting information. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Troubleshooting dimerization of L-cysteine methyl ester to cystine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting strategies, validated pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting strategies, validated protocols, and mechanistic insights for the oxidative dimerization of L-cysteine methyl ester to L-cystine dimethyl ester.

Successful disulfide bond formation requires precise control over thermodynamics and reaction kinetics. Deviations in pH, oxidant stoichiometry, or temperature can rapidly derail the synthesis, leading to over-oxidation or ester hydrolysis.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, you must first understand the causality of the reaction. The oxidation does not occur directly on the protonated thiol (R-SH); it requires the formation of the highly nucleophilic thiolate anion (R-S⁻) . This thiolate reacts with an electrophilic oxidant to form a transient sulfenyl intermediate, which is subsequently attacked by a second thiolate to form the target disulfide bridge.

DimerizationWorkflow A L-Cysteine Methyl Ester (Protonated Thiol, R-SH) B Thiolate Anion (Reactive Nucleophile, R-S⁻) A->B Mild Base (pH 7.5-8.2) Deprotonation C Sulfenyl Intermediate (R-S-I or R-S-OH) B->C Oxidant (I₂ or H₂O₂) Electrophilic Attack E Ester Hydrolysis (L-Cystine Free Acid) B->E Strong Base (pH > 9) Saponification D L-Cystine Dimethyl Ester (Target Disulfide) C->D + Second R-S⁻ Disulfide Bond Formation F Over-Oxidation (Sulfinic/Sulfonic Acids) C->F Excess Oxidant (>0.55 eq H₂O₂)

Mechanistic pathway of L-cysteine methyl ester dimerization and common side reactions.

Validated Experimental Protocols

Do not rely on open-ended oxidation times. A robust protocol must be a self-validating system that provides real-time feedback on reaction completion. Below are two field-proven methodologies.

Protocol A: Iodine-Mediated Oxidation (High Purity / Anhydrous)

Iodine is a highly controlled, stoichiometric oxidant. Because molecular iodine is colored and the resulting disulfide is colorless, this reaction acts as its own indicator.

  • Preparation: Dissolve L-cysteine methyl ester hydrochloride (1.0 eq) in a mixture of ethyl acetate (EtOAc) or methanol.

  • Deprotonation: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) dropwise until the apparent pH reaches ~7.5. Causality: The base neutralizes the HCl salt and deprotonates the thiol to the reactive thiolate.

  • Oxidation: Prepare a 0.5 M solution of I₂ in the same solvent. Add the I₂ solution dropwise at 0–5°C.

  • Self-Validation Checkpoint: Continue addition until a faint yellow/brown color persists in the solution for more than 60 seconds. This visual cue confirms that all thiolate has been consumed and the oxidant is now in slight excess.

  • Quenching: Immediately wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate rapidly reduces unreacted electrophilic I₂ to water-soluble iodide (I⁻), preventing downstream degradation of your product.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Bicarbonate-Catalyzed H₂O₂ Oxidation (Green Chemistry)

Uncatalyzed hydrogen peroxide oxidation is notoriously slow and prone to over-oxidation. By utilizing a bicarbonate buffer, H₂O₂ is converted in situ to peroxymonocarbonate (HCO₄⁻), a highly reactive electrophilic oxidant that accelerates disulfide formation[1].

  • Preparation: Dissolve the substrate in a 0.5 M sodium bicarbonate (NaHCO₃) buffer. Adjust to pH 8.0.

  • Oxidation: Slowly add 0.52 equivalents of 30% H₂O₂ at room temperature while stirring vigorously.

  • Self-Validation Checkpoint: After 30 minutes, take a 10 µL aliquot and react it with Ellman’s reagent (DTNB). A lack of yellow color (absorbance at 412 nm) validates the complete consumption of free thiols.

  • Isolation: Extract the resulting L-cystine dimethyl ester into dichloromethane (DCM), dry, and concentrate.

Quantitative Troubleshooting Matrix

Use this matrix to diagnose and correct deviations in your analytical data.

ParameterTarget RangeConsequence of DeviationAnalytical Diagnostic Signature
Reaction pH 7.5 – 8.2< 7.0: Reaction stalls due to lack of thiolate.> 9.0: Ester hydrolysis (saponification) or racemization.HPLC: Presence of free L-cystine (hydrolysis).NMR: Broad/split alpha-proton peaks (racemization).
Oxidant Stoichiometry 0.50 – 0.55 eqExcess: Drives the sulfenyl intermediate to sulfinic or sulfonic acids.LC-MS: Mass shifts of +32 Da (R-SO₂H) or +48 Da (R-SO₃H) relative to the target dimer.
Temperature 0°C – 25°C> 40°C: Promotes thermal degradation and accelerates base-catalyzed side reactions.Yield: Significant drop in isolated mass; complex crude NMR spectra.
Substrate Concentration 0.1 M – 0.5 M< 0.05 M: Promotes intramolecular reactions (if applicable) or stalls bimolecular collision rates.Kinetics: Ellman's assay remains positive after standard reaction times.

Deep-Dive FAQs & Troubleshooting

Q1: My reaction is incredibly slow, and Ellman's reagent still shows high free thiol content after 12 hours. What is the mechanistic failure? A: The reactive species in this dimerization is the thiolate anion (RS⁻), not the protonated thiol (RSH). The pKa of a typical cysteine thiol group is approximately 8.3[2]. If your reaction pH is below 7.0, the concentration of the nucleophilic thiolate is negligible, effectively stalling the bimolecular collision required for disulfide formation. Corrective Action: Adjust the pH to 7.5–8.2 using a mild base. Do not exceed pH 8.5, as this introduces new failure modes (see Q3).

Q2: I am using hydrogen peroxide, but my LC-MS shows major impurities with mass shifts of +32 Da and +48 Da. How do I prevent this? A: This is the classic signature of over-oxidation. When hydrogen peroxide is present in excess, it further oxidizes the transient sulfenic acid (R-S-OH) or the newly formed disulfide bond into sulfinic acid (R-SO₂H, +32 Da) and sulfonic acid (R-SO₃H, +48 Da). Corrective Action: Strictly limit H₂O₂ to 0.50–0.55 equivalents relative to the thiol. Switch to the bicarbonate-catalyzed protocol (Protocol B); the in situ generation of peroxymonocarbonate is orders of magnitude faster at forming disulfides, which allows you to shorten the reaction time and limit the window for over-oxidation[1].

Q3: After purification, my NMR shows a mixture of L-cystine dimethyl ester and free L-cystine. Why did the methyl ester cleave? A: Methyl esters are highly susceptible to base-catalyzed hydrolysis (saponification) in aqueous environments. If you used a strong base (e.g., NaOH) to adjust the pH, or if you allowed the reaction to sit in an aqueous buffer at pH > 8.5 for an extended period, the hydroxide ions nucleophilically attack the ester carbonyl, yielding the free carboxylic acid. Corrective Action: Maintain strict pH control (pH 8.0 is the sweet spot). If your workflow requires extended reaction times, abandon aqueous buffers and switch to the anhydrous iodine-mediated protocol (Protocol A) using a non-nucleophilic organic base like DIPEA.

Q4: Is aerobic (air) oxidation a viable alternative for large-scale synthesis to avoid harsh oxidants? A: Yes, aerobic oxidation is highly scalable and environmentally friendly, but spontaneous air oxidation is kinetically sluggish. To make this viable, you must use a redox mediator. Recent catalytic approaches demonstrate that adding just 5 mol% of iodine (I₂) under an oxygen atmosphere efficiently drives the reaction. The iodine oxidizes the thiol to the disulfide and is reduced to hydrogen iodide (HI); the molecular oxygen then re-oxidizes the HI back to I₂, closing the catalytic cycle[3].

References

  • Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions, ACS Omega,[Link]

  • Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations, Molecules (PMC),[Link]

  • Bicarbonate-catalyzed hydrogen peroxide oxidation of cysteine and related thiols, Inorganica Chimica Acta (ResearchGate),[Link]

Sources

Optimization

Optimizing pH conditions for L-cysteine methyl ester nucleophilic attack

Welcome to the technical support center for optimizing reactions involving L-cysteine methyl ester. This guide is designed for researchers, chemists, and drug development professionals who utilize the unique nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving L-cysteine methyl ester. This guide is designed for researchers, chemists, and drug development professionals who utilize the unique nucleophilic properties of this reagent. Here, we will delve into the critical role of pH, providing you with the foundational knowledge and practical steps to enhance reaction yields, improve selectivity, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of L-cysteine methyl ester.

Q1: Why is pH so critical for reactions with L-cysteine methyl ester?

The reactivity of L-cysteine methyl ester is dominated by its two primary nucleophilic centers: the thiol group (-SH) and the primary amino group (-NH₂). The pH of the reaction medium dictates the protonation state of these groups, which in turn governs their nucleophilicity. The most potent nucleophilic species for the thiol group is its deprotonated form, the thiolate anion (-S⁻).[1][2] Therefore, to achieve efficient nucleophilic attack from the sulfur atom, the pH must be high enough to deprotonate the thiol group.

Q2: What are the key pKa values I need to consider for L-cysteine methyl ester?

While the exact pKa values can vary slightly based on solvent and ionic strength, the approximate pKa values for the parent amino acid, L-cysteine, are widely cited and serve as an excellent guide. The esterification of the carboxylic acid removes its influence, leaving two key values:

  • Thiol Group (-SH): The pKa is approximately 8.3 - 8.6 .[3][4][5] This is the pH at which the thiol group is 50% deprotonated to the reactive thiolate anion.

  • Amino Group (-NH₃⁺): The pKa is approximately 10.8 .[3][5] Below this pH, the amino group is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺).

Q3: What is the optimal pH range for promoting nucleophilic attack from the thiol group?

The optimal pH is a balance between maximizing the concentration of the reactive thiolate anion while minimizing the nucleophilicity of the amino group and preventing side reactions. A general rule of thumb is to work at a pH slightly above the pKa of the thiol but well below the pKa of the amino group.

Therefore, the recommended pH range for selective thiol nucleophilic attack is typically 7.5 to 9.0 . Within this window, a significant portion of the thiol exists as the highly reactive thiolate, while the amino group remains largely protonated and thus, a poor competitor.[6][7]

Q4: What happens if my reaction pH is too low or too high?

  • Too Low (pH < 7.0): The concentration of the thiolate anion is minimal. The thiol group will be in its protonated (-SH) form, which is a significantly weaker nucleophile, leading to very slow or incomplete reactions.[8][9]

  • Too High (pH > 9.5): While this maximizes the thiolate concentration, it begins to deprotonate the amino group (-NH₃⁺ → -NH₂), creating a competing primary amine nucleophile. This can lead to a loss of selectivity and the formation of undesired byproducts.[8][9] Additionally, at high pH, other side reactions like ester hydrolysis and oxidation of the thiol to form disulfides are accelerated.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to common problems encountered during nucleophilic addition reactions (e.g., Michael additions) with L-cysteine methyl ester.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction Yield Suboptimal pH: The reaction pH is too low (< 7.0), resulting in insufficient concentration of the reactive thiolate anion.Verify the pH of your reaction buffer. Adjust the pH to the optimal range of 7.5-9.0 using a suitable buffer system (e.g., phosphate, borate). Consider performing a small-scale pH screen to find the empirical optimum for your specific substrate.
Thiol Oxidation: The thiol has oxidized to form a disulfide (-S-S-), which is not nucleophilic. This is accelerated at higher pH and in the presence of oxygen.Degas all buffers and solvents thoroughly before use. Consider blanketing the reaction with an inert gas (N₂ or Ar). The addition of a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be beneficial, though it should be used judiciously.[10]
Formation of Multiple Products / Poor Selectivity pH is too high: The pH is > 9.5, causing the amino group to become deprotonated and compete with the thiol as a nucleophile.Lower the reaction pH to the 7.5-9.0 range to ensure the amino group remains protonated (-NH₃⁺) and non-nucleophilic.[8]
Ester Hydrolysis: At highly alkaline pH, the methyl ester can be hydrolyzed to a carboxylate, which may alter the product's properties or complicate purification.Avoid excessively high pH (> 10.0) and prolonged reaction times. Monitor the reaction progress to stop it once the desired conversion is achieved.
Poor Reproducibility Inconsistent Buffer Preparation: Minor variations in buffer pH can lead to significant changes in the concentration of the thiolate anion and thus, reaction rate.Use a calibrated pH meter and prepare buffers carefully. Ensure the buffering capacity is sufficient to handle any potential pH shifts during the reaction.
Atmospheric Oxygen: Variable exposure to air between experiments leads to inconsistent levels of thiol oxidation.Standardize the procedure for deoxygenating solvents and running the reaction under an inert atmosphere.

Visualizing pH-Dependent Reactivity

The interplay between pH and the functional groups of L-cysteine methyl ester is crucial. The following diagram illustrates the dominant species at different pH ranges and highlights the "sweet spot" for thiol reactivity.

G cluster_pH Reaction pH Scale cluster_species Dominant L-Cysteine Methyl Ester Species pH_low < pKa (Thiol) ~pH < 8.3 pH_opt pKa (Thiol) < pH < pKa (Amine) ~pH 8.3 - 9.5 (Optimal Range) species_low Protonated Thiol (-SH) Protonated Amine (-NH3+) LOW NUCLEOPHILICITY pH_low->species_low Dominant Form pH_high > pKa (Amine) ~pH > 10.8 species_opt Thiolate Anion (-S⁻) Protonated Amine (-NH3+) HIGHLY NUCLEOPHILIC THIOL pH_opt->species_opt Dominant Form species_high Thiolate Anion (-S⁻) Neutral Amine (-NH2) COMPETING NUCLEOPHILES pH_high->species_high Dominant Form

Caption: pH-dependent species of L-cysteine methyl ester and its reactivity.

Experimental Protocol: Empirical pH Optimization

To determine the precise optimal pH for your specific substrate and reaction conditions, a parallel screening experiment is highly recommended.

Objective: To identify the pH that provides the highest yield of the desired thiol-adduct with the fewest side products.

Materials:

  • L-cysteine methyl ester hydrochloride

  • Your electrophilic substrate (e.g., a maleimide, acrylate, or vinyl sulfone)

  • A series of buffers (0.1 M) spanning a range of pH values (e.g., Phosphate buffer for pH 7.0, 7.5, 8.0; Borate buffer for pH 8.5, 9.0, 9.5)

  • An appropriate organic co-solvent if your substrate is not water-soluble (e.g., DMF, DMSO)

  • Reaction vessels (e.g., HPLC vials, small test tubes)

  • Analytical instrument for monitoring (e.g., HPLC, LC-MS)

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of L-cysteine methyl ester in degassed deionized water.

    • Prepare a stock solution of your substrate in the chosen co-solvent or buffer.

  • Set Up Parallel Reactions:

    • In separate, labeled reaction vessels, add an equal volume of each buffer from your pH series.

    • Add the L-cysteine methyl ester stock solution to each vessel to reach the desired final concentration.

    • Initiate all reactions simultaneously by adding the substrate stock solution. Ensure rapid and consistent mixing.

  • Reaction and Monitoring:

    • Allow the reactions to proceed at a constant temperature.

    • At predetermined time points (e.g., 15 min, 30 min, 1h, 2h), withdraw an aliquot from each reaction.

    • Immediately quench the reaction in the aliquot (e.g., by acidifying with a small amount of formic or acetic acid) to stop further conversion.

    • Analyze the quenched aliquots by HPLC or LC-MS to quantify the formation of the desired product and any byproducts.

  • Data Analysis:

    • For each pH value, plot the concentration or peak area of the desired product against time.

    • Compare the final yields and initial reaction rates across the different pH conditions.

    • Identify the pH that provides the best combination of high yield, fast reaction rate, and minimal side product formation.

Workflow Diagram:

G start Start: Prepare Reagent Stock Solutions buffer Prepare Buffer Series (e.g., pH 7.0 to 9.5) start->buffer setup Set Up Parallel Reactions (One for each pH) buffer->setup initiate Initiate Reactions (Add Substrate) setup->initiate monitor Monitor at Time Points (Quench & Analyze via HPLC/LC-MS) initiate->monitor plot Plot Product Formation vs. Time for each pH monitor->plot identify Identify Optimal pH (Best Yield & Purity) plot->identify end End identify->end

Caption: Experimental workflow for pH optimization screening.

By understanding the fundamental principles and applying a systematic, empirical approach, you can effectively harness the nucleophilic power of L-cysteine methyl ester for your specific research and development needs.

References

  • Baldwin, A. D., & Kiick, K. L. (2011). Thiol-based michael-type addition. Polymer Chemistry, 2(11), 2435-2445. [Link]

  • Ivano, C., & Douhal, A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • Le Saux, G., & Le Droumaguet, B. (2022). Thia-Michael Reaction. Encyclopedia MDPI. [Link]

  • Filo. (2025). The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Assign... Retrieved from Filo. [Link]

  • Chatani, S., et al. (2013). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. Macromolecules, 46(12), 4882-4893. [Link]

  • ResearchGate. (n.d.). pKa values for different functional groups of L-Cysteine. Retrieved from ResearchGate. [Link]

  • Wikipedia. (2024). Cysteine. Retrieved from Wikipedia. [Link]

  • IADR Abstract Archives. (n.d.). Kinetics of Photoinitiated Thiol–Michael Addition Reactions. Retrieved from IADR Abstract Archives. [Link]

  • Yang, Y., & Hogg, P. J. (1997). pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. Biochemistry, 36(17), 5223-5229. [Link]

  • Jakubowski, H. (2016). Reactions of Cysteine. Retrieved from Saint John's University and the College of Saint Benedict. [Link]

  • Chan, J. W., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3248-3259. [Link]

  • Cuevasanta, E., et al. (2022). Possible molecular basis of the biochemical effects of cysteine-derived persulfides. Frontiers in Physiology, 13, 979331. [Link]

  • Homework.Study.com. (n.d.). The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Assign these pKa values to the... Retrieved from Homework.Study.com. [Link]

  • ResearchGate. (n.d.). Effect of buffer on the reaction between thiol compounds and 1,2-naphthoquinone-4-sulfonic acid. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) Two possible mechanistic pathways for the nucleophilic attack on 13... Retrieved from ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. Foods, 11(10), 1435. [Link]

  • da Silva, J. A., & da Silva, E. L. (2019). Nucleophilicity of cysteine and related biothiols and the development of fluorogenic probes and other applications. Organic & Biomolecular Chemistry, 17(4), 671-692. [Link]

  • Lemieux, G. A., & Bertozzi, C. R. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13417. [Link]

  • Thygesen, C. H., et al. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science, 15(1), 221-229. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Cysteine, methyl ester. PubChem Compound Summary for CID 29145. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from The University of Southern Mississippi. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). A6. Reactions of Cysteine. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). A. Model system for the transcyclization reaction using l‐cysteine... Retrieved from ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: L-Cysteine Methyl Ester Synthesis &amp; Purification

Welcome to the Technical Support Center for amino acid esterification workflows. L-Cysteine methyl ester hydrochloride is a critical intermediate in peptide synthesis and drug development (e.g., mucolytic agents)[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid esterification workflows. L-Cysteine methyl ester hydrochloride is a critical intermediate in peptide synthesis and drug development (e.g., mucolytic agents)[1][2]. However, the presence of a highly reactive thiol (-SH) group makes this synthesis prone to oxidation and impurity generation[3][4].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate high-purity L-cysteine methyl ester hydrochloride.

Part 1: Troubleshooting & FAQs

Q: Why does my reaction mixture develop an insoluble white precipitate during esterification? A: This precipitate is almost certainly L-cystine , the oxidized dimer of L-cysteine[3]. The free thiol (-SH) group is highly susceptible to aerobic oxidation, a process catalyzed by trace heavy metals and dissolved oxygen[3][5]. Because cystine is highly insoluble in both methanol and water at neutral or acidic pH, it crashes out of the reaction mixture[4].

  • Causality & Solution: Oxygen in the headspace or dissolved in solvents acts as the primary oxidizing agent. To prevent this, thoroughly degas your methanol and purge the reaction vessel with an inert gas (N 2​ or Ar) prior to adding thionyl chloride[1][2]. If cystine has already formed, it can be mechanically filtered out during the recrystallization step, as it will not dissolve in the methanol/CH 2​ Cl 2​ matrix[1][2].

Q: How do I selectively remove unreacted L-cysteine from the L-cysteine methyl ester product? A: Unreacted L-cysteine and the target methyl ester hydrochloride have divergent solubility profiles. L-cysteine is highly polar and zwitterionic, making it poorly soluble in less polar organic solvent mixtures. Conversely, the ester hydrochloride is highly soluble in methanol but insoluble in dichloromethane (CH 2​ Cl 2​ )[1][6].

  • Causality & Solution: By dissolving the crude residue in a minimal amount of anhydrous methanol and slowly diffusing CH 2​ Cl 2​ (acting as an anti-solvent), you lower the dielectric constant of the solution just enough to selectively crystallize the L-cysteine methyl ester hydrochloride[1][2]. Unreacted starting material will typically remain insoluble in the initial methanol dissolution step or crash out immediately, allowing for separation via filtration before the final crystallization.

Q: My isolated product is a sticky, hygroscopic syrup instead of a white crystalline powder. What went wrong? A: L-Cysteine methyl ester hydrochloride is inherently hygroscopic and prone to absorbing atmospheric moisture[6]. If the product appears syrupy, it has either absorbed ambient water or contains residual unreacted methanol and HCl.

  • Causality & Solution: The hydrochloride salt formation lowers the lattice energy compared to the zwitterionic free amino acid, drastically increasing its affinity for water molecules[6]. To correct this, perform the final solvent removal under high vacuum (rotary evaporation followed by a Schlenk line)[1][2]. Always store the final product in a tightly sealed desiccator over anhydrous calcium sulfate or silica gel, ideally backfilled with argon[6].

Part 2: Quantitative Data & Solubility Profiles

Understanding the physical properties of your reaction components is the key to designing an effective purification strategy.

Table 1: Comparative Solubility and Physical Properties of Reaction Components

CompoundRole in SynthesisMolecular Wt.Solubility (Water)Solubility (Methanol)Solubility (CH 2​ Cl 2​ )Oxidation Risk
L-Cysteine Starting Material121.16 g/mol HighLowInsolubleHigh
L-Cystine Oxidation Impurity240.30 g/mol Very LowInsolubleInsolubleN/A (Oxidized)
L-Cys-OMe HCl Target Product171.64 g/mol HighHighLowModerate

Part 3: Workflows & Reaction Pathways

ReactionPathway Cys L-Cysteine (Starting Material) Ester L-Cysteine Methyl Ester HCl (Target Product) Cys->Ester SOCl2, MeOH 0°C to Reflux Cystine L-Cystine (Oxidation Impurity) Cys->Cystine O2, Trace Metals (Oxidation) Cystine->Cys DTT / TCEP (Reduction)

Reaction pathway of L-cysteine esterification and cystine oxidation.

Purification Crude Crude Reaction Mixture (Ester, Cys, Cystine, HCl) Evap Vacuum Distillation (Remove Volatiles) Crude->Evap Dissolve Dissolve in Anhydrous Methanol Evap->Dissolve Filter Filter Insoluble Cystine Dissolve->Filter Cryst Add CH2Cl2 & Cool (Crystallization) Filter->Cryst Pure Pure L-Cysteine Methyl Ester HCl Cryst->Pure

Step-by-step purification workflow for L-cysteine methyl ester.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific visual or physical cues will confirm whether the chemical mechanism is proceeding correctly.

Synthesis & Purification of L-Cysteine Methyl Ester Hydrochloride

Step 1: Solvent Activation (0°C)

  • Action: Under a nitrogen atmosphere, cool 35 mL of anhydrous methanol in an ice bath. Slowly add 3 mL of thionyl chloride (SOCl 2​ ) dropwise[1][2].

  • Causality: SOCl 2​ reacts with methanol to generate HCl gas and methyl chlorosulfite, the active esterifying agents. The reaction is highly exothermic; dropwise addition at 0°C prevents methanol boil-off and suppresses side reactions.

  • Self-Validation Checkpoint: The solution must remain clear and colorless. Any yellowing indicates thermal degradation or the presence of impurities in the SOCl 2​ .

Step 2: Esterification (Room Temp to Reflux)

  • Action: Add 1.0 g of L-cysteine hydrochloride monohydrate in small batches to the chilled solution[1][2]. Stir at room temperature for 3 hours, then heat to reflux for 1 hour[1][2].

  • Causality: Initial room-temperature stirring allows for complete dissolution and gentle esterification without thermally stressing the sensitive thiol group. Refluxing drives the equilibrium to completion.

  • Self-Validation Checkpoint: The solid L-cysteine should completely dissolve within the first hour. Persistent turbidity indicates the formation of oxidized L-cystine[3][4].

Step 3: Volatile Removal & Crude Isolation

  • Action: Remove the solvent and volatile byproducts (SO 2​ , HCl) by distillation under reduced pressure[1][2].

  • Causality: Removing HCl and methanol completely is critical to prevent the reverse reaction (hydrolysis) and to prepare the crude solid for solvent-based recrystallization.

  • Self-Validation Checkpoint: A crude white or off-white solid residue should form. If an oil remains, residual methanol or water is present; continue vacuum drying.

Step 4: Selective Recrystallization

  • Action: Dissolve the crude residue in a minimal volume of anhydrous methanol. Filter the solution to remove any insoluble white powder (cystine/unreacted cysteine). Slowly add dichloromethane (CH 2​ Cl 2​ ) until the solution becomes slightly cloudy, then cool to 4°C[1][2].

  • Causality: CH 2​ Cl 2​ acts as an anti-solvent. The specific polarity of the MeOH/CH 2​ Cl 2​ mixture selectively drops the solubility of the ester hydrochloride, forcing it into a crystalline lattice while leaving trace impurities in the mother liquor[1][2].

  • Self-Validation Checkpoint: Formation of fine, white crystals confirms the purity of the L-cysteine methyl ester hydrochloride (typical yield ~85%)[1][2].

References

  • L-Cysteine Methyl Ester Hcl BP EP USP CAS 18598-63-5 Manufacturers and Suppliers . Fengchen Group.[Link]

  • Process For Purifying L-Cysteine (US20080190854A1).
  • OXIDATION OF L-CYSTEINE AND DL-METHIONINE: A COMPARATIVE KINETIC APPROACH . World Journal of Pharmaceutical and Medical Research (WJPSR).[Link]

  • Oxidation of the Amino Acid L-Cysteine . YouTube.[Link]

Sources

Optimization

Technical Support Center: Solving Solubility and Stability Challenges of L-Cysteine Methyl Ester in Organic Solvents

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for L-cysteine methyl ester. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for L-cysteine methyl ester. This document is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenges associated with the solubility and stability of L-cysteine methyl ester, most commonly handled as its hydrochloride salt, in organic solvents. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Fundamental Principles

This section addresses the most common initial queries regarding the behavior of L-cysteine methyl ester hydrochloride in solution.

Q1: I'm struggling to dissolve L-cysteine methyl ester hydrochloride in a common organic solvent. What is the primary issue?

A: The difficulty you are experiencing stems from a fundamental mismatch between the solute's properties and the solvent's characteristics. L-cysteine methyl ester hydrochloride is a salt of an amino acid ester. In its solid, crystalline form, it is an ionic compound. Therefore, it exhibits high solubility in polar protic solvents like water, methanol, and ethanol, but poor solubility in non-polar or moderately polar aprotic solvents like dichloromethane, ethyl acetate, or ethers.[1][2]

The Scientific Rationale: The solubility is governed by the principle "like dissolves like." The ionic nature of the hydrochloride salt (R-NH₃⁺Cl⁻) requires a solvent that can effectively solvate both the cation and the anion through strong dipole-dipole or hydrogen-bonding interactions.[1][3] Non-polar solvents lack these strong interactions, failing to overcome the crystal lattice energy of the salt. A study on the solubility of L-cysteine methyl ester hydrochloride in 14 different organic solvents confirmed that solubility is highest in polar protic solvents and decreases significantly in less polar media.[4]

Q2: What is the practical difference in solubility between L-cysteine methyl ester hydrochloride and its free base form?

A: The choice between the hydrochloride salt and the free base is critical and dictates the appropriate solvent system.

  • L-Cysteine Methyl Ester Hydrochloride (Salt): As an ionic salt, it is significantly more soluble in polar solvents, especially water and short-chain alcohols, compared to its free base form.[5] This is the most common commercially available form due to its enhanced stability and ease of handling.

  • L-Cysteine Methyl Ester (Free Base): The free base is a zwitterionic or neutral molecule with much higher solubility in less polar organic solvents. However, it is less stable. The free amine is more nucleophilic and the free thiol is more susceptible to oxidation.

The Scientific Rationale: Converting the amine group to its hydrochloride salt (R-NH₃⁺Cl⁻) prevents zwitterion formation and introduces ionic character, making it highly compatible with polar solvents.[6] Conversely, the free base, while more soluble in organic media, is prone to self-degradation and oxidation. For most applications in organic synthesis, starting with the hydrochloride salt and using a suitable solubilization strategy is the recommended approach.

Q3: I managed to dissolve the compound, but a solid is precipitating out of my solution over time. What is happening?

A: This can be due to several factors: temperature fluctuation, solvent evaporation, or, more critically, a chemical transformation leading to a less soluble species.

The Scientific Rationale:

  • Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. As the solution cools, the solubility decreases, causing the compound to crash out. Solubility is highly dependent on temperature.[1]

  • Oxidation: The most common chemical issue is the oxidation of the thiol (-SH) group. In the presence of oxygen, two molecules of L-cysteine methyl ester can couple to form the disulfide dimer, L-cystine methyl ester. This dimer often has significantly lower solubility in the original solvent system, causing it to precipitate.[2]

  • Reaction with Solvent: If you are using a reactive solvent, such as one containing aldehydes or ketones, a new, less soluble compound may be forming (see Q9).[7]

Troubleshooting Guide & Experimental Protocols

This section provides actionable steps and workflows to overcome common experimental hurdles.

Q4: What is the best starting solvent for dissolving L-cysteine methyl ester hydrochloride?

A: For maximum solubility, the best starting solvents are highly polar ones. Dimethyl sulfoxide (DMSO) is an excellent choice for creating a concentrated stock solution, with reported solubility up to 100 mg/mL.[8] Methanol and ethanol are also effective primary solvents.[9]

Key Considerations:

  • When using DMSO, it is critical to use a fresh, anhydrous grade. DMSO is highly hygroscopic, and absorbed water can impact the solubility of downstream applications.[8]

  • Gentle heating and sonication can significantly aid dissolution in these primary solvents.[8]

Solubility Data of L-Cysteine Methyl Ester Hydrochloride in Various Solvents

The following table summarizes mole fraction solubility (x₁) data at different temperatures, adapted from the Journal of Chemical & Engineering Data.[1] This data illustrates the strong influence of solvent choice and temperature.

SolventPolarity Indexx₁ at 293.15 K (20°C)x₁ at 313.15 K (40°C)
Methanol5.10.06510.1035
Ethanol4.30.02270.0401
n-Propanol4.00.01210.0210
Isopropanol3.90.00780.0142
Dichloromethane3.10.00010.0002
Ethyl Acetate4.40.00020.0004
Acetone5.10.00110.0020
Acetonitrile5.80.00120.0021

Note: Mole fraction (x₁) is a unitless measure. Higher values indicate greater solubility.

Q5: How can I prepare a stable, concentrated stock solution for use in biological or chemical reactions?

A: A co-solvent strategy starting with a high-polarity solvent is the most reliable method.

Protocol 1: High-Concentration Stock in DMSO This protocol is ideal for preparing a master stock that can be diluted into aqueous or other solvent systems.

  • Preparation: Use a clean, dry glass vial. Weigh the desired amount of L-cysteine methyl ester hydrochloride.

  • Solvent Addition: Add a small volume of anhydrous DMSO to the vial. A target concentration of 10-100 mg/mL is typical.[8]

  • Dissolution: Cap the vial and vortex thoroughly. Use an ultrasonic bath for 5-15 minutes to break up any aggregates and facilitate dissolution. Gentle warming (30-40°C) can be applied if necessary, but avoid high temperatures.

  • Verification: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: For long-term stability, store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months.[8] Ensure vials are tightly sealed to prevent moisture absorption.

Troubleshooting Dissolution Workflow

If you encounter issues, follow this decision-making workflow to diagnose and solve the problem.

G cluster_troubleshooting Troubleshooting Steps start Start: Dissolving L-Cysteine Methyl Ester HCl check_dissolution Is the solution clear? start->check_dissolution success Success! Proceed with experiment. check_dissolution->success Yes troubleshoot Troubleshoot Issue check_dissolution->troubleshoot No check_solvent Is the solvent polar? (e.g., Water, MeOH, DMSO) troubleshoot->check_solvent use_polar Action: Switch to a more polar solvent. check_solvent->use_polar No check_energy Have you tried sonication or gentle warming? check_solvent->check_energy Yes use_polar->check_dissolution apply_energy Action: Sonicate for 15 min or warm to 30-40°C. check_energy->apply_energy No check_co_solvent Is a single solvent failing? check_energy->check_co_solvent Yes apply_energy->check_dissolution use_co_solvent Action: Prepare a concentrated stock in DMSO, then dilute. check_co_solvent->use_co_solvent Yes use_co_solvent->check_dissolution

Caption: A workflow for troubleshooting common dissolution issues.

Section 3: Chemical Stability and Incompatibility

Ensuring the chemical integrity of L-cysteine methyl ester is as important as achieving solubility.

Q8: My clear solution of L-cysteine methyl ester has turned cloudy or yellow. Is the compound degrading?

A: Yes, this is a strong indicator of oxidative degradation. The thiol group (-SH) is readily oxidized to a disulfide (-S-S-), forming the L-cystine dimer, which is often less soluble and can precipitate.[2] The yellow color may indicate the formation of further oxidation byproducts.

Mitigation Strategies:

  • Use Degassed Solvents: Purge your solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.[7]

  • Maintain a Low pH: The thiolate anion (RS⁻) is the species that is most susceptible to oxidation. Keeping the solution acidic (pH 2-4) ensures the thiol remains protonated (RSH), significantly slowing the rate of oxidation.[2]

  • Work Quickly: Prepare solutions fresh and use them promptly. Avoid long-term storage of solutions in oxygen-permeable containers.

Q9: Can I use acetone, 2-butanone, or other ketone-based solvents?

A: It is strongly discouraged . L-cysteine and its esters can react with aldehydes and ketones to form a stable five-membered ring called a thiazolidine.[10][11] This is a chemical reaction that consumes your starting material.

The Scientific Rationale: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by an intramolecular cyclization with the thiol. This condensation reaction effectively converts your desired compound into a different chemical entity.[7] Unless the formation of a thiazolidine derivative is the goal of your synthesis, you must avoid carbonyl-containing solvents.

Key Chemical Instability Pathways

G cluster_oxidation Oxidation Pathway cluster_condensation Condensation Pathway cys_ester L-Cysteine Methyl Ester HS-CH₂-CH(NH₂)-COOCH₃ oxidation_reagent [O₂] cys_ester->oxidation_reagent ketone Acetone (R₂C=O) cys_ester->ketone disulfide Cystine Dimer (-S-CH₂-CH(NH₂)-COOCH₃)₂ oxidation_reagent->disulfide thiazolidine Thiazolidine Derivative ketone->thiazolidine

Caption: Major degradation pathways for L-cysteine methyl ester.

Section 4: Analytical Verification

Visual inspection is not sufficient to confirm dissolution and stability. Analytical techniques are required for verification.

Q11: How can I be certain my compound is fully dissolved and has not degraded?

A: Use chromatographic or spectroscopic techniques to confirm the identity and purity of your compound in solution.

Recommended Analytical Protocols:

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot your prepared solution on a TLC plate alongside a freshly prepared standard of the starting material. Development in an appropriate solvent system (e.g., ethyl acetate/methanol mixtures) will show if the spot from your solution matches the standard or if there are additional spots indicating impurities or degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. An LC-MS analysis will confirm the presence and quantity of the compound with the correct mass-to-charge ratio. It will also reveal the presence of degradation products like the oxidized dimer (which will have a mass of [2M-2H]⁺) or other adducts.[7]

  • Proton NMR (¹H NMR): If you have a concentrated solution in a deuterated solvent (like DMSO-d₆), ¹H NMR can provide a clear fingerprint of the molecule. The disappearance of the thiol proton (-SH) and changes in the signals for the protons adjacent to the sulfur and nitrogen atoms can indicate oxidation or other reactions.[12]

For accurate quantitative analysis, especially from biological matrices, it is crucial to stabilize the thiol group immediately upon sample collection using an alkylating agent like N-ethylmaleimide (NEM) prior to LC-MS analysis.[13]

References
  • Wang, P., et al. (2020). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data, 66(1), 253-264. [Link]

  • PubChem. (n.d.). L-Cysteine, methyl ester, hydrochloride. National Center for Biotechnology Information. [Link]

  • Wang, P., et al. (2020). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2020). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. ResearchGate. [Link]

  • ResearchGate. (2018). Is L-cysteine HCl MH is soluble in ethanol and acetone?. ResearchGate. [Link]

  • Huang, H., et al. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Journal of Chemical & Engineering Data, 65(5), 2654-2662. [Link]

  • Jamrógiewicz, M., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(9), 2339. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Royal Society of Chemistry. (2013). Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Royal Society of Chemistry. [Link]

  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Carroll, K. S., et al. (2025). Best practices for cysteine analysis.
  • Semantic Scholar. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Semantic Scholar. [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. ResearchGate. [Link]

  • Husain, A., et al. (2016). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio, 7(6), e01793-16. [Link]

  • Yi, L., et al. (2023). Insights into self-degradation of cysteine esters and amides under physiological conditions yield new cleavable chemistry. Chemical Communications, 59, 4233-4236. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of L-Cysteine Methyl Ester Hydrochloride in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream applications—ranging from peptide synthesis to sensitive biochemical assays—are derailed by...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream applications—ranging from peptide synthesis to sensitive biochemical assays—are derailed by the erratic behavior of L-cysteine methyl ester hydrochloride (Cys-OMe·HCl) in aqueous buffers. The rapid loss of free thiol titer and the unexpected appearance of degradation products are common but entirely preventable issues.

This guide is designed to move beyond basic protocols. It provides a deep mechanistic understanding of Cys-OMe degradation, field-proven troubleshooting FAQs, and a self-validating methodology to ensure absolute stability in your experimental workflows.

Mechanistic Overview: The Dual Threat of Oxidation and Hydrolysis

Cys-OMe·HCl in aqueous media is primarily susceptible to two competing degradation pathways:

  • Oxidation (Disulfide Formation): The thiol (-SH) group is highly prone to oxidation, forming cystine-like dimers. This process is catalyzed by dissolved oxygen and trace transition metals. Crucially, the reactive species in this pathway is the thiolate anion (S⁻). As the pH of the solution increases towards the thiol's pKa (~8.3), the concentration of the highly reactive thiolate anion increases exponentially, drastically accelerating oxidation.

  • Ester Hydrolysis: The methyl ester group can undergo hydrolysis to yield free L-cysteine and methanol. While this cleavage can be both acid- and base-catalyzed, it is particularly rapid at physiological or basic pH due to direct nucleophilic attack by hydroxide ions.

DegradationPathways CysOMe L-Cysteine Methyl Ester (Cys-OMe) Oxidation Oxidation Pathway (O2, Trace Metals, pH > 5) CysOMe->Oxidation Thiolate Anion Formation Hydrolysis Hydrolysis Pathway (H2O, High/Low pH) CysOMe->Hydrolysis Nucleophilic Attack Disulfide Cystine Dimers (Disulfide Formation) Oxidation->Disulfide Radical Coupling FreeCys Free L-Cysteine + Methanol Hydrolysis->FreeCys Ester Cleavage

Degradation pathways of L-cysteine methyl ester in aqueous environments.

Troubleshooting & FAQs

Q: Why does my Cys-OMe solution turn cloudy and lose its free thiol reactivity within 24 hours at room temperature? A: You are experiencing rapid oxidation due to a high pH and the presence of dissolved oxygen. At pH levels above 5.0, the equilibrium shifts to produce more of the thiolate anion, which rapidly couples with other thiolate radicals to form inactive, poorly soluble disulfide dimers. Lowering the pH of the aqueous solution (e.g., pH 1.0–3.0) keeps the thiol fully protonated, rendering it .

Q: I adjusted my assay buffer to physiological pH (7.4) for my cell culture work. Why am I detecting free L-cysteine in my LC-MS analysis? A: At pH 7.4, the methyl ester is highly susceptible to base-catalyzed hydrolysis. The hydroxide ions in the buffer act as nucleophiles, attacking the carbonyl carbon of the ester and cleaving it to form free L-cysteine and methanol. To prevent this, stock solutions must be prepared in highly acidic media and only diluted into physiological buffers immediately prior to the assay.

Q: Even in acidic water, my Cys-OMe degrades over a few weeks. How can I achieve long-term stability for my stock solutions? A: Acidification alone is insufficient if trace transition metals (like Cu²⁺ or Fe³⁺) and dissolved oxygen are present. Metals act as electron-transfer catalysts, driving oxidation even at lower pH levels. You must implement a multi-faceted approach: purge the water with nitrogen to remove oxygen, and add a chelating agent like EDTA to sequester catalytic metals. Studies have demonstrated that limits oxidation to less than 1% over extended periods.

Self-Validating Experimental Protocol: Ultra-Stable Aqueous Stock Formulation

To guarantee the integrity of your experiments, do not simply dissolve the powder in ambient water. Follow this self-validating workflow to prepare a robust 100 mM stock solution.

The Causality of the Protocol:

  • Degassing: Removes O₂, eliminating the terminal electron acceptor required for oxidation.

  • Chelation (EDTA): Sequesters trace metals, effectively breaking the catalytic oxidation cycle.

  • Acidification (HCl): Protonates the thiol, preventing the formation of the reactive thiolate anion.

  • Validation (Ellman's Assay): Provides immediate empirical proof that the thiol titer matches the theoretical concentration, ensuring the system is self-validating before you proceed to downstream experiments.

ProtocolWorkflow Start 1. Ultrapure Water Degas 2. Degassing (N2/Ar Purge, 30 min) Start->Degas Acidify 3. Acidification (HCl to pH 2.0) Degas->Acidify Chelate 4. Chelation (1 mM EDTA) Acidify->Chelate Dissolve 5. Dissolution (Add Cys-OMe·HCl) Chelate->Dissolve Validate 6. Validation (Ellman's Assay) Dissolve->Validate

Step-by-step workflow for formulating and validating stable Cys-OMe aqueous solutions.

Step-by-Step Methodology:

  • Preparation of the Matrix: Aliquot 10 mL of HPLC-grade ultrapure water into a clean glass vial.

  • Deoxygenation: Submerge a sparging needle into the water and bubble high-purity Nitrogen (N₂) or Argon gas through the liquid for a minimum of 30 minutes.

  • Chelation: Add EDTA to achieve a final concentration of 1 mM (approx. 2.9 mg of EDTA disodium salt for 10 mL).

  • Acidification: Adjust the pH of the solution to 2.0 using 1N HCl. Verify the pH using a calibrated micro-probe.

  • Dissolution: Quickly weigh out 171.65 mg of L-Cysteine methyl ester hydrochloride (MW: 171.65 g/mol ) and dissolve it into the prepared matrix to yield a 100 mM solution. Cap tightly under an inert gas headspace.

  • Self-Validation (Ellman's Assay):

    • Take a 10 µL aliquot of the stock and dilute it 1:100 in 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA.

    • Add 50 µL of Ellman's Reagent (DTNB, 4 mg/mL).

    • Incubate for 15 minutes at room temperature and measure absorbance at 412 nm.

    • Calculate the free thiol concentration using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹). The calculated concentration must be ≥ 98 mM to validate the stock's structural integrity.

Quantitative Stability Profiles

The following table summarizes the expected half-life of the free thiol titer in 100 mM Cys-OMe·HCl solutions under various formulation conditions. This data underscores the critical necessity of combining pH control, deoxygenation, and low temperatures to arrest degradation kinetics.

Formulation ConditionpHAdditivesTemperature (°C)AtmosphereEstimated Half-Life (Free Thiol)
Unoptimized Buffer7.4None25Ambient Air< 12 hours
Acidified Water2.0None25Ambient Air~ 5 days
Degassed + Acidified2.0None25N₂ Purged> 2 weeks
Fully Optimized 2.0 1 mM EDTA 4 N₂ Purged > 6 months
References
  • Process For Purifying L-Cysteine. Google Patents (US20080190854A1).
  • Stability of Cysteine Solutions. Proceedings of the Iowa Academy of Science (Vol. 49, Article 45). Available at:[Link]

Optimization

Overcoming hygroscopic challenges in L-cysteine methyl ester handling

Welcome to the Technical Support Center for L-Cysteine Methyl Ester Hydrochloride (CAS 18598-63-5) . As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results, poor yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for L-Cysteine Methyl Ester Hydrochloride (CAS 18598-63-5) . As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results, poor yields, or insoluble precipitates when using this reagent.

The root cause of these failures is almost universally linked to the compound's severe hygroscopicity. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind reagent degradation and self-validating protocols to ensure absolute experimental reproducibility.

Section 1: The Causality of Hygroscopic Failure

L-Cysteine methyl ester is typically supplied as a hydrochloride salt to stabilize the reactive amine group. However, the chloride counterion, combined with the polar ester and thiol (-SH) functionalities, creates a highly hygroscopic matrix [1]. When exposed to ambient humidity, the powder rapidly absorbs atmospheric moisture (deliquescence).

This localized aqueous microenvironment acts as a catalyst for two catastrophic degradation pathways:

  • Thiol Oxidation: The free thiol group oxidizes to form disulfide bonds, converting the monomer into cystine methyl ester dimers. This drastically reduces solubility and alters the compound's biological and chemical reactivity.

  • Ester Hydrolysis: The methyl ester is highly susceptible to moisture-induced hydrolysis, reverting the molecule to free L-cysteine.

DegradationPathway A L-Cys-OMe HCl (Dry Powder) B Moisture Uptake (Hygroscopic) A->B Air Exposure C Deliquescence & Clumping B->C Rapid D Thiol Oxidation (Cystine Dimer) C->D O2 E Ester Hydrolysis (Free L-Cysteine) C->E H2O F Loss of Titer & Assay Failure D->F E->F

Fig 1. Moisture-induced degradation cascade of L-Cysteine Methyl Ester HCl.

Section 2: Core Troubleshooting & FAQs

Q1: My newly purchased L-Cysteine Methyl Ester HCl arrived as a solid block instead of a free-flowing powder. Is it ruined? A: It is highly compromised. "Caking" or clumping is a classic sign of moisture ingress. This often occurs if a cold-shipped container is opened before reaching room temperature, causing immediate condensation on the powder bed. Self-Validation Check: Attempt to dissolve a small aliquot in anhydrous solvent. If the solution appears cloudy, insoluble cystine dimers have formed, and the batch must be discarded. To prevent this, always store the reagent under inert gas and allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening [2].

Q2: I need to weigh 5 mg for an in vitro assay. How do I prevent moisture uptake during the weighing process? A: For micro-weighing hygroscopic reagents, ambient benchtop handling is unacceptable. You must use an inert atmosphere glove box [3]. Atmospheric moisture binds to the powder within seconds, artificially inflating the mass (weighing error) and initiating degradation. Self-Validation Check: Weigh a blank, sealed vial outside the glove box. Transfer it inside, simulate the weighing process without adding powder, seal it, and re-weigh it outside. The mass should remain perfectly stable. If it fluctuates, your glove box antechamber protocol is introducing ambient air.

Q3: I prepared a 100 mM stock solution in DMSO, but it precipitated after a week at -20°C. Why? A: While L-Cysteine methyl ester hydrochloride is highly soluble in DMSO (up to 100 mg/mL with sonication), DMSO itself is notoriously hygroscopic[4]. If you used an older, opened bottle of DMSO, it contained absorbed water. This trace water facilitated the oxidation of the thiol groups into cystine dimers during storage, which are insoluble in DMSO and crash out of solution. Always use freshly opened, anhydrous DMSO and discard working solutions after single use.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Glove Box Handling and Weighing

To ensure the absolute integrity of your reagent, follow this step-by-step methodology for inert handling [3]:

  • Environmental Verification: Ensure the glove box is maintained at a positive pressure of 1-2 mBar. Verify that internal O2​ and H2​O sensors read strictly below 1 ppm.

  • Decontamination & Transfer: Place the sealed reagent bottle, anti-static weighing boats, spatulas, and target vials into the antechamber. Perform a minimum of three vacuum/argon purge cycles.

  • Static Equilibration: Transfer items into the main chamber. Do not open the reagent bottle immediately. Allow the materials to rest for 15 minutes to neutralize static charges generated during the vacuum cycles.

  • Handling: Using a grounded, color-coded anti-static scoop, gently transfer the required mass into the pre-tared vial. Avoid dropping the powder from a height to prevent aerosolizing fines.

  • Sealing: Cap the target vial tightly. Purge the headspace of the primary stock bottle with argon, seal tightly, and wrap the cap in Parafilm before removing it from the glove box.

GloveBoxWorkflow Step1 1. Antechamber Purge (Vacuum/Argon) Step2 2. Main Chamber Transfer (O2/H2O < 1ppm) Step1->Step2 Step3 3. Static Neutralization (15 min wait) Step2->Step3 Step4 4. Weighing & Aliquoting (Anti-static tools) Step3->Step4 Step5 5. Reseal & Parafilm (Under Argon) Step4->Step5

Fig 2. Inert atmosphere glove box workflow for hygroscopic powder handling.

SOP 2: Karl Fischer (KF) Titration for Thiol-Active Esters

If you suspect moisture contamination, a Karl Fischer titration is the gold standard for quantification [5]. However, thiols severely interfere with standard KF reagents because the iodine in the titrant oxidizes the thiol group ( 2R−SH+I2​→R−S−S−R+2HI ), consuming iodine and yielding a falsely high water content reading.

  • Reagent Selection: You must use a Volumetric KF titration method. Coulometric KF is too sensitive to thiol-iodine side reactions.

  • Thiol Masking (Critical Step): In a dry, septum-sealed vial, dissolve 100 mg of the reagent in 5 mL of anhydrous methanol containing an excess of N-ethylmaleimide (NEM). Stir for 15 minutes. NEM alkylates the free -SH group, preventing it from reducing the iodine in the KF titrant.

  • Titration: Inject the treated sample into the KF titration cell containing the working medium.

  • Endpoint Detection: Titrate with a one-component KF titrant to a fast, stable voltametric endpoint to minimize any residual side reactions.

Section 4: Quantitative Data & Compatibility Matrices

Table 1: Storage and Solubility Matrix for L-Cysteine Methyl Ester HCl

ParameterSpecification / ConditionCausality / Impact
Long-term Storage -20°C, sealed under ArgonPrevents thermal degradation and moisture ingress [2].
Short-term Storage < 15°C, dark, desiccatedAcceptable for frequent use (1-2 weeks max) [1].
Solubility (Water) > 100 mg/mLHighly soluble, but rapid hydrolysis occurs at neutral pH.
Solubility (DMSO) ~ 100 mg/mL (Requires sonication)Requires anhydrous DMSO to prevent cystine precipitation[4].

Table 2: Karl Fischer Titration Parameters for Thiol-containing Esters

ParameterRecommendationRationale
Titration Type VolumetricCoulometric is too sensitive to thiol-iodine side reactions [5].
Pre-treatment N-ethylmaleimide (NEM)Alkylates the free -SH group, preventing it from reducing I2​ .
Solvent Anhydrous MethanolEnsures complete dissolution of the hydrochloride salt.
Endpoint Fast VoltametricReduces the chance of dragging endpoints from slow side reactions.

References

  • Mettler Toledo. "What Is Karl Fischer Titration? A Comprehensive Overview". Mettler-Toledo International Inc. Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC methods for purity determination of L-cysteine methyl ester HCl

HPLC Methodologies for Purity Determination of L-Cysteine Methyl Ester HCl: A Comparative Guide The Analytical Challenge: Physicochemical Causality L-Cysteine methyl ester hydrochloride is a highly versatile amino acid d...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Methodologies for Purity Determination of L-Cysteine Methyl Ester HCl: A Comparative Guide

The Analytical Challenge: Physicochemical Causality

L-Cysteine methyl ester hydrochloride is a highly versatile amino acid derivative utilized extensively in peptide synthesis and pharmaceutical manufacturing. However, determining its purity and quantifying related substances (such as its oxidized dimer, cystine) presents a trifecta of analytical challenges:

  • Chromophore Deficiency: The molecule lacks an extended conjugated π -system, restricting direct UV absorbance to the low 200–210 nm range. At these wavelengths, mobile phase solvents introduce significant baseline noise and drift.

  • Extreme Polarity: As a small, polar molecule featuring a protonated amine (hydrochloride salt), it exhibits negligible retention on standard alkyl-bonded (C18) stationary phases, frequently eluting in the void volume.

  • Oxidative Instability: The free sulfhydryl (-SH) group is highly reactive. In neutral to alkaline environments, it rapidly oxidizes to form a disulfide bond.

To establish a robust, self-validating analytical system, chromatographers must select a methodology that addresses these specific physicochemical traits. This guide evaluates three distinct HPLC strategies to help you select the optimal workflow for your laboratory.

DecisionTree Start L-Cysteine Methyl Ester HCl Purity Analysis Q1 Trace Impurity Quantification Required? (< 0.1%) Start->Q1 Deriv Pre-Column Derivatization (Dansyl Chloride) + RP-UV Q1->Deriv  Yes   Q2 Universal Detector Available? Q1->Q2  No   CAD HILIC + CAD (Volatile Mobile Phase) Q2->CAD  Yes (CAD/ELSD)   Mixed Mixed-Mode RP-HPLC (Low UV 200 nm) Q2->Mixed  No (UV Only)  

Analytical decision tree for selecting the optimal HPLC methodology.

Comparative Evaluation of HPLC Strategies

Strategy A: Direct UV Detection via Mixed-Mode Chromatography

Mechanism & Causality: To circumvent the poor retention of polar amines on standard C18 columns, mixed-mode chromatography integrates both hydrophobic alkyl chains and embedded cation-exchange groups (1)[1]. By utilizing a highly acidic mobile phase, the amine group of L-cysteine methyl ester remains fully protonated, allowing it to interact strongly with the cation-exchange sites. This dual-retention mechanism delays elution sufficiently to separate the analyte from the void volume[1]. Verdict: Ideal for rapid, high-concentration main-peak assays, but unsuitable for trace impurity profiling due to low sensitivity at 200 nm.

Strategy B: Pre-Column Derivatization (Dansylation) with RP-HPLC

Mechanism & Causality: To overcome the lack of a chromophore, the analyte is reacted with a derivatizing agent such as Dansyl Chloride (DNS-Cl) or Ethacrynic acid (2)[3]. Dansyl chloride reacts with both the primary amine and the sulfhydryl group under mild alkaline conditions. This transformation serves a dual purpose: it "locks" the thiol group to prevent oxidative dimerization during analysis, and it attaches a highly hydrophobic, UV-active naphthyl ring to the molecule. This shifts the detection wavelength to a clean 222 nm, eliminating solvent interference and drastically improving sensitivity (4)[4]. Verdict: The gold standard for trace impurity quantification, though it requires rigorous control of sample preparation variables.

Strategy C: Universal Detection (CAD vs. ELSD) with HILIC

Mechanism & Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a polar stationary phase and a highly organic mobile phase. When coupled with universal aerosol detectors, it bypasses the need for UV absorbance entirely. Detector Comparison: While both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are used, CAD is objectively superior for purity determination. ELSD relies on light scattering, which suffers a dramatic, non-linear signal drop-off for particles smaller than 50 nm, rendering low-level impurity quantification highly inaccurate (5)[5]. Conversely, CAD measures the charge transferred to the aerosol particles, providing a consistent, near-linear response independent of the analyte's chemical structure, making it ideal for standard-free impurity quantification[5].

Quantitative Performance Comparison

ParameterDirect UV (Mixed-Mode)Pre-Column Deriv. (Dansyl-Cl)Universal Detection (HILIC-CAD)
Column Chemistry Reverse-Phase + Cation-ExchangeStandard C18 (Alkyl-bonded)Zwitterionic or Amide HILIC
Detection Mode UV at 200 nmUV at 222 nm (or Fluorescence)Charged Aerosol Detection (CAD)
Sample Preparation Direct dissolution (Acidic pH)Complex (Alkalinization, Heating)Direct dissolution (Organic/Aqueous)
Sensitivity (LOD) Moderate (~10-50 ppm)Excellent (< 1 ppm)High (~1-5 ppm)
Impurity Quantification Poor (Variable UV response factors)Moderate (Depends on deriv. yield)Excellent (Uniform response factor)
Primary Use Case Main peak assay / Routine screeningTrace impurity profilingComprehensive purity & mass balance

Validated Experimental Protocols

Protocol 1: Direct Mixed-Mode UV Analysis (Self-Validating Assay)

Causality Note: Sulfuric acid is chosen over Trifluoroacetic acid (TFA) for the mobile phase because TFA exhibits massive background absorbance at 200 nm, which would mask the analyte peak.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Water/Acetonitrile (e.g., 70:30 v/v) containing 0.1% H2​SO4​ . Degas thoroughly.

  • Standard Preparation: Dissolve L-cysteine methyl ester HCl reference standard in 0.1 N HCl to a concentration of 1.0 mg/mL. The acidic diluent prevents spontaneous oxidation to the cystine dimer.

  • Chromatographic Conditions:

    • Column: Primesep 100 (150 x 4.6 mm, 5 µm) or equivalent mixed-mode column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 200 nm.

  • System Suitability Check: Inject a resolution standard containing both L-cysteine methyl ester and its oxidized dimer (cystine derivative). The system is validated for use only if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor is ≤1.5 .

Protocol 2: Pre-Column Derivatization with Dansyl Chloride

Causality Note: The reaction requires an alkaline environment (pH ~9.0) to deprotonate the amine and thiol groups, transforming them into active nucleophiles capable of attacking the Dansyl-Cl reagent[6].

Workflow S1 1. Dissolution (0.1 N HCl) S2 2. Alkalinization (Na2CO3, pH 9) S1->S2 S3 3. Derivatization (Dansyl Chloride) S2->S3 S4 4. Incubation (100°C, 45 min) S3->S4 S5 5. HPLC-UV (Analyze at 222 nm) S4->S5

Step-by-step pre-column derivatization workflow using Dansyl Chloride.

  • Initial Stabilization: Weigh 10 mg of the sample and dissolve in 100 mL of 0.1 N HCl (yielding 100 ppm).

  • Reagent Addition: Transfer 1.0 mL of the sample solution into an amber vial. Add 1.0 mL of 1000 ppm Dansyl Chloride reagent (prepared in acetonitrile)[6].

  • Alkalinization: Add 1.0 mL of 0.4 M Sodium Carbonate ( Na2​CO3​ ) solution to shift the pH to ~9.0. Add 5 mL of Milli-Q water[6].

  • Incubation: Seal the vial and heat at 100°C for exactly 45 minutes to drive the reaction to completion[6].

  • Cooling & Analysis: Cool the vial rapidly in an ice bath to quench the reaction. Inject 10 µL onto a standard C18 column (e.g., Eclipse XDB C18) using a mobile phase of 10 mM Ammonium Acetate (pH 6.3) and Acetonitrile[4]. Detect at 222 nm[4].

  • System Suitability Check (Blank Mapping): A blank injection containing all reagents except the analyte must be performed. Dansyl chloride hydrolyzes into Dansyl-OH (dansyl acid), which produces a massive artifact peak. This peak must be mapped and excluded from purity calculations.

References

  • Suneetha, A., et al. "DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture." Asian Journal of Pharmaceutical Analysis. 4

  • "HPLC Determination of Glutathione and L-cysteine in Pharmaceuticals After Derivatization With Ethacrynic Acid." PubMed. 2

  • "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Thermo Fisher Scientific. 5

  • "HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column." SIELC Technologies. 1

Sources

Comparative

IntroductionL-Cysteine methyl ester hydrochloride (CAS: 18598-63-5) is a critical biochemical building block extensively utilized in solution-phase peptide synthesis and as a mucolytic agent. Its molecular formula, C₄H₉NO₂S·HCl (MW: 171.65 g/mol ), presents a unique analytical challenge: it contains a stoichiometric ratio of carbon, hydrogen, nitrogen, oxygen, sulfur, and a halide (chlorine). As a Senior Application Scientist, I frequently encounter discrepancies in purity validation caused by inadequate analytical methodologies. This guide objectively compares the performance of various elemental analysis techniques, providing researchers with field-proven, self-validating protocols to ensure absolute structural and stoichiometric integrity.

Comprehensive Elemental Analysis Standards for L-Cysteine Methyl Ester Hydrochloride: A Comparative Guide IntroductionL-Cysteine methyl ester hydrochloride (CAS: 18598-63-5) is a critical biochemical building block exten...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Elemental Analysis Standards for L-Cysteine Methyl Ester Hydrochloride: A Comparative Guide

IntroductionL-Cysteine methyl ester hydrochloride (CAS: 18598-63-5) is a critical biochemical building block extensively utilized in solution-phase peptide synthesis and as a mucolytic agent[1]. Its molecular formula, C₄H₉NO₂S·HCl (MW: 171.65 g/mol ), presents a unique analytical challenge: it contains a stoichiometric ratio of carbon, hydrogen, nitrogen, oxygen, sulfur, and a halide (chlorine)[2]. As a Senior Application Scientist, I frequently encounter discrepancies in purity validation caused by inadequate analytical methodologies. This guide objectively compares the performance of various elemental analysis techniques, providing researchers with field-proven, self-validating protocols to ensure absolute structural and stoichiometric integrity.

Mechanistic Grounding: The Analytical Challenge

The theoretical mass fractions for L-cysteine methyl ester hydrochloride are approximately: C (27.99%), H (5.87%), N (8.16%), S (18.68%), and Cl (20.65%) [1].

Validating this composition requires a multi-modal approach. The presence of the sulfhydryl (-SH) group complicates combustion analysis, as sulfur can form an unpredictable mixture of SO₂ and SO₃ if not properly catalyzed during oxidation. Furthermore, the -SH moiety is a potent chelator of transition metals, meaning trace elemental impurities from manufacturing equipment (e.g., Pd, Pt, Fe) can be tightly bound, necessitating aggressive sample mineralization prior to trace analysis[2].

G Start L-Cysteine Methyl Ester HCl Sample Preparation CHNS CHNS Combustion (C, H, N, S) Start->CHNS Halide Halide Analysis (Cl-) Start->Halide Trace Trace Metals (ICH Q3D / USP <232>) Start->Trace TCD Thermal Conductivity Detector (TCD) CHNS->TCD Titration Iodometric / Argentometric Titration Halide->Titration ICP Microwave Digestion + ICP-MS Trace->ICP Purity Stoichiometric Validation & Purity Certification TCD->Purity Titration->Purity ICP->Purity

Multi-modal elemental analysis workflow for L-cysteine methyl ester hydrochloride.

Comparative Analysis of Analytical Modalities

Bulk Elemental Composition (C, H, N, S)

Flash Combustion (TCD) vs. X-ray Fluorescence (XRF) For determining the C, H, N, and S mass fractions, dynamic flash combustion coupled with a Thermal Conductivity Detector (TCD) remains the gold standard. Modern elemental analyzers can switch between CHNS configuration (using TCD) and trace sulfur configuration (using a Flame Photometric Detector, FPD)[3]. While XRF can detect sulfur, it cannot quantify C, H, or N, making combustion analysis the strictly superior choice for stoichiometric validation.

Halide Quantification (Chlorine)

Titrimetric Analysis vs. Ion Chromatography (IC) Confirming the exact 1:1 molar ratio of the hydrochloride salt is critical.4 is the industry standard for high-purity (≥99.0%) certification of this compound[4]. While Ion Chromatography (IC) offers lower limits of detection, titration provides superior precision (RSD < 0.5%) for bulk counter-ion assays without the need for extensive sample dilution.

Trace Elemental Impurities (ICH Q3D / USP <232> / Ph. Eur. 5.20)

ICP-OES vs. ICP-MS Regulatory guidelines mandate the control of elemental impurities (e.g., Class 1 metals: As, Cd, Hg, Pb)[5]. Because the sulfhydryl group of cysteine derivatives readily chelates heavy metals, rigorous 6 is required[6]. ICP-MS is preferred over ICP-OES due to its sub-ppb detection limits, which easily satisfy the Permitted Daily Exposure (PDE) limits outlined in Ph. Eur. 5.20 and USP <232>[7].

Quantitative Method Comparison

Target AnalytePrimary MethodologyAlternative MethodologyLimit of Detection (LOD)Precision (RSD)Causality for Selection
C, H, N, S Flash Combustion (TCD)Kjeldahl (N only)100 ppm< 0.3%Simultaneous quantification of 4 elements; confirms C₄H₉NO₂S stoichiometry.
Chlorine (Cl⁻) Argentometric TitrationIon Chromatography0.1% (Titration)< 0.5%High accuracy for bulk counter-ion (HCl) stoichiometry validation.
Trace Sulfur Combustion (FPD)ICP-OES5 ppm< 2.0%FPD eliminates matrix effects for trace sulfur degradation products[3].
Trace Metals Microwave Digestion + ICP-MSICP-OES0.1 - 10 ppt< 5.0%Meets stringent ICH Q3D / USP <232> PDE limits for Class 1/2A metals[5].

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and system suitability checks.

Protocol 1: CHNS Stoichiometric Validation via Flash Combustion

Causality: The addition of Vanadium Pentoxide (V₂O₅) is critical. Cysteine derivatives can form refractory sulfates or a mix of SO₂/SO₃ during combustion. V₂O₅ acts as an oxidative catalyst to ensure 100% conversion of sulfur to SO₂, preventing peak tailing and low sulfur recovery.

Step-by-Step Methodology:

  • System Suitability: Calibrate the elemental analyzer using 2–3 mg of a high-purity Methionine standard (K-factor calibration)[3]. Run a blank (empty tin capsule) to establish baseline stabilization.

  • Sample Preparation: Accurately weigh 2.000 ± 0.005 mg of L-cysteine methyl ester hydrochloride into a tin capsule using a microbalance.

  • Catalyst Addition: Add approximately 5 mg of V₂O₅ powder directly into the tin capsule with the sample. Fold and seal the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the combustion reactor maintained at 950–1000 °C under a dynamic flow of Helium, with a temporary injection of pure Oxygen to trigger flash combustion (reaching ~1800 °C).

  • Reduction & Separation: Pass the combustion gases (CO₂, H₂O, NOₓ, SO₂) through a copper reduction reactor (to convert NOₓ to N₂ and scavenge excess O₂) and a GC column for separation.

  • Detection & Validation: Quantify via TCD. The measured values must fall within ±0.3% of the calculated theoretical values (C: 27.99%, H: 5.87%, N: 8.16%)[1] to confirm >99.0% purity.

Protocol 2: Trace Elemental Impurity Analysis (USP <232> / Ph. Eur. 5.20)

Causality: The strong chelating affinity of the -SH group requires closed-vessel microwave digestion to achieve complete sample mineralization. Open-vessel digestion will result in the volatilization of Mercury (Hg) and Arsenic (As), leading to false-negative toxicity reports. Furthermore, the high chloride content from the HCl salt creates polyatomic interferences in ICP-MS (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As), necessitating the use of a Helium collision cell.

Step-by-Step Methodology:

  • Sample Digestion (USP <233>): Weigh 0.500 g of the sample into a PTFE/TFM microwave digestion vessel. Add 5.0 mL of concentrated HNO₃ (TraceMetal grade) and 1.0 mL of 30% H₂O₂.

  • Microwave Mineralization: Seal the vessels and heat to 200 °C over 15 minutes, holding at 200 °C for 20 minutes. This pressurized environment (up to 40 bar) destroys the cysteine-metal complexes[6].

  • Dilution & Internal Standardization: Cool the vessels, vent carefully, and transfer the digestate to a 50 mL volumetric flask. Spike with an internal standard mix (e.g., ⁴⁵Sc, ¹⁰³Rh, ¹⁹³Ir at 10 ppb) to correct for matrix-induced signal suppression during mass spectrometry. Dilute to volume with ultrapure water (18.2 MΩ·cm).

  • ICP-MS Acquisition: Introduce the sample into the ICP-MS. Monitor specific isotopes using Kinetic Energy Discrimination (KED) with Helium gas to eliminate polyatomic chloride interferences.

  • Self-Validation: Run a spike recovery test (matrix spiked with 0.5J of the target PDE limit). Recovery must be between 70% and 150% for all Class 1 and Class 2A elements to validate the batch[8].

Sources

Validation

Comparative Reactivity of Cysteine Esters vs. Cysteine Amides: A Technical Guide for Bioconjugation and Drug Development

Cysteine derivatives are foundational building blocks in bioconjugation, native chemical ligation (NCL), and targeted prodrug formulation. When modifying the C-terminus of a cysteine residue, developers primarily choose...

Author: BenchChem Technical Support Team. Date: March 2026

Cysteine derivatives are foundational building blocks in bioconjugation, native chemical ligation (NCL), and targeted prodrug formulation. When modifying the C-terminus of a cysteine residue, developers primarily choose between forming an ester (e.g., cysteine methyl ester) or an amide (e.g., cysteine amide). While both modifications effectively mask the carboxylate group, they impart drastically different physicochemical properties to the adjacent thiol (-SH) group.

This guide objectively compares the reactivity, nucleophilicity, and hydrolytic stability of cysteine esters versus amides, providing researchers with the mechanistic causality and self-validating experimental protocols needed to optimize molecular design.

Mechanistic Causality: Electronic Effects on Thiol Reactivity

The reactivity of a cysteine residue in aqueous media is primarily dictated by the fraction of its thiol group that exists as a thiolate anion (-S⁻) . The thiolate is a highly potent nucleophile, whereas the protonated thiol is relatively inert. The choice between a C-terminal ester and an amide fundamentally alters the pKa of this thiol group through distinct electronic effects.

The Inductive Effect in Cysteine Esters

In cysteine esters, the alkoxy group (-OR) acts as a strong electron-withdrawing moiety via inductive effects. This withdrawal of electron density stabilizes the negative charge of the conjugate thiolate base, significantly lowering the pKa of the thiol. Experimental data places the thiol pKa of cysteine methyl ester (CME) between 6.6 and 7.0 [1][2].

According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, a pKa of 7.0 results in ~71.5% of the ester molecules existing in the hyper-reactive thiolate form. This makes cysteine esters exceptionally potent nucleophiles for rapid thiol-disulfide exchange or alkylation.

Resonance Stabilization in Cysteine Amides

Conversely, the amide group (-CONH₂) features a nitrogen atom whose lone pair delocalizes into the carbonyl carbon, creating resonance stabilization. This resonance significantly reduces the net electron-withdrawing capacity of the carbonyl group compared to an ester [4]. As a result, the conjugate thiolate base is less stabilized, and the thiol pKa of cysteine amide is higher—typically measured around 7.9 to 8.2 [3].

At pH 7.4, a pKa of 8.0 means that only ~20.0% of the cysteine amide exists as a thiolate. Consequently, cysteine amides exhibit much slower nucleophilic kinetics under physiological conditions.

G CysEster Cysteine Ester (Thiol pKa ~6.6 - 7.0) pH Aqueous Buffer (pH 7.4) CysEster->pH CysAmide Cysteine Amide (Thiol pKa ~7.9 - 8.2) CysAmide->pH ThiolateEster High Thiolate Fraction (>70%) Strong Nucleophile pH->ThiolateEster Rapid Deprotonation ThiolateAmide Low Thiolate Fraction (<25%) Moderate Nucleophile pH->ThiolateAmide Slow Deprotonation Reaction Bioconjugation / NCL (Thiol-Disulfide Exchange) ThiolateEster->Reaction Fast Kinetics ThiolateAmide->Reaction Slower Kinetics

Fig 1. Mechanistic pathway of pH-dependent thiolate formation and nucleophilic reactivity.

Quantitative Data Comparison

The table below summarizes the comparative physicochemical properties of the two derivatives, highlighting the trade-off between nucleophilic reactivity and structural stability.

PropertyCysteine Methyl EsterCysteine AmideMechanistic Driver
Thiol pKa ~6.6 - 7.0 [1][2]~7.9 - 8.2 [3]Inductive withdrawal (Ester) vs. Resonance donation (Amide)
Thiolate Fraction (pH 7.4) ~71.5%~20.0%Henderson-Hasselbalch equilibrium
Relative Nucleophilicity HighModerateDirect correlation to thiolate concentration
Hydrolytic Stability (pH 7.4) Low (t₁/₂ in hours)High (t₁/₂ in days/weeks)Electrophilicity of the carbonyl carbon [4]
Primary Application Fast NCL, transient prodrugsStable bioconjugates, peptide synthesisBalance of reactivity vs. half-life

Field-Proven Experimental Protocols

To objectively validate the performance of these derivatives in your own laboratory, the following protocols have been designed as self-validating systems . By incorporating internal controls and specific stoichiometric constraints, these workflows prevent common experimental artifacts.

Protocol 1: Kinetic Evaluation of Thiol Reactivity (Ellman’s Assay)

Purpose: To quantify the second-order rate constant of nucleophilic attack by the thiol group. Self-Validating Mechanism: This protocol employs pseudo-first-order conditions by maintaining the cysteine derivative in a 10-fold molar excess over DTNB (Ellman's reagent). This isolates the thiol's nucleophilic rate constant from bimolecular collision variables. A parallel blank buffer reaction is run to subtract background DTNB hydrolysis, ensuring the absorbance strictly reflects thiol reactivity.

  • Reagent Preparation: Prepare a 100 μM solution of DTNB in 100 mM Sodium Phosphate buffer (pH 7.4, containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation).

  • Substrate Preparation: Prepare 1 mM stock solutions of Cysteine Methyl Ester and Cysteine Amide in the same buffer.

  • Reaction Initiation: In a UV-Vis cuvette, mix 900 μL of the DTNB solution with 100 μL of the cysteine derivative (Final concentrations: 90 μM DTNB, 1000 μM Cysteine derivative).

  • Kinetic Monitoring: Immediately monitor the absorbance at 412 nm (production of TNB²⁻) for 10 minutes at 25°C.

  • Data Analysis: Plot ln(A∞​−At​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ), which will quantitatively demonstrate the superior reaction velocity of the ester.

Protocol 2: Hydrolytic Stability Profiling via RP-HPLC

Purpose: To determine the aqueous half-life (t₁/₂) of the ester versus the amide bond. Self-Validating Mechanism: This protocol utilizes an internal standard (4-methoxyphenol) spiked into the reaction buffer. Because evaporation or pipetting errors during a 24-hour time course can alter absolute peak areas, quantifying the ester/amide peak area relative to the inert internal standard self-validates the concentration metrics, preventing false degradation artifacts.

  • Buffer Setup: Prepare PBS (pH 7.4) spiked with 50 μM 4-methoxyphenol (Internal Standard).

  • Incubation: Dissolve the cysteine derivative to a final concentration of 10 mM in the prepared buffer. Incubate the solution in a sealed vial at 37°C.

  • Time-Course Sampling: Extract 50 μL aliquots at t=0,1,2,4,8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 50 μL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. This drops the pH, protonating the thiol and halting both hydrolysis and oxidative disulfide formation.

  • RP-HPLC Analysis: Inject 20 μL onto a C18 column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes. Monitor UV absorbance at 214 nm.

  • Quantification: Calculate the ratio of the derivative peak area to the internal standard peak area. Plot this ratio over time to derive the hydrolytic half-life.

Workflow Start 1. Prepare 10 mM Stock (Cys-Ester / Cys-Amide) Buffer 2. Dilute in PBS (pH 7.4) Incubate at 37°C Start->Buffer Sampling 3. Extract Aliquots (0, 1, 2, 4, 8, 24 hrs) Buffer->Sampling Quench 4. Quench Reaction (Add 0.1% TFA) Sampling->Quench Analysis 5. RP-HPLC Analysis (UV 214 nm) Quench->Analysis

Fig 2. Step-by-step experimental workflow for evaluating hydrolytic stability via RP-HPLC.

Conclusion

The selection between a cysteine ester and a cysteine amide should be dictated by the specific kinetic requirements of your assay or therapeutic. Cysteine esters are the optimal choice when rapid nucleophilic attack is required (e.g., driving sluggish Native Chemical Ligations or designing rapidly cleavable prodrugs) due to their depressed pKa and high thiolate fraction. However, if the molecule must survive prolonged circulation in aqueous media without degrading, the resonance-stabilized cysteine amide is the mandatory structural choice, despite its slower conjugation kinetics.

References

  • Title : Thiol drugs decrease SARS-CoV-2 lung injury in vivo and disrupt SARS-CoV-2 spike complex binding to ACE2 in vitro Source : bioRxiv URL :[Link]

  • Title : Enantiospecificity of Cysteine Adsorption on a Ferromagnetic Surface: Is it Kinetically or Thermodynamically Controlled? Source : NSF Public Access Repository (NSF PAR) URL :[Link]

  • Title : L-Cysteine Amide pKa Determination (ChemBioChem) Source : Raines Laboratory, UW-Madison URL :[Link]

  • Title : Amide vs Ester: Evaluating Hydrolysis Rates for Stability Source : PatSnap URL : [Link]

Comparative

A Comparative Guide to the Visualization of Cysteine Methyl Ester in Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the ability to rapidly and accurately monitor the progress of reactions is paramount. Thin-lay...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the ability to rapidly and accurately monitor the progress of reactions is paramount. Thin-layer chromatography (TLC) stands as a cornerstone technique for this purpose, offering a swift and cost-effective means of analyzing reaction mixtures. Cysteine methyl ester, a key building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules, presents a unique challenge for visualization on TLC plates due to its trifunctional nature, possessing a primary amine, a thiol, and an ester group.

This guide provides a comprehensive comparison of various visualization techniques for cysteine methyl ester on TLC plates. We will delve into the underlying chemical principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on sensitivity, selectivity, and practicality.

The Challenge of Visualizing Cysteine Methyl Ester

Cysteine methyl ester is a non-chromophoric compound, meaning it does not absorb ultraviolet (UV) light in the standard 254 nm range used for many organic molecules. This necessitates the use of chemical staining reagents to render the spots visible. The choice of stain is critical, as the reactivity of the stain with the different functional groups of cysteine methyl ester will dictate the success and reliability of the visualization.

A Comparative Overview of Visualization Methods

We will explore a range of visualization techniques, from general-purpose stains to more specialized methods that target specific functional groups present in cysteine methyl ester.

Visualization MethodTarget Functional Group(s)PrincipleSensitivitySelectivity
UV Light (254 nm) UV-active compoundsQuenching of fluorescenceLow for Cysteine Methyl EsterHigh for UV-active compounds
Ninhydrin Primary & Secondary AminesFormation of Ruhemann's purpleHighModerate
Potassium Permanganate Oxidizable groups (Thiols, Alcohols, etc.)Oxidation of functional groupModerateLow
Iodine Vapor Unsaturated compounds, electron-rich groupsComplexationModerateLow
Iodine-Azide Sulfur-containing compounds (Thiols)Catalysis of iodine-azide reactionHighHigh
Fluorescent Derivatization Primary Amines, ThiolsCovalent labeling with a fluorophoreVery HighHigh

In-Depth Analysis and Experimental Protocols

UV-Light (254 nm): The Baseline Check

While cysteine methyl ester itself is not UV-active, TLC plates are often impregnated with a fluorescent indicator (F₂₅₄) that glows green under 254 nm UV light.[1] UV-active compounds will appear as dark spots where they quench this fluorescence. Although not a primary method for visualizing cysteine methyl ester, it is an essential first step to check for the presence of UV-active starting materials, byproducts, or impurities in the reaction mixture.

Experimental Protocol:

  • After developing the TLC plate, allow the solvent to completely evaporate.

  • Place the TLC plate under a UV lamp (254 nm).

  • Observe the plate for any dark spots against the green fluorescent background.

  • Circle any visible spots with a pencil for reference.

Ninhydrin: The Go-To for Amino Groups

Ninhydrin is a classic and highly sensitive reagent for the detection of amino acids and other primary and secondary amines.[2][3] It reacts with the primary amine of cysteine methyl ester to produce the characteristic purple-colored product known as Ruhemann's purple.[4][5]

Causality Behind Experimental Choices: The reaction requires heat to proceed at a reasonable rate. The addition of a weak acid like acetic acid to the ninhydrin solution can sometimes enhance the color development.

Self-Validating System: The appearance of a distinct purple spot confirms the presence of a primary or secondary amine. The intensity of the color is roughly proportional to the amount of substance, allowing for semi-quantitative estimation.

A Note of Caution with Cysteine: The free thiol group in cysteine can participate in a side reaction with ninhydrin to form a colorless spiro-derivative.[6] This can lead to a lower color yield for cysteine compared to other primary amino acids, potentially affecting the sensitivity of the assay.[6][7]

Experimental Protocol: Ninhydrin Staining

  • Preparation of Ninhydrin Reagent: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[8]

  • Staining: After developing and drying the TLC plate, dip it briefly into the ninhydrin solution or spray the plate evenly with the reagent.

  • Development: Gently heat the plate with a heat gun or in an oven at 105-110°C for 3-5 minutes until colored spots appear.[9]

Caption: Ninhydrin staining workflow.

Potassium Permanganate: The Oxidizable Group Detector

Potassium permanganate (KMnO₄) is a strong oxidizing agent and serves as a general-purpose stain for compounds that can be oxidized.[10] The deep purple permanganate ion is reduced to brown manganese dioxide (MnO₂) in the presence of an oxidizable functional group, resulting in a yellow to brown spot on a purple background.[11] The thiol group of cysteine methyl ester is readily oxidized, making this a viable, albeit non-specific, visualization method.

Causality Behind Experimental Choices: The basic conditions of the staining solution (prepared with potassium carbonate and sodium hydroxide) facilitate the oxidation reaction. Heating is often required to accelerate the reaction with less reactive functional groups.

Self-Validating System: The disappearance of the purple background and the appearance of a yellow-brown spot indicates a positive reaction.

Experimental Protocol: Potassium Permanganate Staining

  • Preparation of KMnO₄ Reagent: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]

  • Staining: Dip the dried TLC plate into the KMnO₄ solution for a few seconds.

  • Observation: The spots corresponding to oxidizable compounds will appear as yellow to brown spots against a purple background. The background color will fade over time.

Caption: Potassium permanganate staining workflow.

Iodine Vapor: A Simple, Reversible Method

Exposing a TLC plate to iodine vapor is a simple and semi-destructive method for visualizing a wide range of organic compounds.[1] Iodine molecules adsorb onto the surface of the TLC plate and form colored complexes with many organic compounds, which appear as brown spots on a lighter brown background.[1] This method is often reversible, as the iodine will eventually sublime off the plate.

Causality Behind Experimental Choices: The process relies on the weak, non-covalent interactions between iodine and the analyte. The chamber needs to be saturated with iodine vapor for effective staining.

Self-Validating System: The appearance of brown spots indicates the presence of organic compounds. However, not all compounds form strong complexes with iodine, so a lack of a spot does not definitively mean the compound is absent.

Experimental Protocol: Iodine Staining

  • Preparation of Iodine Chamber: Place a few crystals of iodine in a closed chamber (e.g., a beaker with a watch glass).

  • Staining: Place the dried, developed TLC plate in the chamber for a few minutes until brown spots appear.

  • Observation: Mark the spots with a pencil immediately, as they will fade over time.

Iodine-Azide: A Highly Specific Test for Sulfur

The iodine-azide reaction is a highly sensitive and specific method for detecting sulfur-containing compounds, including thiols.[12][13] The reaction between iodine and sodium azide is catalytically induced by sulfur compounds, leading to the disappearance of the brown iodine color and the formation of white spots on a brown or violet-grey background.[12][13]

Causality Behind Experimental Choices: The reaction is highly specific to sulfur compounds. A starch solution is often used as an indicator, which forms a deep blue-black complex with iodine, making the white spots more prominent.

Self-Validating System: The appearance of white spots against a dark background is a strong indication of the presence of a sulfur-containing compound.

Experimental Protocol: Iodine-Azide Staining

  • Preparation of Reagents:

    • Solution A: 3% aqueous sodium azide.

    • Solution B: 0.1 N iodine solution (dissolve 1.27 g of iodine and 2.5 g of potassium iodide in 100 mL of water).

    • Spray Reagent: Mix equal volumes of Solution A and Solution B immediately before use.[14]

  • Staining: Spray the dried TLC plate with the freshly prepared iodine-azide reagent.

  • Observation: White spots will appear on a brown background, indicating the presence of sulfur-containing compounds.

Iodine_Azide_Reaction cluster_reactants Reactants cluster_products Products Iodine Iodine (I₂) Cys_Thiol Cysteine Methyl Ester (Thiol) Iodine->Cys_Thiol Reacts with Azide Sodium Azide (NaN₃) Azide->Cys_Thiol Reacts with Iodide Iodide (I⁻) Cys_Thiol->Iodide Catalyzes formation of Nitrogen Nitrogen Gas (N₂) Cys_Thiol->Nitrogen Catalyzes formation of

Caption: Iodine-azide reaction mechanism.

Advanced Visualization: Fluorescent Derivatization

For applications requiring higher sensitivity and selectivity, fluorescent derivatization is a powerful technique. This involves reacting the analyte with a reagent that introduces a fluorescent tag, which can then be visualized under UV light.

  • o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[15][16] This method is extremely sensitive, with detection limits in the picomole range.[14] However, cysteine itself shows low fluorescence with the standard OPA/2-mercaptoethanol reagent.[16]

  • Dansyl Chloride: Dansyl chloride reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts that can be detected under UV light.[12] This is a very sensitive method for identifying amino acids.[17]

Quantitative Analysis

While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis by densitometry.[4][18] After staining, the TLC plate can be scanned, and the intensity of the spots can be measured and correlated with the concentration of the analyte.[19] Software like ImageJ can be used to analyze the intensity of the spots on a scanned image of the TLC plate.[13]

Conclusion: Choosing the Right Tool for the Job

The optimal visualization method for cysteine methyl ester on TLC depends on the specific requirements of the analysis.

  • For routine reaction monitoring where the primary amine is of interest, ninhydrin is a reliable and sensitive choice, keeping in mind the potential for reduced color yield.

  • When specifically targeting the thiol group, the iodine-azide stain offers excellent selectivity and high sensitivity.

  • Potassium permanganate is a good general-purpose stain for a quick check of oxidizable compounds but lacks specificity.

  • For applications demanding the highest sensitivity, fluorescent derivatization methods, with appropriate optimization for cysteine, are the preferred choice.

By understanding the chemical principles and practical considerations of each of these techniques, researchers can confidently and accurately visualize cysteine methyl ester on TLC plates, enabling efficient and effective monitoring of their chemical transformations.

References

  • Taylor & Francis. (2020). Dansyl chloride – Knowledge and References. Retrieved from [Link]

  • Panin, A. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Walker, J. M. (Ed.). (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. In The Protein Protocols Handbook (pp. 303-307). Humana Press.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Quantification of Amino Acids Present in a Mixture (Theory). Retrieved from [Link]

  • Friedman, M. (1974). Stoichiometry of formation of Ruhemann's Purple in the ninhydrin reaction. Journal of Agricultural and Food Chemistry, 22(4), 642-648.
  • Lee, K. S., & Drescher, D. G. (1979). Derivatization of cysteine and cystine for fluorescence amino acid analysis with the o-phthaldialdehyde/2-mercaptoethanol reagent. Journal of Biological Chemistry, 254(14), 6248-6251.
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]

  • Ciesielski, W. (2016). IODINE-AZIDE REACTION AS A DETECTION SYSTEM IN TLC.
  • Samanta, T., & Laskar, S. (2007). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Journal of the Indian Chemical Society, 84(11), 1153-1155.
  • Analytical Data Sheet 0509293. (2006, May 17).
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Laskar, S., & Basak, B. (1988). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Indian Chemical Society, 65(6), 447-448.
  • Sherma, J., & Fried, B. (2003).
  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. Retrieved from [Link]

  • Sherma, J., & Fried, B. (1991). Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures.
  • Sacramento City College. (n.d.). TLC Objective: To separate and identify the amino acids in a mixture by thin layer chromatography. Retrieved from [Link]

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Quantification of Amino Acids Present in a Mixture (Theory). Retrieved from [Link]

  • Popik, V. V. (2012). Selective and Reversible Photochemical Derivatization of Cysteine Residues in Peptides and Proteins.
  • Samanta, T., & Laskar, S. (2007). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Journal of the Indian Chemical Society, 84(11), 1153-1155.
  • Kotyński, A., et al. (1997). Iodine–azide reagent in detection of thiophosphoryl nucleotides in thin-layer chromatography systems.
  • Qiu, T., et al. (2010). Pre-staining thin layer chromatography method for amino acid detection. African Journal of Biotechnology, 9(50), 8679-8681.
  • Heathcote, J. G., & Haworth, C. (1969). The direct determination of amino acids on thin-layer chromatograms by densitometry. Biochemical Journal, 114(3), 667-668.
  • Ciesielski, W., et al. (2004). Application of iodine-azide reaction for detection of amino acids in thin-layer chromatography.
  • Heathcote, J. G., & Haworth, C. (1969). The direct determination of amino acids on thin-layer chromatograms by densitometry. Biochemical Journal, 114(3), 667-668.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131.
  • Rathod, S. B., et al. (2017). Densitometer readings of TLC plates analysed for Amino acids. International Journal of Current Microbiology and Applied Sciences, 6(8), 2419-2429.
  • Smith, A. D., & Kelleher, N. L. (2013). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

  • Sinhababu, A., & Laskar, S. (2014). Modified ninhydrin spray reagent for the identification of amino acids on TLC plates. Journal of the Indian Chemical Society, 91(4), 651-653.
  • Sinhababu, A., & Laskar, S. (2013). Modified Ninhydrin reagent for the detection of amino acids on TLC plates.
  • van Eijk, H. M., & van der Heijden, M. H. (1986). Comparative sensitivity of the present OPA-MET method vs the conventional ninhydrin method. Clinica Chimica Acta, 155(2), 199-204.
  • Sinhababu, A., & Laskar, S. (2013). Modified Ninhydrin reagent for the detection of amino acids on TLC plates.
  • University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of L-Cysteine Methyl Ester Hydrochloride

L-Cysteine methyl ester hydrochloride (CAS 18598-63-5) is a vital biochemical reagent frequently utilized in peptide synthesis and as an inhibitor of ethynylestradiol metabolite binding[1]. While its utility in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

L-Cysteine methyl ester hydrochloride (CAS 18598-63-5) is a vital biochemical reagent frequently utilized in peptide synthesis and as an inhibitor of ethynylestradiol metabolite binding[1]. While its utility in drug development is well-established, its physical properties as a fine, crystalline powder with highly reactive functional groups necessitate stringent operational and disposal protocols. As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between standard safety data sheets and practical, field-proven laboratory operations, ensuring a self-validating safety environment for your research team.

Chemical Profile and Hazard Causality

Understanding the molecular behavior of L-Cysteine methyl ester hydrochloride is the first step in establishing a robust safety protocol. The presence of the hydrochloride salt enhances aqueous solubility but introduces specific acidic properties when dissolved in ambient moisture. Furthermore, the free thiol (-SH) and amine (-NH2) groups make the compound highly susceptible to rapid oxidation.

Table 1: Quantitative Hazard and Physicochemical Data

Property / MetricValueCausality / Operational Impact
Molecular Weight 171.65 g/mol [2]Exists as a fine crystalline powder; easily aerosolized if mishandled, necessitating local exhaust ventilation.
Acute Oral LD50 (Mouse) 2,333 mg/kg[3]Minimally toxic via single ingestion[3], but requires strict lab hygiene to prevent accidental oral exposure.
GHS Hazard H315 Skin Irritation (Cat 2)[4]The acidic nature of the hydrochloride salt disrupts epidermal pH upon contact with skin moisture[4].
GHS Hazard H319 Eye Irritation (Cat 2A)[4]Direct contact causes localized protein denaturation and severe irritation in the cornea[4].
GHS Hazard H335 Respiratory Irritation[4]Inhalation of micro-dust particles inflames mucosal membranes in the respiratory tract[4].

According to the[4], the compound universally triggers H315, H319, and H335 warnings, which mandates the use of strict engineering controls. Furthermore, [3] confirms its LD50 of 2,333 mg/kg, classifying it as minimally toxic upon acute ingestion, yet highly irritating to exposed tissues[3].

Experimental Workflow for Safe Handling

To mitigate the risks outlined above, personnel must implement a self-validating handling system. This means every step inherently prevents the failure of the next, ensuring that human error does not lead to chemical exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls Activation: Before opening the container, ensure the chemical fume hood is operating with a face velocity of 80-100 fpm. Causality: This prevents the aerosolization of the crystalline powder from reaching the operator's breathing zone, directly neutralizing the H335 hazard.

  • PPE Donning: Equip nitrile gloves (minimum 4 mil thickness), a fastened lab coat, and wrap-around safety goggles. If weighing outside a hood is absolutely necessary, a HEPA-filtered N95 or P100 respirator is mandatory.

  • Anti-Static Transfer: Use an anti-static weighing spatula. Avoid rapid pouring to minimize dust generation.

  • Inert Atmosphere Sealing: Because the thiol group is prone to oxidation, purge the storage container with an inert gas (Argon or Nitrogen) before sealing. Store in a cool, dry, and well-ventilated place[2].

HandlingWorkflow Start Initiate Handling Procedure Hood Verify Fume Hood Face Velocity Start->Hood PPE Don Nitrile Gloves & Safety Goggles Hood->PPE Transfer Anti-static Transfer (Minimize Dust) PPE->Transfer Seal Purge with Argon & Seal Container Transfer->Seal

Self-validating operational workflow for handling L-Cysteine Methyl Ester Hydrochloride.

Step-by-Step Disposal Procedures

Disposal is the final, critical step of chemical stewardship. L-Cysteine methyl ester hydrochloride cannot be flushed down the sink due to its potential to alter local aquatic pH and its sulfur content, which can degrade into toxic byproducts under specific environmental conditions.

Step-by-Step Disposal Methodology:

  • Chemical Segregation: Isolate the waste from strong oxidizing agents (e.g., nitrates, chlorine bleaches, pool chlorine)[5]. Causality: Mixing this compound with oxidizers forces the rapid oxidation of the thiol (-SH) group. This exothermic reaction can lead to ignition and the release of hazardous fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas[5][6].

  • Primary Containment: Collect all residual solid waste, contaminated weighing papers, and disposable spatulas into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Waste: L-Cysteine Methyl Ester Hydrochloride (Irritant, Acidic Salt)". Include the accumulation start date.

  • Liquid Waste Integration: If the compound is dissolved in a solvent (e.g., methanol or water), collect it in a designated non-halogenated solvent waste carboy (or halogenated, depending on the primary solvent used). Do not mix with heavy metal waste.

  • Institutional Handoff: Entrust the final disposal to a licensed hazardous waste disposal company in accordance with local and national environmental regulations[3].

[6] explicitly mandates keeping the product away from heat and oxidizing agents to prevent the generation of NOx, SOx, and HCl gases, and requires disposal through an approved waste disposal plant[6].

Incompatibility Cys L-Cysteine Methyl Ester HCl Reaction Exothermic Reaction & Degradation Cys->Reaction Oxidizer Oxidizing Agents (Nitrates, Bleach) Oxidizer->Reaction Gas Hazardous Fumes (NOx, SOx, HCl) Reaction->Gas

Logical relationship of chemical incompatibilities and resulting hazardous byproducts.

Spill Response and Remediation Protocol

In the event of a spill, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Assess: Temporarily clear the immediate area to allow airborne dust to settle. Assess the spill size and ensure personnel are wearing appropriate PPE[5].

  • Ventilation: Ensure local exhaust ventilation is running at maximum capacity to capture any suspended particulates[5].

  • Dampening (Crucial Step): Do not dry sweep. Lightly dampen the spilled powder with water or a 70% ethanol solution[5]. Causality: Dampening agglomerates the fine particles, drastically reducing the risk of aerosolization and subsequent inhalation (mitigating the H335 hazard)[4][5].

  • Collection: Use a HEPA-filtered vacuum or sweep up the dampened material using a non-sparking tool[5]. [5] highlights the necessity of using a HEPA-type exhaust micro-filter vacuum to safely capture fine chemical dusts[5].

  • Decontamination: Wash the spill site with copious amounts of water and a mild detergent to neutralize any residual acidic hydrochloride salts.

  • Waste Transfer: Place all cleanup materials into a hazardous waste bag or suitable container for licensed disposal[5].

References
  • National Center for Biotechnology Information. "L-Cysteine, methyl ester, hydrochloride | C4H10ClNO2S | CID 2733208". PubChem Database. Available at:[Link]

Sources

Handling

Personal protective equipment for handling L-CYSTEINE METHYL ESTER HYDROCHLORIDE

Operational Safety and Handling Guide for L-Cysteine Methyl Ester Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of amino acid derivatives into complex synthetic workflows, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for L-Cysteine Methyl Ester Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of amino acid derivatives into complex synthetic workflows, such as peptide synthesis and prodrug development. L-Cysteine methyl ester hydrochloride (CAS 18598-63-5) is a critical, highly reactive building block. However, its handling requires rigorous safety protocols due to its irritant properties and potential for airborne dust generation.

This guide provides a self-validating system of operational and disposal plans, ensuring that every procedural choice is grounded in the physicochemical reality of the compound.

Physicochemical Profile and Hazard Baseline

To design an effective safety protocol, we must first understand the molecular behavior of the substance. The hydrochloride salt form improves aqueous solubility but presents specific hazards when aerosolized or exposed to moisture and oxidizers.

Table 1: Quantitative Hazard and Property Summary

Parameter Specification Causality / Impact on Handling
CAS Number 18598-63-5 Unique identifier for safety tracking and inventory 1[1].
Molecular Weight 171.65 g/mol Determines stoichiometric calculations in synthesis 2[2].
Storage Temperature 4°C to -20°C Prevents ester hydrolysis and oxidative degradation of the thiol group [[1]](1].
Skin Irritation Category 2 Necessitates impermeable barrier protection (nitrile/latex) 3[3].
Eye Irritation Category 2 Mandates tightly sealed, unvented safety goggles 3[3].

| Target Organ Toxicity | STOT SE 3 | Respiratory irritant; requires local exhaust or HEPA filtration [[4]](4]. |

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) is not merely a regulatory checklist; it is a targeted barrier system designed to mitigate specific molecular interactions.

  • Ocular Protection: Because L-Cysteine methyl ester hydrochloride is a Category 2 eye irritant, standard safety glasses are insufficient as they allow airborne dust to bypass the lenses. Requirement: Unvented or indirectly vented chemical splash goggles 5[5].

  • Dermal Protection (Gloves): The compound causes inflammation on contact. Requirement: Double-gloving with nitrile or low-protein, powder-free latex gloves 4[4]. Causality: Nitrile provides excellent resistance to incidental contact. Double gloving ensures that if the outer glove is contaminated during weighing, it can be shed immediately without exposing the skin.

  • Respiratory Protection: Inhaling the fine powder can cause severe mucous membrane inflammation. Requirement: Handle exclusively within a certified chemical fume hood. If engineering controls are compromised or during a spill outside a hood, an N95 or P100 particulate respirator is mandatory 5[5].

  • Body Protection: A fully buttoned laboratory coat with fitted cuffs prevents the accumulation of reactive dust on personal clothing [[5]](5].

Step-by-Step Methodologies

Protocol A: Routine Handling and Weighing

Objective: To transfer and weigh the compound without generating aerosolized particulates. This protocol is self-validating: passing the initial airflow check ensures containment before the primary chemical container is even opened.

  • Airflow Validation: Verify that the chemical fume hood has an inward face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Equip chemical splash goggles, a lab coat, and double nitrile gloves.

  • Static Mitigation: Use an anti-static weighing boat. Causality: Fine powders of hydrochloride salts are prone to static cling, which can cause sudden, uncontrolled dispersion when a metal spatula is introduced.

  • Transfer: Using a clean, dry spatula, slowly transfer the required mass. Keep the source container as close to the weighing boat as possible to minimize the drop height.

  • Sealing & Storage: Immediately cap the source container. If the material was stored under inert gas, purge the headspace with Nitrogen or Argon before sealing to prevent oxidative dimerization of the free thiol group, then return to 4°C storage 1[1].

  • Decontamination: Wipe down the exterior of the weighing boat and the balance pan with a damp lint-free cloth to capture any micro-spills.

Protocol B: Spill Containment and Disposal

Objective: To neutralize and remove spilled material without exposing personnel to airborne dust or reactive byproducts.

  • Isolation: Immediately restrict access to the spill area. If the spill is outside a fume hood, don an N95/P100 respirator.

  • Dust Suppression (Critical Step): Lightly dampen the spilled powder with water 4[4]. Causality: Sweeping dry powder generates an aerosol cloud, drastically increasing inhalation risk. Water aggregates the particles safely.

  • Mechanical Collection: Use a plastic scoop to transfer the dampened mass into a rigid, sealable hazardous waste container 5[5].

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water 2[2]. The hydrochloride salt is highly water-soluble, ensuring complete removal of residues.

Logical Workflow Visualization

Below is the decision-making matrix for spill response, emphasizing the critical divergence based on spill volume and location.

SpillResponse Start Spill Detected: L-Cysteine Methyl Ester HCl Assess Assess Environment & Spill Volume Start->Assess InsideHood Inside Fume Hood (< 50g) Assess->InsideHood OutsideHood Outside Fume Hood or Large Volume Assess->OutsideHood PPE_Standard Maintain Standard PPE (Goggles, Double Gloves) InsideHood->PPE_Standard PPE_Advanced Evacuate Area & Don N95/P100 Respirator OutsideHood->PPE_Advanced Dampen Dampen Powder with Water (Prevents Aerosolization) PPE_Standard->Dampen PPE_Advanced->Dampen Collect Mechanical Collection (Plastic Scoop/HEPA Vac) Dampen->Collect Dispose Transfer to Approved HazMat Facility Collect->Dispose

Caption: Logical workflow for L-Cysteine methyl ester hydrochloride spill containment and disposal.

Environmental Logistics and Disposal Plans

The disposal of L-Cysteine methyl ester hydrochloride must strictly comply with local environmental control regulations.

  • Avoid Drain Disposal: Despite its water solubility, this compound must never be emptied into municipal drains 3[3]. It can alter the pH of wastewater and introduce reactive sulfur species into the ecosystem.

  • Contaminated Packaging: Empty containers retain chemical residue and must not be reused. Treat empty vials and bottles as hazardous waste and route them to an approved waste disposal plant 3[3].

  • Incineration & Thermal Hazards: The preferred method of destruction is controlled incineration at a licensed facility. Note that thermal decomposition of this compound yields highly toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas 5[5]. Incinerators must be equipped with alkaline scrubbers to neutralize the HCl and SOx emissions. Do not mix waste with strong oxidizing agents (e.g., nitrates, peroxides), as the thiol and amine groups can react exothermically 4[4].

References

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 3

  • Title: L-Cysteine methyl ester hydrochloride - Santa Cruz Biotechnology | Source: scbt.com | URL: 4

  • Title: 18598-63-5 | L-Cysteine methyl ester hydrochloride - ChemScene | Source: chemscene.com | URL: 1

  • Title: MSDS - Safety Data Sheet | Source: peptide.com | URL: 5

  • Title: SAFETY DATA SHEET - FUJIFILM Wako Chemicals | Source: fujifilm.com | URL: 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
L-CYSTEINE METHYL ESTER HYDROCHLORIDE
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L-CYSTEINE METHYL ESTER HYDROCHLORIDE
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